molecular formula C12H10O B1666291 3-Phenylphenol CAS No. 580-51-8

3-Phenylphenol

Katalognummer: B1666291
CAS-Nummer: 580-51-8
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: UBXYXCRCOKCZIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biphenyl-3-ol is a member of the class of hydroxybiphenyls that is phenol in which the hydrogen at position 3 has been replaced by a phenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenylphenol
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InChI

InChI=1S/C12H10O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXYXCRCOKCZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022462
Record name 3-Phenylphenol
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Molecular Weight

170.21 g/mol
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CAS No.

580-51-8
Record name 3-Phenylphenol
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Record name 3-Hydroxybiphenyl
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Record name 3-PHENYLPHENOL
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Record name [1,1'-Biphenyl]-3-ol
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Record name 3-Phenylphenol
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Record name 3-Phenylphenol
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Record name 3-BIPHENYLOL
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Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylphenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, also known as m-phenylphenol or 3-hydroxybiphenyl, is an organic aromatic compound belonging to the class of biphenyls and phenols. It is characterized by a phenol (B47542) ring substituted with a phenyl group at the meta (3-) position. This compound serves as a versatile building block in organic synthesis and has garnered interest in various industrial and research applications. It is recognized for its utility as a disinfectant, preservative, and fungicide.[1] Furthermore, in the realm of biochemical research, this compound is a key reagent in the sensitive colorimetric analysis of uronic acids.

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its physicochemical characteristics, spectral data, and detailed experimental protocols for its synthesis, purification, and application in analytical methods. The information presented herein is intended to be a valuable resource for professionals in research, and drug development.

Chemical Structure and Identifiers

The chemical structure of this compound consists of two phenyl rings directly bonded to each other, with a hydroxyl group attached to the C3 position of one of the rings.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [1,1'-Biphenyl]-3-ol[1]
Other Names 3-Hydroxybiphenyl, m-Biphenylol, m-Hydroxybiphenyl, m-Hydroxydiphenyl, m-Phenylphenol[1][2]
CAS Number 580-51-8[1]
Molecular Formula C₁₂H₁₀O[1]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)O[1]
InChI Key UBXYXCRCOKCZIT-UHFFFAOYSA-N[1]

Physical and Chemical Properties

This compound is a white to yellow-beige crystalline powder or solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in various organic solvents, including ethanol (B145695), diethyl ether, and dimethyl sulfoxide (B87167) (DMSO).[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 170.21 g/mol [3]
Melting Point 75-80 °C[4]
Boiling Point >300 °C[2]
Water Solubility 0.14 g/L at 25 °C[1]
pKa 9.64 at 25 °C[1]
Appearance White to yellow-beige crystalline powder[1]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows a complex multiplet in the aromatic region, corresponding to the nine protons on the two phenyl rings, and a broad singlet for the phenolic hydroxyl proton.

Table 3: ¹H NMR Spectral Data of this compound (CDCl₃, 90 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.64 - 7.14m9HAr-H
5.05s (br)1H-OH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (ppm)Assignment
155.6C-OH
142.8C-C (ipso)
141.1C-C (ipso)
129.8Ar-CH
128.7Ar-CH
127.3Ar-CH
119.5Ar-CH
114.9Ar-CH
114.2Ar-CH
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the hydroxyl and aromatic functional groups.

Table 5: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibration Mode
3600 - 3100 (broad)O-H stretch
3100 - 3000C-H stretch (aromatic)
1600, 1580, 1480C=C stretch (aromatic ring)
1350 - 1200C-O stretch
900 - 675C-H bend (aromatic)
Mass Spectrometry

The mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 6: Key Mass Spectrometry Data for this compound

m/zIon
170[M]⁺ (Molecular ion)
141[M - CHO]⁺
115[M - CHO - C₂H₂]⁺

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the Suzuki coupling and the Ullmann condensation.

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Suzuki_Coupling reagents 3-Bromophenol (B21344) + Phenylboronic Acid catalyst Pd(PPh₃)₄ Na₂CO₃ (aq) reagents->catalyst 1. solvent Toluene (B28343) catalyst->solvent 2. heating Reflux solvent->heating 3. workup Aqueous Workup & Extraction heating->workup 4. purification Column Chromatography or Recrystallization workup->purification 5. product This compound purification->product 6.

Suzuki Coupling Workflow for this compound Synthesis

Protocol:

  • To a round-bottom flask, add 3-bromophenol (1 equivalent), phenylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents) dissolved in a minimal amount of water.

  • Add toluene as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents) as the catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Ullmann_Condensation reagents 3-Iodophenol (B1680319) + Benzene (B151609) catalyst Copper Powder K₂CO₃ reagents->catalyst 1. solvent Pyridine (B92270) or DMF catalyst->solvent 2. heating High Temperature (e.g., 150-200 °C) solvent->heating 3. workup Acidic Workup & Extraction heating->workup 4. purification Distillation or Recrystallization workup->purification 5. product This compound purification->product 6.

Ullmann Condensation Workflow for this compound Synthesis

Protocol:

  • In a sealed tube or a flask equipped with a reflux condenser, combine 3-iodophenol (1 equivalent), benzene (as the aryl source, in excess), potassium carbonate (2 equivalents), and copper powder (1.5 equivalents).

  • Add a high-boiling polar solvent such as pyridine or dimethylformamide (DMF).

  • Heat the mixture to a high temperature (typically 150-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the copper salts.

  • Acidify the filtrate with dilute hydrochloric acid and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by vacuum distillation or recrystallization.

Purification by Recrystallization

Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • If colored impurities are present, add a small amount of activated charcoal and heat briefly.

  • Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Colorimetric Assay for Uronic Acid Determination

This compound is used in a colorimetric method to quantify uronic acids. The assay is based on the reaction of uronic acids with this compound in a sulfuric acid/tetraborate (B1243019) solution to produce a colored product.

Uronic_Acid_Assay sample Sample containing Uronic Acid reagent1 Add Sulfamic Acid/ Potassium Sulfamate (B1201201) sample->reagent1 reagent2 Add Sodium Tetraborate in Sulfuric Acid reagent1->reagent2 heating Heat at 100 °C for 20 min reagent2->heating cooling Cool in Ice Bath heating->cooling reagent3 Add this compound Reagent cooling->reagent3 incubation Incubate at room temp. reagent3->incubation measurement Measure Absorbance at 520 nm incubation->measurement

Workflow for the Colorimetric Determination of Uronic Acid

Protocol:

  • Prepare a standard curve using known concentrations of galacturonic acid.

  • To 400 µL of the sample or standard in a glass tube, add 40 µL of 4 M sulfamic acid/potassium sulfamate solution (pH 1.6) and mix.

  • Carefully add 2.4 mL of 75 mM sodium tetraborate in concentrated sulfuric acid and vortex vigorously.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath for 10 minutes.

  • Add 80 µL of 0.15% (w/v) this compound in 0.5% (w/v) NaOH to each tube and vortex immediately.

  • Allow the color to develop at room temperature for at least 10 minutes.

  • Measure the absorbance at 520 nm using a spectrophotometer.

  • Calculate the uronic acid concentration in the samples by comparing their absorbance to the standard curve.

Biological Activity and Potential Applications

This compound exhibits a range of biological activities that are of interest to researchers and drug development professionals.

  • Antimicrobial and Fungicidal Activity: It is widely used as a disinfectant, preservative, and fungicide.[1] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death or inhibition of growth.[1]

  • Antioxidant Properties: this compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative reactions.[1]

  • Enzyme Inhibition: While specific studies on this compound are limited, related phenolic compounds are known to inhibit various enzymes. For instance, it has been found to inhibit transfer reactions of flavonol glycosides.[3] The metabolism of biphenyl, of which this compound is a metabolite, involves cytochrome P450 enzymes.[2] Polyphenolic compounds, in general, are known to interact with and modulate the activity of CYP450 isoenzymes, which can have significant implications for drug metabolism.

  • Immunomodulatory Effects: In vitro studies have suggested that this compound may have immunomodulatory effects on human liver cells.[3]

The biological activities of this compound suggest its potential for further investigation in the development of new antimicrobial agents and as a lead compound in drug discovery programs. Its ability to interact with biological systems warrants further exploration of its specific molecular targets and signaling pathways.

Safety Information

This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

References

a member of the class of hydroxybiphenyls that is phenol in which the hydrogen at position 3 has been replaced by a phenyl group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenylphenol, a member of the hydroxybiphenyl class of compounds. It details its chemical and physical properties, synthesis, and key applications, with a particular focus on its use as a sensitive colorimetric reagent in biochemical assays. The guide also explores its biological activities, including its antimicrobial and antioxidant properties, and summarizes available toxicological data. Detailed experimental protocols for its synthesis, analysis, and primary application are provided to support researchers in their practical work. Furthermore, this document includes visualizations of key experimental workflows to facilitate understanding and implementation.

Introduction

This compound, also known as 3-hydroxybiphenyl or m-phenylphenol, is an organic compound with the chemical formula C₁₂H₁₀O.[1] It consists of a phenol (B47542) ring where the hydrogen atom at the 3rd position has been substituted by a phenyl group.[2][3] This compound and its isomers are significant in various industrial and research applications. This compound is particularly noted for its role as a chromogenic reagent in the quantification of uronic acids, a critical component of complex carbohydrates in biological matrices.[3] Additionally, its phenolic structure imparts antimicrobial and antioxidant properties, making it a subject of interest in the development of new functional molecules.[4] This guide aims to consolidate the technical information available on this compound to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a beige or white to light yellow crystalline solid at room temperature.[1][4] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, diethyl ether, and benzene.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 3-Hydroxybiphenyl, m-phenylphenol, [1,1'-Biphenyl]-3-ol[5][6]
CAS Number 580-51-8[5]
Molecular Formula C₁₂H₁₀O[2]
Molecular Weight 170.21 g/mol [2]
Appearance Beige or white to light yellow crystalline solid[1][4]
Melting Point 75-80 °C[7]
Boiling Point >300 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol, diethyl ether, benzene[1]
pKa ~9.64Not explicitly found in searches

Synthesis and Manufacturing

Several methods for the synthesis of this compound have been reported. One common laboratory-scale synthesis involves the diazotization of 3-aminobiphenyl, followed by hydrolysis of the resulting diazonium salt. Industrial production may involve the photochemical reaction of 3-chlorobiphenyl (B164846) or the cleavage of its corresponding ether.[1]

General Laboratory Synthesis from a Phenylphenol Mixture

A documented method for the separation of m-phenylphenol from a mixture of phenylphenols involves leveraging the differential solubility of their sodium salts.[8]

  • Preparation: To a 100 mL beaker, add 25 g of a starting mixture of phenylphenols.

  • Reaction: Add an aqueous solution containing 1.0 g of sodium hydroxide. The molar ratio of caustic to m-phenylphenol should be approximately 5.55 to 1.

  • Heating: Heat the mixture to 95 °C and stir for 10 minutes at this temperature. Maintain the volume by adding water as necessary.

  • Isolation: Collect the solid precipitate by filtration.

  • Acidification: Treat the filter cake with a small amount of hydrochloric acid.

  • Drying: Dry the resulting solid to yield the purified phenylphenol isomer.[8]

Biological Activities and Mechanism of Action

Antimicrobial Activity

This compound is utilized as a disinfectant, preservative, and fungicide in various industrial products.[9] Its antimicrobial mechanism of action is primarily attributed to the disruption of microbial cell membranes, which leads to the loss of cellular integrity and ultimately, cell death.[10] As a phenolic compound, it can also interfere with essential cellular processes by denaturing proteins and inhibiting enzymes.

Antioxidant Activity

The phenolic hydroxyl group in this compound allows it to act as an antioxidant. It can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating radical chain reactions.[11] This scavenging of free radicals helps to prevent or mitigate oxidative damage to biological molecules.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, polyphenolic compounds, in general, are known to interact with various cellular signaling cascades. These can include pathways involved in inflammation, cell proliferation, and apoptosis. For instance, many polyphenols are known to influence the NF-κB and MAPK signaling pathways.[11] The antioxidant properties of this compound also suggest a potential role in modulating signaling pathways that are sensitive to the cellular redox state.

It is important to note that the metabolism of related compounds, such as ortho-phenylphenol (OPP), involves hydroxylation and subsequent conjugation to form sulfates and glucuronides.[12] The metabolism of this compound is expected to follow a similar pathway, which could influence its biological activity and interactions with cellular signaling.

Toxicological Profile

Table 2: Summary of Toxicological Data for this compound

EndpointResultReference(s)
Oral LD50 (Rat) >2000 mg/kg (ATE)[13]
Dermal LD50 (Rat) >2000 mg/kg (ATE)[13]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[13]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[13]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[13]

ATE: Acute Toxicity Estimate

Experimental Protocols

Quantification of Uronic Acids using the m-Hydroxydiphenyl Method

This colorimetric assay is a primary application of this compound (m-hydroxydiphenyl) and is used for the quantitative determination of uronic acids in biological samples.[14][15]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 4 M Sulfamic Acid/Potassium Sulfamate (B1201201) solution, pH 1.6

  • 75 mM Sodium Tetraborate (B1243019) in concentrated H₂SO₄

  • m-Hydroxydiphenyl (this compound) solution (0.15% w/v in 0.5% NaOH)

  • 0.5% (w/v) Sodium Hydroxide (NaOH)

  • D-galacturonic acid standards

  • Borosilicate glass tubes

  • Spectrophotometer

  • Sample Preparation: Prepare aqueous solutions of samples containing uronic acids. For solid samples like cell walls, hydrolyze them first.

  • Reaction Setup: In a borosilicate glass tube, add 400 µL of the sample or standard.

  • Sulfamic Acid Addition: Add 40 µL of 4 M sulfamic acid/potassium sulfamate solution and vortex.

  • Tetraborate-Sulfuric Acid Addition: Add 2.4 mL of 75 mM sodium tetraborate in sulfuric acid solution and vortex vigorously.

  • Heating: Place the tubes in a boiling water bath (100 °C) for 20 minutes.

  • Cooling: Immediately transfer the tubes to an ice bath for 10 minutes to cool.

  • Color Development: Add 80 µL of the 0.15% m-hydroxydiphenyl solution and vortex to mix. Allow the color to develop for at least 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 525 nm using a spectrophotometer. The color is unstable, so readings should be taken in a timely manner.

  • Quantification: Determine the concentration of uronic acids in the samples by comparing their absorbance to a standard curve prepared with D-galacturonic acid.[14][16]

Uronic_Acid_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection Sample Sample/Standard (400 µL) Sulfamic Add 40 µL Sulfamic Acid Solution Sample->Sulfamic Vortex1 Vortex Sulfamic->Vortex1 Tetraborate Add 2.4 mL Tetraborate in H₂SO₄ Vortex1->Tetraborate Vortex2 Vortex Vigorously Tetraborate->Vortex2 Heat Boil for 20 min (100°C) Vortex2->Heat Cool Cool in Ice Bath (10 min) Heat->Cool Color Add 80 µL m-Hydroxydiphenyl Cool->Color Vortex3 Vortex Color->Vortex3 Develop Incubate 10 min at RT Vortex3->Develop Read Read Absorbance at 525 nm Develop->Read

Figure 1: Experimental workflow for the quantification of uronic acids.
Analytical Determination by HPLC

A High-Performance Liquid Chromatography (HPLC) method with UV detection can be used for the simultaneous determination of this compound along with other phenolic compounds.[17]

  • HPLC System: With UV detector

  • Column: Cholester column

  • Mobile Phase: Gradient of acetonitrile (B52724) and water

  • Detection Wavelength: 280 nm

  • Derivatization (optional but recommended for enhanced sensitivity): Pre-column derivatization with 4-nitrobenzoyl chloride in a borate (B1201080) buffer (pH 8.5) at 50 °C for 1 minute.[17]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the sample with a suitable solvent and perform any necessary cleanup steps.

  • Derivatization (if applicable): Mix the sample or standard with the derivatizing agent under the specified conditions.

  • Injection: Inject the prepared sample or standard into the HPLC system.

  • Analysis: Run the analysis under the specified chromatographic conditions.

  • Quantification: Identify and quantify this compound by comparing the retention time and peak area to those of the standards.

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample/Standard Solution Deriv Optional: Derivatization with 4-Nitrobenzoyl Chloride Sample->Deriv Inject Inject into HPLC Deriv->Inject Separate Separation on Cholester Column (Acetonitrile/Water Gradient) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Identify and Quantify Peak Chromatogram->Quantify

References

An In-depth Technical Guide to 3-Phenylphenol (CAS 580-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, also known as 3-hydroxybiphenyl, is an organic compound with the chemical formula C₁₂H₁₀O. It belongs to the class of hydroxybiphenyls, where a phenyl group is substituted at the third position of a phenol (B47542) ring. This off-white to beige crystalline solid is a versatile compound with applications ranging from a disinfectant and preservative to a sensitive analytical reagent.[1][2][3] Its biological properties, including antimicrobial and antioxidant activities, make it a subject of interest in research and development, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and experimental protocols, biological activities, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValueReference
CAS Number 580-51-8[4]
Molecular Formula C₁₂H₁₀O[5]
Molecular Weight 170.21 g/mol [5]
Appearance White to yellow-beige crystalline powder or chunks[1][6]
Melting Point 75-80 °C[6]
Boiling Point >300 °C
Solubility Sparingly soluble in water. Soluble in ethanol, ether, and benzene.[3]
pKa 9.64 at 25°C[1][6]
LogP 3.23[6]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Spectroscopy Key Features Reference
¹H NMR Signals for aromatic protons are expected in the 7-8 ppm range, with the hydroxyl proton appearing between 4-7 ppm.[7]
¹³C NMR [4]
Infrared (IR) A characteristic broad O-H stretching band is observed in the region of 3300-3400 cm⁻¹.[7]
Mass Spectrometry (MS) The molecular ion peak is observed at m/z 170.[4]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient approach in a laboratory setting.[8][9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

G reagents Reactants: 3-Bromophenol (B21344) Phenylboronic acid reaction_setup Reaction Setup: Combine reactants, catalyst, and solvent in a round-bottom flask. reagents->reaction_setup catalyst Catalyst System: Pd(PPh₃)₄ Na₂CO₃ (Base) catalyst->reaction_setup solvent Solvent: Toluene/Ethanol/Water mixture solvent->reaction_setup heating Reaction Conditions: Heat the mixture under reflux (e.g., 80-100 °C) with stirring. reaction_setup->heating monitoring Reaction Monitoring: Monitor progress by TLC. heating->monitoring workup Work-up: Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). monitoring->workup purification Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography. workup->purification product Final Product: This compound purification->product

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent. Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods (NMR, IR, MS).

Applications and Experimental Protocols

Colorimetric Determination of Uronic Acids

This compound is a key reagent in the colorimetric determination of uronic acids, which are important components of polysaccharides in biological samples.

G sample_prep Sample Preparation: Prepare a solution of the polysaccharide sample. hydrolysis Acid Hydrolysis: Add concentrated sulfuric acid to the sample to hydrolyze the polysaccharides and dehydrate the uronic acids. sample_prep->hydrolysis color_dev Color Development: Add this compound reagent. Uronic acids react to form a pink-colored complex. hydrolysis->color_dev measurement Spectrophotometric Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 520 nm). color_dev->measurement quantification Quantification: Determine the concentration of uronic acids by comparing the absorbance to a standard curve prepared with a known concentration of a uronic acid (e.g., galacturonic acid). measurement->quantification

Experimental Protocol:

  • Reagent Preparation:

    • Sulfuric Acid-Borate Solution: Prepare a solution of 0.0125 M sodium tetraborate (B1243019) in concentrated sulfuric acid.

    • This compound Reagent: Prepare a 0.15% (w/v) solution of this compound in 0.5% (w/v) sodium hydroxide.

  • Standard Curve Preparation: Prepare a series of standard solutions of galacturonic acid (e.g., 0 to 100 µg/mL).

  • Assay Procedure:

    • To 1 mL of the sample or standard solution in a test tube, add 6 mL of the sulfuric acid-borate solution. Mix well and heat in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature.

    • Add 100 µL of the this compound reagent and mix immediately.

    • Allow the color to develop at room temperature for 20 minutes.

  • Measurement: Measure the absorbance of the solutions at 520 nm using a spectrophotometer.

  • Quantification: Plot the absorbance of the standards against their concentrations to create a standard curve. Determine the concentration of uronic acids in the sample by interpolating its absorbance on the standard curve.

Antimicrobial Activity

Phenolic compounds, including this compound, are known for their antimicrobial properties.[11] The minimum inhibitory concentration (MIC) is a common parameter used to quantify this activity.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

The phenolic hydroxyl group in this compound enables it to act as an antioxidant by donating a hydrogen atom to scavenge free radicals.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol for DPPH Radical Scavenging Assay:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of this compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with this compound.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its known antimicrobial and antioxidant properties suggest potential interactions with various cellular processes. As a phenolic compound, it may exert its effects through mechanisms such as:

  • Disruption of Microbial Membranes: The lipophilic nature of the biphenyl (B1667301) structure can facilitate its insertion into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.

  • Enzyme Inhibition: The hydroxyl group can interact with the active sites of microbial enzymes, inhibiting their function and disrupting metabolic pathways.

  • Scavenging of Reactive Oxygen Species (ROS): As an antioxidant, this compound can neutralize ROS, thereby protecting cells from oxidative stress and damage to DNA, proteins, and lipids. This suggests a potential role in modulating signaling pathways related to oxidative stress, such as the Nrf2-KEAP1 pathway.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

G compound This compound in_vitro In Vitro Assays (e.g., Antimicrobial, Antioxidant) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Gene Expression) in_vitro->cell_based target_id Target Identification (e.g., Proteomics, Affinity Chromatography) cell_based->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis in_vivo In Vivo Models (e.g., Animal models of infection or disease) pathway_analysis->in_vivo bioactivity Elucidation of Biological Activity and Mechanism of Action in_vivo->bioactivity

Toxicology and Safety

Hazard Summary:

  • Skin Irritation: Causes skin irritation.[12]

  • Eye Irritation: Causes serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation.

Safety Precautions:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical compound with established applications in analytical chemistry and potential for further development in various fields due to its biological activities. This guide provides a foundational understanding of its properties, synthesis, and experimental applications. For researchers and drug development professionals, this compound represents a scaffold that warrants further investigation to explore its full therapeutic and industrial potential. As with all chemicals, it is imperative to adhere to strict safety protocols during its handling and use.

References

In-Depth Technical Guide to the Physical Properties of 3-Hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybiphenyl, also known as m-phenylphenol, is an aromatic organic compound with the chemical formula C₁₂H₁₀O. It consists of a biphenyl (B1667301) backbone substituted with a hydroxyl group at the 3-position. This structure imparts both phenolic and aromatic characteristics, making it a subject of interest in various fields, including organic synthesis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the core physical properties of 3-hydroxybiphenyl, detailed experimental protocols for their determination, and an examination of its role in biological pathways.

Physicochemical Properties

The physical and chemical characteristics of 3-hydroxybiphenyl are crucial for its handling, application, and analysis. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of 3-Hydroxybiphenyl

PropertyValueSource(s)
IUPAC Name (1,1'-Biphenyl)-3-ol[1][2]
Synonyms 3-Biphenylol, m-Hydroxybiphenyl, m-Phenylphenol[1][2]
CAS Number 580-51-8[1][2]
Molecular Formula C₁₂H₁₀O[1][2]
Molecular Weight 170.21 g/mol [1]
Appearance White to light yellow crystalline solid[1]
Melting Point 75 - 80 °C
Boiling Point >300 °C
pKa Data not available
LogP (Octanol/Water) 3.2[3]

Table 2: Solubility of 3-Hydroxybiphenyl

SolventSolubilitySource(s)
Water Limited solubility[1][4]
Ethanol (B145695) Soluble[1][4]
Diethyl Ether Soluble[1][4]
Acetone Soluble
Benzene Soluble
Chloroform Soluble
Trifluoroacetic Acid Soluble[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 3-hydroxybiphenyl.

3.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: While a fully assigned spectrum with coupling constants was not available in the searched literature, a publication on 3'-hydroxy-biphenyl-4-carbonitrile provides some insight into the expected regions for the proton signals. For this related compound, the aromatic protons appear in the range of 6.79-7.82 ppm.[5]

  • ¹³C NMR: Similarly, for 3'-hydroxy-biphenyl-4-carbonitrile, the carbon signals are reported in the range of 108.7-149.8 ppm.[5]

3.2. Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 3-hydroxybiphenyl. The NIST WebBook provides the mass spectrum of 3-hydroxybiphenyl, which can be used for its identification.[6] A detailed fragmentation analysis was not explicitly found in the literature.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxybiphenyl is available on the NIST WebBook.[7] Key expected absorptions would include a broad peak characteristic of the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and several peaks in the aromatic region (around 1400-1600 cm⁻¹ for C=C stretching and below 900 cm⁻¹ for C-H bending).

3.4. UV-Vis Spectroscopy

The UV-Vis spectrum of 3-hydroxybiphenyl is also available on the NIST WebBook.[8] Aromatic compounds like 3-hydroxybiphenyl typically exhibit strong absorption in the UV region due to π-π* electronic transitions.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 3-hydroxybiphenyl.

4.1. Melting Point Determination

Objective: To determine the temperature range over which the solid 3-hydroxybiphenyl transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 3-hydroxybiphenyl is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

4.2. Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid 3-hydroxybiphenyl equals the atmospheric pressure.

Methodology (Microscale):

  • Sample Preparation: A small amount of 3-hydroxybiphenyl is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Procedure:

    • The apparatus is heated gradually.

    • As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • The heating is discontinued, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

4.3. UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of 3-hydroxybiphenyl.

Methodology:

  • Sample Preparation: A dilute solution of 3-hydroxybiphenyl is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.

  • Apparatus: A calibrated double-beam UV-Vis spectrophotometer.

  • Procedure:

    • A cuvette filled with the pure solvent is used as a reference (blank).

    • A matched cuvette is filled with the sample solution.

    • The spectrum is recorded over the desired wavelength range (typically 200-400 nm for this type of compound).

    • The wavelength(s) of maximum absorbance (λmax) are identified.

4.4. IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-hydroxybiphenyl.

Methodology (KBr Pellet Method):

  • Sample Preparation: A few milligrams of dry 3-hydroxybiphenyl are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Apparatus: A hydraulic press and a Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • The ground mixture is placed in a pellet-forming die.

    • The die is subjected to high pressure to form a transparent or translucent KBr pellet.

    • The pellet is placed in the sample holder of the FTIR spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Biological Relevance: Biphenyl Degradation Pathway

3-Hydroxybiphenyl is an intermediate in the microbial degradation of biphenyl, a pollutant of environmental concern. Several bacterial strains, particularly from the Pseudomonas genus, are capable of metabolizing biphenyl through a series of enzymatic reactions. The following diagram illustrates a generalized upper pathway for biphenyl degradation.

Caption: Generalized metabolic pathway for the bacterial degradation of biphenyl.

This pathway shows the conversion of biphenyl to benzoate (B1203000) and 2-hydroxypenta-2,4-dienoate via the "bph" enzymes.[9][10][11] While not a direct intermediate in this specific upper pathway, 3-hydroxybiphenyl can be hydroxylated by monooxygenases to form dihydroxybiphenyls, which can then potentially enter similar degradation pathways.[12]

Conclusion

This technical guide has summarized the core physical properties of 3-hydroxybiphenyl, provided detailed methodologies for their experimental determination, and contextualized its relevance within microbial metabolic pathways. The provided data tables and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. Further research is warranted to fill the existing gaps in quantitative solubility data and detailed spectral assignments to provide an even more complete physicochemical profile of 3-hydroxybiphenyl.

References

An In-Depth Technical Guide to the Solubility of 3-Phenylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-phenylphenol in various organic solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where this compound is utilized.

Introduction to this compound

This compound, also known as m-phenylphenol, is an aromatic organic compound with the chemical formula C₁₂H₁₀O. It consists of a phenol (B47542) ring substituted with a phenyl group at the meta-position. This compound is a white to off-white crystalline solid and sees use as an intermediate in the synthesis of various chemical products, including fungicides and disinfectants.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures.

Qualitative and Quantitative Solubility Data

SolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
EthanolSoluble[1]Data not available
Diethyl EtherSoluble[1]Data not available
BenzeneSolubleData not available
ChloroformSolubleData not available
PyridineSolubleData not available
Dimethyl Sulfoxide (DMSO)Soluble[2]Data not available
WaterSlightly Soluble[1]0.014

Note: The lack of specific quantitative data highlights a gap in the publicly available chemical literature for this compound.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed experimental protocols for determining the solubility of this compound in organic solvents. The two primary methods described are the Shake-Flask Method with UV-Vis Spectroscopic Analysis and the Gravimetric Method.

This method is a widely used technique for determining the equilibrium solubility of a compound in a solvent.[3][4][5]

3.1.1. Principle

An excess amount of this compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using UV-Visible spectroscopy by comparing its absorbance to a standard calibration curve.

3.1.2. Materials and Equipment

  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade)

  • Scintillation vials or screw-cap flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Analytical balance

3.1.3. Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

  • Equilibration:

    • Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.[3]

  • Sample Preparation and Analysis:

    • After equilibration, allow the samples to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

    • Express the solubility in desired units (e.g., g/100 mL or mol/L).

The gravimetric method is a straightforward and absolute method for determining solubility that does not require a calibration curve.[6][7]

3.2.1. Principle

A saturated solution of this compound is prepared, and a known volume of the clear supernatant is carefully transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining this compound is determined.

3.2.2. Materials and Equipment

  • This compound (analytical grade)

  • Organic solvent of interest (volatile)

  • Scintillation vials or screw-cap flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric pipettes

  • Evaporating dish or watch glass

  • Drying oven

  • Analytical balance

  • Desiccator

3.2.3. Procedure

  • Equilibration:

    • Prepare saturated solutions of this compound in the organic solvent as described in the Shake-Flask method (Section 3.1.3, step 3).

  • Sample Collection:

    • After equilibration, allow the excess solid to settle.

    • Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or watch glass.

  • Solvent Evaporation:

    • Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in a drying oven at a temperature well below the boiling point of this compound can be used to expedite this process.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a moderate temperature (e.g., 50-60°C) to remove any residual solvent.

    • Cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the dried this compound on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Subtract the initial mass of the empty evaporating dish from the final constant mass to determine the mass of the dissolved this compound.

    • Divide the mass of the dissolved this compound by the volume of the supernatant taken to calculate the solubility in the desired units (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_uv_vis_steps UV-Vis Protocol cluster_gravimetric_steps Gravimetric Protocol prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (24-48h) mix->agitate settle Allow excess solid to settle agitate->settle filter Withdraw and filter the supernatant settle->filter uv_vis UV-Vis Spectroscopy filter->uv_vis gravimetric Gravimetric Method filter->gravimetric dilute Dilute filtrate to known concentration evaporate Evaporate solvent from a known volume of filtrate measure_abs Measure absorbance at λmax dilute->measure_abs calculate_uv Calculate solubility from calibration curve measure_abs->calculate_uv weigh Dry and weigh the residue evaporate->weigh calculate_grav Calculate solubility from mass and volume weigh->calculate_grav

Workflow for Solubility Determination

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While there is a notable lack of published quantitative data, the methodologies outlined here provide a robust framework for researchers and professionals to determine the solubility of this compound in solvents relevant to their specific applications. The provided workflow diagram offers a clear visual representation of the experimental process. Further research to populate the quantitative solubility data for this compound in a broader range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Biological Activity of 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol (3-PP), a member of the hydroxybiphenyl class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of 3-PP, with a focus on its antimicrobial, antioxidant, and endocrine-disrupting properties. Detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways are presented to support further research and development efforts.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, primarily attributed to its phenolic structure. The main activities investigated include its ability to inhibit microbial growth, scavenge free radicals, and interact with nuclear hormone receptors.

Antimicrobial Activity

This compound has demonstrated efficacy against a spectrum of microorganisms, including bacteria and fungi. Its proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Quantitative Antimicrobial Data

MicroorganismAssay TypeResultReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC50)3 mM[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC of this compound against bacterial and fungal strains can be determined using the broth microdilution method.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for Broth Microdilution MIC Determination.
Antioxidant Activity

The phenolic hydroxyl group in this compound enables it to act as an antioxidant by donating a hydrogen atom to scavenge free radicals. This activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While the antioxidant potential of phenolic compounds is well-established, specific quantitative data for this compound is an area for further investigation.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Solutions of this compound at various concentrations are prepared.

  • Reaction: The this compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of DPPH radicals.

  • Calculation of IC50: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is calculated from a dose-response curve.

DPPH Assay Workflow

DPPH_Workflow prep_dpph Prepare DPPH Solution reaction Mix and Incubate prep_dpph->reaction prep_sample Prepare this compound Solutions prep_sample->reaction measure Measure Absorbance at 517 nm reaction->measure calculate Calculate IC50 measure->calculate ER_Agonist_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene Target Gene ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation ThreePP This compound ThreePP->ER AR_Antagonist_Pathway

References

3-Phenylphenol in Proteomics Research: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Despite being commercially available as a biochemical for proteomics research, public domain scientific literature detailing the specific applications, quantitative data, and established experimental protocols for 3-Phenylphenol in this field is notably scarce. [1] This in-depth guide, therefore, serves as a conceptual framework for researchers, scientists, and drug development professionals. It outlines how a compound like this compound could be investigated using contemporary proteomics methodologies to elucidate its mechanism of action, identify protein targets, and understand its impact on cellular signaling pathways. The protocols and data presented herein are illustrative, based on established proteomic workflows for other small molecules, and are intended to provide a strategic roadmap for future research.

Target Identification and Deconvolution using Chemical Proteomics

A primary goal in studying a bioactive small molecule like this compound is to identify its protein interaction partners. Chemical proteomics offers a powerful suite of tools for this "target deconvolution."[2][3][4][5] These methods typically involve creating a chemical probe based on the molecule of interest to "fish" for its binding partners in a complex biological sample.

Chemical Probe-Based Approaches

A this compound-derived chemical probe could be synthesized to facilitate the enrichment and identification of its interacting proteins.[6][7][8] This typically involves modifying the this compound structure to include a reactive group for covalent modification of targets and/or a reporter tag (e.g., biotin) for enrichment.

Experimental Workflow: Chemical Probe Pull-Down Assay

The following diagram illustrates a typical workflow for a chemical probe-based proteomics experiment.

G cluster_synthesis Probe Synthesis cluster_incubation Target Binding cluster_enrichment Enrichment cluster_analysis Proteomic Analysis s1 This compound s2 Addition of Linker & Reporter Tag (e.g., Biotin) s1->s2 s3 This compound Probe s2->s3 i2 Incubate with This compound Probe s3->i2 i1 Cell Lysate or Live Cells i1->i2 i3 Probe-Protein Complexes Formed i2->i3 e2 Capture of Biotinylated Probe-Protein Complexes i3->e2 e1 Streptavidin Beads e1->e2 e3 Wash to Remove Non-specific Binders e2->e3 a1 Elution of Proteins e3->a1 a2 Tryptic Digestion a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Protein Identification & Quantification a3->a4

Caption: Workflow for chemical probe-based target identification.

Experimental Protocol: Chemical Probe Pull-Down Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a this compound derivative containing a linker arm and a biotin (B1667282) tag.

  • Cell Culture and Lysis: Culture human cells (e.g., a relevant cancer cell line or a model organism) to a sufficient density. Lyse the cells to create a whole-cell protein extract.

  • Probe Incubation: Incubate the cell lysate with the this compound-biotin probe. A control incubation with a vehicle (e.g., DMSO) and a competition experiment with an excess of unmodified this compound should be performed in parallel.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe-protein complexes.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the proteins. Quantify the relative abundance of proteins in the probe-treated sample versus the controls to identify specific binding partners.

Hypothetical Data Presentation

The results of such an experiment could be presented in a table format, highlighting the proteins that were significantly enriched in the presence of the this compound probe.

Protein IDGene NameFold Enrichment (Probe vs. Control)p-valueFunction
P04637TP5315.2<0.001Tumor suppressor
Q06830HSP90AA112.8<0.001Molecular chaperone
P62937EEF1A110.5<0.005Elongation factor
P11021HSPD18.9<0.01Chaperonin

Quantitative Proteomics to Assess Cellular Responses

Beyond direct target identification, quantitative proteomics can reveal the broader cellular response to this compound treatment by measuring changes in the abundance of thousands of proteins.[9][10][11][12][13][14][15] Label-free quantification and isobaric labeling (e.g., TMT) are common strategies.[13]

Experimental Workflow: TMT-based Quantitative Proteomics

This diagram outlines the workflow for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the effects of this compound on the proteome.

G cluster_treatment Cell Treatment & Lysis cluster_digestion Sample Preparation cluster_analysis Analysis t1 Control Cells t3 Lysis & Protein Extraction t1->t3 t2 This compound Treated Cells t2->t3 d1 Tryptic Digestion t3->d1 d2 Peptide Labeling with TMT Reagents d1->d2 d3 Pooling of Labeled Peptide Samples d2->d3 a1 LC-MS/MS Analysis d3->a1 a2 Protein Identification a1->a2 a3 Quantification of Reporter Ions a1->a3 a4 Bioinformatics Analysis a2->a4 a3->a4

Caption: Workflow for TMT-based quantitative proteomics.

Experimental Protocol: TMT-based Quantitative Proteomics

  • Cell Culture and Treatment: Grow cells in multiple replicates for each condition (e.g., control and this compound treated).

  • Protein Extraction and Digestion: Harvest the cells, extract the proteins, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptides from each sample with a different TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples into a single mixture. This mixture can be fractionated to increase the depth of proteome coverage.

  • LC-MS/MS Analysis: Analyze the pooled and fractionated sample by LC-MS/MS.

  • Data Analysis: Identify the peptides and proteins from the MS/MS spectra. The relative abundance of each protein across the different conditions is determined by comparing the intensities of the TMT reporter ions.

  • Bioinformatics Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. Pathway analysis can then be used to understand the biological processes affected.

Hypothetical Data Presentation

The results of a quantitative proteomics study could be summarized in a table listing the differentially expressed proteins.

Protein IDGene NameLog2 Fold Change (Treated/Control)p-valueBiological Process
P04637TP531.58<0.01Apoptosis
P08238HSP90AB11.25<0.05Protein folding
P60709ACTB-1.89<0.01Cytoskeleton organization
Q13131NFE2L22.10<0.001Oxidative stress response

Elucidating Effects on Signaling Pathways

Changes in protein abundance and post-translational modifications, such as phosphorylation, are key to understanding how a compound affects cellular signaling.[16][17][18] Phosphoproteomics, a sub-discipline of proteomics, can be used to map the signaling cascades impacted by this compound.

Hypothetical Signaling Pathway Affected by this compound

Based on the hypothetical data above, this compound might induce a cellular stress response. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G TPP This compound ROS Reactive Oxygen Species (ROS) TPP->ROS induces Stress Cellular Stress ROS->Stress NFE2L2 NFE2L2 (Nrf2) Stress->NFE2L2 activates TP53 TP53 (p53) Stress->TP53 activates ARE Antioxidant Response Element (ARE) NFE2L2->ARE binds Antioxidant Antioxidant Genes ARE->Antioxidant transcribes Apoptosis Apoptosis TP53->Apoptosis induces

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Protocol: Phosphoproteomics

A phosphoproteomics experiment would follow a similar workflow to the quantitative proteomics experiment described above, with the addition of a phosphopeptide enrichment step (e.g., using titanium dioxide or immobilized metal affinity chromatography) after tryptic digestion and before LC-MS/MS analysis. This enrichment is crucial for detecting the low-abundance phosphopeptides that are central to cell signaling.

Conclusion

While direct experimental evidence for the role of this compound in proteomics research is currently lacking in the accessible scientific literature, the field of proteomics provides a clear and robust set of tools to investigate its biological activity. By employing chemical probe-based target identification, quantitative proteomics, and phosphoproteomics, researchers can systematically uncover the protein interactions, cellular responses, and effects on signaling pathways of this compound. This guide provides a foundational framework to stimulate and direct such future research endeavors, ultimately enabling the scientific community to validate and expand upon the claim that this compound is a useful biochemical for proteomics research.

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylphenol, also known as 3-hydroxybiphenyl, and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of these derivatives. A key focus is placed on the prevalent synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, for which a detailed experimental protocol is provided. Quantitative data from representative synthetic procedures are summarized for comparative analysis. Furthermore, this guide elucidates the known biological activities of this compound derivatives, including their antimicrobial, antioxidant, and antiproliferative effects, and presents putative signaling pathways and mechanisms of action. The information is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel this compound-based compounds.

Introduction

This compound is an organic compound consisting of a biphenyl (B1667301) structure with a hydroxyl group at the 3-position.[1] This scaffold is a key pharmacophore in a variety of biologically active molecules. The substitution pattern on the biphenyl rings allows for the fine-tuning of physicochemical and pharmacological properties, making this compound derivatives attractive targets for drug discovery programs. Their reported biological activities include antimicrobial, antioxidant, and antiproliferative effects, highlighting their potential in addressing various therapeutic needs.[2][3][4] This guide will delve into the synthetic strategies for accessing these valuable compounds and explore the current understanding of their mechanisms of action.

Synthesis of this compound Derivatives

The construction of the biaryl core of this compound derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[5] This reaction involves the coupling of an aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium(0) complex.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[6] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow

A typical workflow for the synthesis and purification of this compound derivatives via the Suzuki-Miyaura coupling is outlined below.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Characterization reagents Combine Aryl Halide, Aryl Boronic Acid, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert heat Heat Reaction Mixture inert->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry nmr->ms purity Purity Analysis (e.g., HPLC) ms->purity

Figure 2: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromophenol (B21344) and phenylboronic acid.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene, ethanol, and water in a 4:1:1 ratio to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Quantitative Data on the Synthesis of Biphenyl Derivatives

The following table summarizes the yields for the synthesis of various biphenyl carboxylic acids via a Suzuki-Miyaura cross-coupling reaction, demonstrating the versatility of this method.[8]

EntryAryl Halide (1.0 eq)Aryl Boronic Acid (1.2 eq)ProductYield (%)
13-Bromobenzoic acidPhenylboronic acidBiphenyl-3-carboxylic acid95
24-Bromobenzoic acidPhenylboronic acidBiphenyl-4-carboxylic acid98
33-Bromobenzoic acid4-Methylphenylboronic acid4'-Methylbiphenyl-3-carboxylic acid92
44-Bromobenzoic acid4-Methoxyphenylboronic acid4'-Methoxybiphenyl-4-carboxylic acid96
53-Bromobenzoic acid4-Chlorophenylboronic acid4'-Chlorobiphenyl-3-carboxylic acid90

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities. The underlying mechanisms of action are areas of active research.

Antimicrobial Activity

Phenolic compounds, including this compound, are known for their antimicrobial properties.[9] The primary mechanism is believed to involve the disruption of the microbial cell membrane.[2] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds can interfere with essential cellular processes such as enzyme function and nucleic acid synthesis.[10]

Antimicrobial_Pathway cluster_membrane Cell Membrane Interaction cluster_intracellular Intracellular Targets Phenolic_Compound This compound Derivative Membrane_Disruption Disruption of Cell Membrane Phenolic_Compound->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Phenolic_Compound->Enzyme_Inhibition Nucleic_Acid_Interaction Interaction with DNA/RNA Phenolic_Compound->Nucleic_Acid_Interaction Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Enzyme_Inhibition->Cell_Death Nucleic_Acid_Interaction->Cell_Death

Figure 3: Putative antimicrobial signaling pathway of this compound derivatives.
Antioxidant Activity

The antioxidant properties of this compound derivatives are attributed to their ability to act as radical scavengers. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage.[3]

Antioxidant_Pathway Free_Radical Free Radical (e.g., ROO•) Neutralized_Radical Neutralized Radical (ROOH) Free_Radical->Neutralized_Radical Free_Radical->Neutralized_Radical H• donation Phenolic_Compound This compound Derivative (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenolic_Compound->Phenoxyl_Radical Phenolic_Compound->Phenoxyl_Radical

Figure 4: Antioxidant mechanism of this compound derivatives.
Antiproliferative Activity

Certain derivatives of this compound have demonstrated antiproliferative activity against cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death. This can occur through the modulation of key signaling pathways that regulate cell survival and death, such as the p53 and Bcl-2 family pathways. For instance, some compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[11][12]

Antiproliferative_Pathway Derivative This compound Derivative p53 p53 Activation Derivative->p53 Bcl2_family Modulation of Bcl-2 Family Proteins Derivative->Bcl2_family p53->Bcl2_family Bax ↑ Bax (Pro-apoptotic) Bcl2_family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Technical Guide on the Toxicity of 3-Phenylphenol: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed toxicological data for 3-Phenylphenol (m-phenylphenol) is limited in publicly available scientific literature. Many standard toxicity studies have not been thoroughly conducted for this specific isomer. This guide summarizes the available hazard information for this compound and presents a comprehensive toxicological profile of the closely related, well-studied isomer, ortho-phenylphenol (2-Phenylphenol, OPP) , as a surrogate to provide insights into potential toxicological endpoints. The data and mechanisms associated with OPP may not be directly transferable to this compound.

Hazard Profile of this compound (CAS 580-51-8)

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation (Skin Irritation, Category 2).[1][2][3][4]

  • H319: Causes serious eye irritation (Eye Irritation, Category 2/2A).[1][2][3][4]

  • H335: May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1][2][3][4]

Safety data sheets indicate a lack of quantitative data for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.

Toxicological Profile of ortho-Phenylphenol (CAS 90-43-7) as a Surrogate

ortho-Phenylphenol (OPP) is an isomer of phenylphenol that is widely used as a fungicide and disinfectant.[5][6] Its toxicological profile has been extensively studied and provides a useful, albeit predictive, framework for understanding the potential hazards of other phenylphenol isomers.

Acute Toxicity

OPP exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.[7]

Table 1: Acute Toxicity of ortho-Phenylphenol

SpeciesRouteEndpointValue (mg/kg bw)Toxicity CategoryReference
RatOralLD502733 - 2980III[8][9]
RatDermalLD50>2000 - >5000IV[8][9][10]
Subchronic and Chronic Toxicity

Repeated exposure studies identify the urinary system, particularly the kidney and bladder, as the primary target organs for OPP toxicity in rats.[5][7]

Table 2: Repeated Dose Toxicity of ortho-Phenylphenol

SpeciesDurationRouteNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects ObservedReference
RatChronicOral (Dietary)39200Decreased body weight, urinary system pathology.[7]
Rat21-dayDermal-500Dermal irritation; no systemic toxicity up to 1000 mg/kg/day.[7]
Carcinogenicity

The carcinogenicity of OPP is species- and route-dependent. Dietary administration to rats has been shown to induce urinary bladder tumors, an effect not observed in mice under similar conditions.[6] Dermal application in mice did not provide evidence of carcinogenicity.[11][12]

Table 3: Carcinogenicity of ortho-Phenylphenol (Dietary Administration)

SpeciesSexExposureOrganTumor IncidenceReference
Rat (F344)Male1.25% in dietUrinary BladderPapilloma: 3/24; Carcinoma: 20/24[13]
Rat (F344)Male2.0% Sodium Salt (SOPP) in dietUrinary BladderTumors observed (details vary)[13]
  • Test Substance: ortho-Phenylphenol (OPP), CAS No. 90-43-7.

  • Species/Strain: Swiss CD-1 mice.

  • Administration: Dermal application to the interscapular region.

  • Dosing Regimen: Doses administered 3 days per week for 103 weeks.

  • Groups:

    • Vehicle control (acetone).

    • OPP alone.

    • Initiator control (7,12-Dimethylbenz(a)anthracene, DMBA).

    • OPP administered following DMBA initiation (promotion study).

  • Endpoints: Survival, body weight, clinical observations, and complete histopathologic examination of major tissues and organs.

Genotoxicity

The weight of evidence suggests that OPP is not directly mutagenic but can induce chromosomal damage (clastogenicity), particularly after metabolic activation.[14] Its metabolites are considered the primary drivers of these effects.

Table 4: Genotoxicity Profile of ortho-Phenylphenol

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Gene MutationS. typhimurium (Ames Test)With & WithoutNegative (in most strains) / Weakly positive (TA1535 without S9)[11]
Gene MutationMouse Lymphoma L5178Y/TK+/-With & WithoutPositive[11]
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsWith & WithoutPositive[15][16]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) CellsWithoutPositive[11][16]
Sex-Linked Recessive LethalD. melanogasterN/ANegative[11]

A standard battery of tests is used to assess the genotoxic potential of a chemical by evaluating multiple endpoints, including gene mutation and chromosomal damage.

G cluster_stage1 Stage 1: In Vitro Testing cluster_stage2 Follow-up / In Vivo Testing (if positive) Ames Bacterial Reverse Mutation Assay (Ames Test) - Tests for gene mutation MNvit In Vitro Micronucleus Test - Tests for clastogenicity & aneugenicity Comet In Vivo Comet Assay (e.g., Liver, Bladder) - Tests for DNA strand breaks Ames->Comet Positive Result End Hazard Identification Ames->End All Negative MNvit->End All Negative MNvivo In Vivo Micronucleus Test (Rodent Hematopoietic Cells) - Tests for chromosomal damage Comet->End MNvivo->End Start Test Compound Start->Ames

Caption: Standard workflow for genotoxicity testing.

Reproductive & Developmental Toxicity

Developmental studies in multiple species indicate that OPP can induce fetal toxicity, such as reduced fetal body weight, delayed skeletal ossification, and increased post-implantation loss.[17][18][19] These effects have been observed in some cases at dose levels with minimal or no maternal toxicity, suggesting the developing fetus may be a sensitive target.[17][18][19]

Table 5: Developmental Toxicity of ortho-Phenylphenol

SpeciesNOAEL (Maternal) (mg/kg/day)NOAEL (Developmental) (mg/kg/day)Key Developmental Effects at LOAELReference
Rat150300Fetotoxicity at maternally toxic doses.[20]
RabbitNot observed< LOAELIncreased resorptions (post-implantation loss).[17][18]
MouseMinimal effects< LOAELDecreased fetal weight, cleft palate.[17][18]
Mechanism of Action: Metabolic Activation

The toxicity of OPP, particularly its carcinogenicity in the rat urinary bladder, is linked to its metabolic activation. OPP is first hydroxylated in the liver by cytochrome P450 enzymes (e.g., CYP1A2 in humans, CYP2C11/CYP2E1 in rats) to form phenylhydroquinone (B131500) (PHQ).[21][22][23] In target tissues like the urinary bladder, which have high prostaglandin (B15479496) H synthase (PGS) activity, PHQ is further oxidized to the reactive metabolite phenylbenzoquinone (PBQ).[15][21][24] Both PHQ and PBQ are implicated in the genotoxic and cytotoxic effects of the parent compound.[14][16][24]

G cluster_liver Liver cluster_bladder Target Tissue (e.g., Bladder) OPP ortho-Phenylphenol (OPP) PHQ Phenylhydroquinone (PHQ) OPP->PHQ  Cytochrome P450  (p-hydroxylation) PBQ Phenylbenzoquinone (PBQ) (Reactive Metabolite) PHQ->PBQ  Prostaglandin H Synthase  (Peroxidative Activation) Toxicity Cytotoxicity & Genotoxicity (e.g., DNA Damage) PBQ->Toxicity

Caption: Metabolic activation pathway of ortho-phenylphenol.

Conclusion

While specific toxicological data for this compound are scarce, its GHS classification indicates it is an irritant to the skin, eyes, and respiratory system. An in-depth analysis of the surrogate compound, ortho-phenylphenol, reveals a more complex toxicological profile. Key concerns for OPP include carcinogenicity in the rat urinary bladder following chronic dietary exposure, developmental toxicity in multiple species, and genotoxicity mediated by its reactive metabolites, phenylhydroquinone and phenylbenzoquinone. These findings highlight plausible toxicological pathways that should be considered in the risk assessment and handling of this compound, pending the availability of specific data for this isomer.

References

An In-depth Technical Guide to the Industrial Applications of 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylphenol (m-phenylphenol), a biphenyl (B1667301) derivative with the chemical formula C₁₂H₁₀O, is a versatile organic compound with a wide range of industrial applications.[1][2] This technical guide provides a comprehensive overview of the core industrial uses of this compound, focusing on its synthesis, antimicrobial properties, and role as a chemical intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information including quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction

This compound, also known as 3-hydroxybiphenyl, is a white to yellow-beige crystalline solid.[1][3][4][5] It is characterized by a phenyl group substituted at the meta position of a phenol (B47542) ring. This structure imparts a unique combination of properties, making it a valuable component in various industrial formulations. Its primary applications stem from its potent antimicrobial activity and its utility as a precursor in organic synthesis.[1][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in different industrial processes and for developing safe handling and storage procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₁₀O[7][8][9][10]
Molecular Weight 170.21 g/mol [7][8][9][10]
CAS Number 580-51-8[4][7][8][9]
Appearance White to yellow-beige crystalline powder[1][2]
Melting Point 75-80 °C[6][11]
Boiling Point >300 °C[6]
Solubility in Water 0.14 g/L (at 25 °C)[2]
Solubility in Organic Solvents Very soluble in ethanol, diethyl ether, and benzene; soluble in chloroform.[6][6]
pKa 9.64 (at 25 °C)

Industrial Applications

This compound's unique properties lend it to a variety of industrial uses.

Antimicrobial Agent: Disinfectant, Preservative, and Fungicide

The most significant industrial application of this compound is as a broad-spectrum antimicrobial agent. It is effective against a wide range of microorganisms, including bacteria and fungi.[2]

  • Disinfectants: this compound is a common active ingredient in household and industrial disinfectants.

  • Preservatives: It is used as a preservative in a variety of products to prevent microbial degradation and extend shelf life. These products include paints, coatings, adhesives, and metalworking fluids.

  • Fungicides: Its fungicidal properties make it useful in agriculture and material preservation to control the growth of molds and mildew.

The antimicrobial action of phenolic compounds like this compound generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[2] At lower concentrations, it can inactivate essential enzyme systems within the microorganism.

Dye Carrier in the Textile Industry

In the textile industry, this compound is utilized as a dye carrier, particularly for the dyeing of synthetic fibers like polyester (B1180765) with disperse dyes. Dye carriers are chemical agents that assist in the dyeing process by swelling the fibers and increasing the rate of dye uptake, allowing for more vibrant and uniform coloration at lower temperatures.

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of other organic compounds.[2][6] Its reactive hydroxyl and phenyl groups allow for a range of chemical modifications, leading to the production of:

  • Pharmaceuticals: As a building block for more complex drug molecules.

  • Agrochemicals: In the synthesis of pesticides and herbicides.

  • Polymers and Resins: As a monomer or additive to impart specific properties.

  • Flame Retardants: In the production of organophosphorus flame retardants.

Quantitative Data

Toxicity Data

Understanding the toxicological profile of this compound is essential for its safe handling and application. A summary of available acute toxicity data is provided in Table 2.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueReference(s)
LD₅₀RatOral2000 mg/kg
LD₅₀MouseOral1050 mg/kg

Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against specific microorganisms. The broth microdilution method is a standard laboratory procedure for this purpose.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound stock solution of known concentration.

  • Sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).

  • Microbial culture in the logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Pipettes and sterile tips.

  • Incubator.

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Include a positive control well (broth and inoculum without this compound) and a negative control well (broth only).

  • Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Evaluation of Dye Carrier Efficiency (Conceptual)

The effectiveness of this compound as a dye carrier can be evaluated using standardized textile testing methods, such as those developed by the American Association of Textile Chemists and Colorists (AATCC). A general approach is outlined below.

Objective: To assess the impact of this compound on the color yield and fastness properties of a disperse dye on polyester fabric.

Materials:

  • Polyester fabric swatches.

  • Disperse dye.

  • This compound (as the dye carrier).

  • Dispersing agent.

  • Acetic acid (to control pH).

  • Laboratory dyeing apparatus (e.g., a launder-ometer).

  • Spectrophotometer for color measurement.

  • Gray scales for assessing color change and staining.

Procedure:

  • Prepare a dyebath containing the disperse dye, dispersing agent, acetic acid, and a specified concentration of this compound. A control dyebath without the carrier should also be prepared.

  • Introduce the polyester fabric swatches into the dyebaths.

  • Carry out the dyeing process at a controlled temperature (e.g., 100°C) for a specified duration (e.g., 60 minutes).

  • After dyeing, rinse the fabric swatches thoroughly and dry them.

  • Measure the color strength (K/S value) of the dyed fabrics using a spectrophotometer to quantify the dye uptake.

  • Evaluate the colorfastness properties of the dyed fabrics, such as fastness to washing (AATCC Test Method 61), crocking (AATCC Test Method 8), and light (AATCC Test Method 16.3).

  • Compare the results from the dyebath containing this compound to the control to determine the efficiency of the carrier.

Visualizations

Antimicrobial Mechanism of Action

The following diagram illustrates the general mechanism of antimicrobial action for phenolic compounds like this compound.

Antimicrobial_Mechanism cluster_cell Microbial Cell cluster_phenol This compound Membrane Cell Membrane Cytoplasm Cytoplasm (Proteins, Enzymes, Nucleic Acids) Leakage Leakage of Intracellular Components Membrane->Leakage Increased Permeability Death Cell Death Cytoplasm->Death Metabolic Inhibition Phenol This compound Phenol->Membrane Interaction and Disruption Phenol->Cytoplasm Inactivation of Enzymes & Proteins Leakage->Death

Caption: General antimicrobial mechanism of this compound.

Synthesis of Phenylphenols

The industrial synthesis of phenylphenols often involves the dehydrogenation of cyclohexylphenols, which can be derived from cyclohexanone. The following diagram illustrates a conceptual pathway for the synthesis of o-phenylphenol, a structural isomer of this compound, which follows a similar chemical logic.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Dimer 2-(1-Cyclohexenyl)cyclohexanone Cyclohexanone->Dimer Aldol Condensation (Acid Catalyst) Cyclohexylphenol o-Cyclohexylphenol Dimer->Cyclohexylphenol Rearrangement Phenylphenol o-Phenylphenol Cyclohexylphenol->Phenylphenol Dehydrogenation (e.g., Pt/C Catalyst, Heat)

Caption: Conceptual synthesis pathway for o-phenylphenol from cyclohexanone.

Conclusion

This compound is a commercially significant chemical with a diverse range of industrial applications, primarily driven by its effective antimicrobial properties and its utility as a chemical intermediate. Its role in disinfectants, preservatives, and as a dye carrier highlights its importance in various manufacturing sectors. A thorough understanding of its chemical and physical properties, toxicological profile, and mechanisms of action is crucial for its safe and effective use. Further research into novel applications and more sustainable synthesis routes will continue to enhance the industrial value of this versatile compound.

References

3-Phenylphenol's Interaction with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol (3-PP), also known as 3-hydroxybiphenyl, is an organic compound belonging to the class of phenols. While its direct and extensive impact on biological membranes is not as thoroughly documented as its isomer, ortho-phenylphenol (OPP), the fundamental physicochemical properties of phenolic compounds allow for a robust, inferred understanding of its likely interactions. This technical guide synthesizes the available data on related phenolic compounds, particularly ortho-phenylphenol, to provide a detailed overview of the expected mechanisms and effects of this compound at the membrane interface. This information is critical for applications in toxicology, pharmacology, and the development of antimicrobial agents.

Phenolic compounds, in general, are known to interact with and disrupt biological membranes, which is a key aspect of their antimicrobial and cytotoxic effects.[1] These interactions can lead to alterations in membrane fluidity, increased permeability, and interference with membrane-bound proteins.[2][3] The lipophilic nature of the biphenyl (B1667301) structure combined with the polar hydroxyl group gives this compound amphipathic properties, driving its partitioning into the lipid bilayer.[4]

Core Interaction Mechanisms

The interaction of this compound with biological membranes is predicted to be a multi-faceted process primarily driven by its chemical structure. The uncharged form of the molecule is expected to readily partition into the hydrophobic core of the lipid bilayer.[5] This insertion is not a passive event; it disrupts the ordered arrangement of the lipid acyl chains, leading to a cascade of biophysical changes.

A primary consequence of this disruption is an increase in membrane fluidity .[6] By inserting between the phospholipid tails, this compound increases the intermolecular spacing, thereby reducing the van der Waals forces between adjacent lipid molecules. This leads to a more disordered and fluid membrane state.

Concurrently, the presence of this compound within the bilayer is expected to increase membrane permeability . The disruption of the lipid packing creates transient pores and defects in the membrane, allowing for the leakage of ions and small molecules that are normally contained within the cell.[7] This loss of ionic homeostasis can have severe consequences for cellular function and viability.

Furthermore, these alterations to the lipid environment can indirectly affect the function of integral and peripheral membrane proteins . Changes in membrane fluidity and thickness can induce conformational changes in transmembrane proteins, altering their activity.[2]

Quantitative Data on the Effects of Phenylphenols on Biological Membranes

Direct quantitative data for this compound's effects on membrane properties are scarce in the published literature. However, extensive studies on its isomer, ortho-phenylphenol (OPP), provide valuable insights. The following tables summarize key data for OPP, which can be used as a reasonable proxy for estimating the potential effects of this compound.

Table 1: Physicochemical Properties of Ortho-Phenylphenol (OPP)

PropertyValueReference
Molecular FormulaC₁₂H₁₀O[2]
Molecular Weight170.21 g/mol [2]
Melting Point59°C[2]
Boiling Point286°C[2]
Water Solubility0.7 g/L at 25°C[2]
log P (Octanol/Water)3.09[2]

Table 2: Carcinogenicity Data for Ortho-Phenylphenol (OPP) in Male F344 Rats

Dietary ConcentrationDurationOutcomeReference
2% OPP-Na104 weeks41.4% incidence of bladder carcinoma[8]
1.25% OPP + 0.64% NaHCO₃104 weeks31.0% incidence of bladder carcinoma[8]
1.25% OPP104 weeks0% incidence of bladder carcinoma[8]

Note: The carcinogenicity of OPP is highly dependent on urinary pH, with higher alkalinity increasing the formation of reactive metabolites that damage the urothelial membrane.[8]

Experimental Protocols

The study of interactions between small molecules like this compound and biological membranes employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Membrane Fluidity Assessment by Fluorescence Polarization

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence polarization (or anisotropy) indicates an increase in membrane fluidity.

  • Materials:

  • Procedure:

    • Prepare a suspension of liposomes or cell membranes in the buffer.

    • Add the DPH probe to the membrane suspension and incubate to allow for its incorporation into the lipid bilayer.

    • Divide the labeled membrane suspension into aliquots.

    • Add varying concentrations of this compound to the aliquots. Include a control with no this compound.

    • Incubate the samples for a defined period at a constant temperature.

    • Measure the fluorescence polarization of each sample. The excitation and emission wavelengths for DPH are typically around 360 nm and 430 nm, respectively.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

    • Plot the anisotropy as a function of this compound concentration.

Membrane Permeability Assessment by Calcein (B42510) Leakage Assay

This assay quantifies the release of a fluorescent dye (calcein) from the interior of liposomes upon membrane disruption.

  • Materials:

    • Liposomes encapsulating a self-quenching concentration of calcein.

    • This compound stock solution.

    • Buffer (e.g., PBS, pH 7.4).

    • Fluorometer.

    • Triton X-100 (for 100% leakage control).

  • Procedure:

    • Prepare calcein-loaded liposomes by hydrating a lipid film with a concentrated calcein solution, followed by extrusion to obtain unilamellar vesicles.

    • Remove non-encapsulated calcein by size-exclusion chromatography.

    • Add the calcein-loaded liposomes to a multi-well plate.

    • Add varying concentrations of this compound to the wells.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

    • Calculate the percentage of leakage for each concentration of this compound relative to the control and the maximum leakage.

Electrical Properties of Lipid Bilayers by Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the electrical properties (capacitance and resistance) of a lipid bilayer, which are altered by the incorporation of molecules like this compound.

  • Materials:

    • Tethered bilayer lipid membrane (tBLM) setup or a planar lipid bilayer setup.

    • Electrolyte solution (e.g., PBS).

    • This compound stock solution.

    • Potentiostat with a frequency response analyzer.

  • Procedure:

    • Form a stable lipid bilayer on the electrode surface.

    • Record a baseline EIS spectrum of the intact bilayer over a range of frequencies.

    • Introduce this compound into the electrolyte solution at the desired concentration.

    • After an incubation period, record another EIS spectrum.

    • Model the impedance data using an equivalent circuit to extract the membrane capacitance (C_m) and resistance (R_m). A decrease in R_m and an increase in C_m are indicative of membrane disruption and thinning.[6]

Visualizations

The following diagrams illustrate key concepts and workflows related to the interaction of this compound with biological membranes.

G General Interaction of this compound with a Lipid Bilayer cluster_membrane Biological Membrane lipid_bilayer Hydrophilic Head Groups Hydrophobic Acyl Chains disruption Disruption of Lipid Packing lipid_bilayer->disruption phenylphenol This compound phenylphenol->lipid_bilayer Partitioning fluidity Increased Membrane Fluidity disruption->fluidity permeability Increased Permeability disruption->permeability protein_effect Altered Membrane Protein Function disruption->protein_effect leakage Leakage of Cellular Contents permeability->leakage

Caption: Interaction of this compound with a lipid bilayer.

G Experimental Workflow for Membrane Fluidity Assay start Start prepare_membranes Prepare Liposomes or Cell Membranes start->prepare_membranes label_membranes Label with DPH Fluorescent Probe prepare_membranes->label_membranes add_3pp Add this compound (Varying Concentrations) label_membranes->add_3pp incubate Incubate add_3pp->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Calculate Anisotropy and Analyze Data measure_fp->analyze end End analyze->end

Caption: Workflow for membrane fluidity measurement.

Conclusion

While direct experimental evidence for the interaction of this compound with biological membranes is limited, a strong case can be built upon the well-established behavior of its structural isomer, ortho-phenylphenol, and other phenolic compounds. It is highly probable that this compound partitions into the lipid bilayer, leading to an increase in membrane fluidity and permeability. These biophysical alterations are likely the primary mechanisms behind its biological activity, including any potential antimicrobial or cytotoxic effects. The experimental protocols detailed in this guide provide a robust framework for the direct investigation and quantification of these interactions, which will be crucial for a more complete understanding of this compound's biological profile. Further research specifically focused on this compound is warranted to confirm these inferred mechanisms and to elucidate any unique aspects of its membrane interactions compared to other phenylphenols.

References

The Dual Endocrine Disrupting Activities of 3-Phenylphenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol (CAS 580-51-8), also known as m-phenylphenol, is a biphenyl (B1667301) compound characterized by a hydroxyl group attached to a phenyl ring, which in turn is substituted with another phenyl group.[1] Its structural similarity to endogenous steroid hormones has led to investigations into its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth analysis of the estrogenic and antiandrogenic activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.

Estrogenic Activity of this compound

This compound has been demonstrated to exhibit weak estrogenic activity. This activity is primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. Like other phenolic compounds, the position of the hydroxyl group on the phenyl ring is a critical determinant of its estrogenicity.[2][3]

Quantitative Data for Estrogenic Activity

The estrogenic potential of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity to the estrogen receptor.

ParameterValueAssay TypeReference
IC50 2.45 x 10-4 MEstrogen Receptor Competitive-Binding Assay[4]
Relative Binding Affinity (RBA) 0.0004Estrogen Receptor Competitive-Binding Assay[4]

IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to displace 50% of a radiolabeled estrogen from the estrogen receptor. RBA is the ratio of the IC50 of estradiol (B170435) to the IC50 of the test compound, multiplied by 100.

Antiandrogenic Activity of this compound

In addition to its estrogenic effects, this compound has been shown to possess antiandrogenic activity. This dual activity is a common characteristic among several environmental phenols.[2] The antiandrogenic properties of this compound are attributed to its ability to act as an antagonist to the androgen receptor (AR).

Quantitative Data for Antiandrogenic Activity

The antiandrogenic potency of this compound has been characterized using reporter cell lines and whole-cell binding assays.

ParameterValueAssay TypeReference
IC50 ~5 µMReporter Cell Line Assay[2]
Ki 10 µMWhole Cell [3H] R1881 Displacement Assay[2]

IC50 here represents the concentration that inhibits 50% of the androgen-induced receptor activity. Ki (inhibition constant) indicates the binding affinity of this compound to the androgen receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the estrogenic and antiandrogenic activity of this compound.

Estrogen Receptor Competitive-Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([3H]-E2) for binding to the estrogen receptor.

Materials:

  • Rat uterine cytosol preparation (source of ER)

  • [3H]-17β-estradiol ([3H]-E2)

  • Radioinert this compound

  • 50 mM Tris buffer (pH 7.4)

  • Ethanol (for dissolving compounds)

  • Scintillation counter

Procedure:

  • Prepare uterine cytosol from ovariectomized Sprague-Dawley rats.[4]

  • In duplicate tubes, incubate a final concentration of 1 x 10-9 M [3H]-E2 with increasing concentrations of this compound.[4]

  • Add 50 µl of the uterine cytosol preparation and adjust the final volume to 300 µl with Tris buffer.[4]

  • Incubate the mixture for 18-24 hours at 4°C.

  • Separate bound from unbound [3H]-E2 using a dextran-coated charcoal suspension.

  • Centrifuge the tubes and measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of [3H]-E2 binding (IC50).

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor induced by an androgen agonist.

Materials:

  • CV-1 African monkey kidney cell line[5]

  • Human androgen receptor (hAR) expression plasmid (e.g., AR/pcDNA3.1)[5]

  • Reporter gene plasmid containing an androgen-responsive element linked to a reporter gene (e.g., pMMTV-CAT)[5]

  • 5α-dihydrotestosterone (DHT) as the AR agonist[5]

  • This compound

  • Cell culture medium and transfection reagents

  • Assay-specific detection reagents (e.g., for CAT assay)

Procedure:

  • Co-transfect CV-1 cells with the hAR expression plasmid and the androgen-responsive reporter plasmid.[5]

  • After transfection, treat the cells with a fixed concentration of DHT (e.g., 10-9 M) and varying concentrations of this compound.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., CAT activity).

  • Determine the concentration of this compound that inhibits 50% of the DHT-induced reporter activity (IC50).[5]

Whole Cell Androgen Receptor Binding Assay

This assay determines the ability of a test compound to displace a radiolabeled androgen from the androgen receptor in intact cells.

Materials:

  • A suitable cell line expressing the androgen receptor

  • [3H]-R1881 (a synthetic androgen)

  • This compound

  • Cell culture medium

Procedure:

  • Culture the cells to an appropriate confluency.

  • Incubate the intact cells with a fixed concentration of [3H]-R1881 in the presence of increasing concentrations of this compound.[2]

  • After incubation, wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the amount of bound [3H]-R1881 using a scintillation counter.

  • Calculate the inhibition constant (Ki) for this compound's displacement of [3H]-R1881.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus 3-PP This compound ER Estrogen Receptor (ERα/ERβ) 3-PP->ER ER_HSP ER-HSP Complex ER->ER_HSP Binding ER_3PP ER-3-PP Complex ER->ER_3PP Binding HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_3PP->ERE Dimerization & Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Proteins Estrogenic Proteins mRNA->Proteins Biological Response Biological Response Proteins->Biological Response

Caption: Estrogenic signaling pathway of this compound.

Antiandrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR 3-PP This compound 3-PP->AR Antagonistic Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding No_Transcription Transcription Inhibited AR->No_Transcription ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation Transcription Gene Transcription ARE->Transcription

Caption: Antiandrogenic signaling pathway of this compound.

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Receptor Source (e.g., Uterine Cytosol) & Radioligand ([3H]-E2) start->prepare_reagents incubation Incubate Receptor, Radioligand, & varying concentrations of 3-PP prepare_reagents->incubation separation Separate Bound from Unbound Ligand (e.g., Charcoal Adsorption) incubation->separation measurement Measure Radioactivity of Bound Ligand separation->measurement analysis Calculate IC50 and Relative Binding Affinity measurement->analysis end End analysis->end

Caption: Workflow for a Receptor Competitive-Binding Assay.

Reporter_Gene_Assay_Workflow start Start transfection Co-transfect Cells with Receptor & Reporter Plasmids start->transfection treatment Treat Cells with Agonist (e.g., DHT) & varying concentrations of 3-PP transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Reporter Gene Activity lysis->measurement analysis Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for a Reporter Gene Assay.

Conclusion

The available evidence clearly indicates that this compound possesses both weak estrogenic and notable antiandrogenic properties. Its ability to interact with both estrogen and androgen receptors highlights its potential as an endocrine disruptor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development to further investigate the biological effects of this compound and other structurally related compounds. Understanding the dual nature of its endocrine-disrupting activity is crucial for accurate risk assessment and the development of strategies to mitigate potential adverse health effects.

References

The Immunomodulatory Landscape of 3-Phenylphenol in Human Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the immunomodulatory effects of 3-phenylphenol (also known as ortho-phenylphenol or OPP) on human liver cells is currently limited in publicly available scientific literature. This guide synthesizes existing knowledge on the mechanisms of liver immunomodulation, the known effects of phenolic compounds, and the established cytotoxic effects of this compound to extrapolate potential immunomodulatory activities and provide a framework for future research.

Executive Summary

The liver is a central organ in regulating systemic immunity, and its response to xenobiotics is a critical aspect of toxicology and drug development. This compound (3-PP), a bicyclic aromatic compound, has been studied for its cytotoxic effects, but its specific interactions with the immune signaling pathways within human liver cells remain largely uncharacterized. This document explores the potential immunomodulatory effects of 3-PP on human hepatocytes by examining the well-established roles of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are known to be activated by cellular stress. Based on existing data for other phenolic compounds and the known induction of oxidative stress by 3-PP metabolites, we hypothesize that 3-PP could modulate inflammatory responses in liver cells. This guide provides detailed hypothetical experimental protocols and data presentation frameworks to investigate these potential effects, alongside visualizations of the core signaling pathways that may be involved.

Potential Immunomodulatory Mechanisms of this compound in Liver Cells

While direct evidence is scarce, the known cytotoxic mechanisms of this compound in rat hepatocytes offer clues to its potential immunomodulatory effects in human liver cells. The primary mechanism of 3-PP-induced toxicity involves its metabolism into reactive metabolites, such as phenyl-hydroquinol (PHQ) and phenyl-benzoquinone (PBQ). These metabolites can lead to significant cellular stress through the following mechanisms:

  • Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is a common feature of xenobiotic metabolism in the liver. ROS can act as second messengers, activating key inflammatory signaling pathways.

  • Depletion of Intracellular Glutathione (GSH): 3-PP and its metabolites have been shown to deplete cellular GSH levels, a critical antioxidant, thereby exacerbating oxidative stress.[1]

  • Mitochondrial Dysfunction: Impairment of mitochondrial function by 3-PP metabolites can further enhance ROS production and trigger cell death pathways that have inflammatory consequences.[1]

These cellular stress responses are potent triggers of immunomodulatory signaling cascades.

Key Signaling Pathways in Liver Cell Immunomodulation

The NF-κB and MAPK pathways are central to the inflammatory response in liver cells when challenged by xenobiotics, pathogens, or other stressors.

The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival. In hepatocytes, its activation can lead to the production of pro-inflammatory cytokines and chemokines.[2][3] Persistent activation of NF-κB is associated with chronic liver inflammation and fibrosis.[2] Given that oxidative stress is a known activator of the IKK complex, which is upstream of NF-κB, it is plausible that 3-PP could modulate this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cellular Stress (e.g., ROS from 3-PP metabolism) ikb_kinase IKK Complex stress->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb_ub Ubiquitination & Degradation ikb->ikb_ub nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transtranscription gene_transtranscription gene_transtranscription->cytokines leads to production of

NF-κB signaling pathway in liver cells.
The MAPK Signaling Pathways

The MAPK family, including ERK, JNK, and p38, regulates a wide array of cellular processes such as inflammation, apoptosis, and proliferation.[4][5] In the context of liver injury, these pathways are activated by various stimuli, including oxidative stress, and play complex roles in determining the cellular outcome.[4][5][6] For instance, JNK activation is often associated with hepatocyte apoptosis, while p38 is involved in the inflammatory response.[4][5]

MAPK_Pathway stimuli External Stimuli (e.g., Oxidative Stress from 3-PP) mapkkk MAPKKK (e.g., ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6, MKK4/7) mapkkk->mapkk erk ERK mapkkk->erk jnk JNK mapkk->jnk p38 p38 mapkk->p38 transcription_factors Transcription Factors (c-Jun, ATF2, etc.) jnk->transcription_factors p38->transcription_factors erk->transcription_factors cellular_response Cellular Responses (Inflammation, Apoptosis) transcription_factors->cellular_response

MAPK signaling pathways in liver cells.

Proposed Experimental Framework for Investigation

To elucidate the immunomodulatory effects of this compound on human liver cells, a systematic series of in vitro experiments is required. The following protocols are provided as a template for such investigations.

Experimental Workflow

Experimental_Workflow cell_culture 1. Cell Culture (HepG2 or Primary Human Hepatocytes) treatment 2. 3-PP Treatment (Dose-response and Time-course) cell_culture->treatment viability 3. Cytotoxicity Assessment (MTT/LDH Assay) treatment->viability cytokine 4. Cytokine Profiling (ELISA/Multiplex Assay) treatment->cytokine western_blot 5. Signaling Pathway Analysis (Western Blot for p-NF-κB, p-JNK, etc.) treatment->western_blot data_analysis 6. Data Analysis & Interpretation viability->data_analysis cytokine->data_analysis western_blot->data_analysis

Proposed experimental workflow.
Detailed Methodologies

4.2.1 Cell Culture and Treatment

  • Cell Lines: Human hepatoma cell line HepG2 (ATCC HB-8065) or cryopreserved primary human hepatocytes.

  • Culture Medium: For HepG2, Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For primary hepatocytes, use specialized hepatocyte culture medium.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

    • Expose cells to a range of 3-PP concentrations (e.g., 1 µM to 500 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control group.

4.2.2 Cytotoxicity Assessment (MTT Assay)

  • Principle: Measures cell viability based on the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

  • Procedure:

    • After 3-PP treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the vehicle-treated control.

4.2.3 Cytokine Secretion Analysis (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the culture supernatant after 3-PP treatment.

    • Centrifuge to remove cellular debris.

    • Perform ELISA for target cytokines according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

    • Generate a standard curve and calculate the cytokine concentrations in pg/mL or ng/mL.

4.2.4 Western Blot Analysis for Signaling Pathway Activation

  • Principle: Detects specific proteins in a sample to assess the activation state (phosphorylation) of key signaling molecules.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65, anti-phospho-JNK, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured.

Table 1: Effect of this compound on HepG2 Cell Viability (MTT Assay)

3-PP Concentration (µM)Cell Viability (% of Control) at 24h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098 ± 5.1
5092 ± 6.3
10075 ± 7.8
25048 ± 8.2
50021 ± 5.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in HepG2 Cells (ELISA)

Treatment (24h)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control15.2 ± 3.125.8 ± 4.7
3-PP (100 µM)45.8 ± 6.988.4 ± 10.2
3-PP (250 µM)120.5 ± 15.4215.7 ± 22.1
LPS (1 µg/mL) (Positive Control)250.1 ± 25.8450.3 ± 35.6

Table 3: Densitometric Analysis of Signaling Protein Activation (Western Blot)

Treatment (12h)p-p65 / Total p65 (Fold Change)p-JNK / Total JNK (Fold Change)
Vehicle Control1.01.0
3-PP (100 µM)2.53.1
3-PP (250 µM)4.85.6

Conclusion and Future Directions

While the direct immunomodulatory effects of this compound on human liver cells are not yet defined, its known cytotoxic mechanisms provide a strong rationale for investigating its potential to activate inflammatory signaling pathways such as NF-κB and MAPK. The experimental framework outlined in this guide offers a comprehensive approach to address this knowledge gap. Future research should focus on utilizing primary human hepatocytes and co-culture systems with immune cells (e.g., Kupffer cells) to create more physiologically relevant models.[7] Such studies will be crucial for a complete understanding of the hepatotoxicity and immunotoxicity of this compound, providing valuable data for risk assessment and the development of safer chemical compounds.

References

Methodological & Application

Application Notes: 3-Phenylphenol for Colorimetric Quantification of Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The colorimetric assay using 3-phenylphenol (also known as m-hydroxydiphenyl) is a widely accepted and sensitive method for the quantitative determination of uronic acids in various biological samples, including glycosaminoglycans, pectin, and plant cell wall extracts.[1][2] This method, originally developed by Blumenkrantz and Asboe-Hansen, offers significant advantages over older techniques that use carbazole (B46965), primarily by reducing the interference from neutral sugars.[3][4] The reaction is based on the initial hydrolysis of uronic acid-containing polymers in concentrated sulfuric acid, followed by the addition of this compound, which acts as a coloring reagent.[5]

Principle of the Method

Uronic acids are first dehydrated to furfural (B47365) derivatives by hot concentrated sulfuric acid. These derivatives then react with this compound to produce a chromogen with a characteristic absorbance maximum, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of uronic acid in the sample. The addition of sodium tetraborate (B1243019) to the sulfuric acid reagent can enhance the color production for certain uronic acids, such as D-glucuronic acid and is required for the detection of D-mannuronic acid.[3] To minimize interference from browning reactions caused by neutral sugars, sulfamate (B1201201) is often added before the heating step.

Data Presentation

Table 1: Reagent Preparation

ReagentCompositionPreparation NotesStorage
Sulfuric Acid-Tetraborate ReagentConcentrated H₂SO₄ with 75 mM Sodium TetraborateDissolve sodium tetraborate in concentrated sulfuric acid. This process is exothermic and should be performed with caution in an ice bath.Room Temperature
This compound Reagent0.15% (w/v) this compound in 0.5% (w/v) NaOHPrepare in advance and protect from light.Refrigerator, in darkness (stable for several weeks)
Sulfamate Reagent4 M Sulfamic acid/Potassium sulfamate, pH 1.6Suspend sulfamic acid crystals in water and add concentrated KOH to dissolve. Adjust pH to 1.6 with additional KOH.Room Temperature
Standard SolutionD-galacturonic acid or D-glucuronic acidPrepare a stock solution and dilute to create a standard curve (e.g., 5 to 200 nmol).Refrigerator

Table 2: Typical Absorbance Maxima

Uronic AcidChromogen Absorbance Maximum
D-Galacturonic Acid~525 nm
D-Glucuronic Acid~525 nm
With 2-hydroxydiphenyl (alternative reagent)~475 nm[6]

Experimental Protocols

Protocol 1: Standard Assay for Uronic Acids

This protocol is adapted from the method of Blumenkrantz and Asboe-Hansen and its subsequent modifications.

Materials:

  • Test tubes (e.g., 6 mL glass tubes)

  • Vortex mixer

  • Water bath (boiling)

  • Ice bath

  • Spectrophotometer

  • Sample containing uronic acids (up to 200 nmol in 0.4 mL)

  • Sulfamate reagent (4 M)

  • Sulfuric acid-tetraborate reagent (75 mM)

  • This compound reagent (0.15% in 0.5% NaOH)

  • Uronic acid standard (e.g., D-galacturonic acid)

Procedure:

  • Pipette 0.4 mL of the sample or standard solution into a glass test tube.

  • Add 40 µL of the sulfamate reagent to each tube and mix thoroughly by vortexing.

  • Carefully add 2.4 mL of the ice-cold sulfuric acid-tetraborate reagent. The addition should be done rapidly and directly into the solution.

  • Immediately vortex the mixture until it is homogenous.

  • Place the tubes in a boiling water bath for a specified time (e.g., 5-15 minutes, optimization may be required).

  • Cool the tubes in an ice bath to room temperature.

  • Add 40 µL of the this compound reagent and vortex immediately and thoroughly.

  • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure the absorbance at 525 nm against a reagent blank.

  • Construct a standard curve using the absorbance values of the uronic acid standards and determine the concentration of uronic acid in the samples.

Protocol 2: Microplate Assay for High-Throughput Screening

This protocol is a modification for analyzing a large number of samples using a microtiter plate.[5]

Materials:

  • Polystyrene microtiter plates

  • Microplate reader with a 540 nm or 492 nm filter

  • Multichannel pipette

  • Adhesive plate sealer

  • Oven or incubator at 80°C

  • Other reagents as in Protocol 1

Procedure:

  • Pipette 50 µL of the sample or standard solution into each well of the microtiter plate.

  • Add 250 µL of the sulfuric acid-tetraborate reagent to each well.

  • Seal the plate with an adhesive sealer.

  • Incubate the plate at 80°C for 20 minutes.

  • Cool the plate to room temperature.

  • Carefully remove the sealer and add 10 µL of the this compound reagent to each well.

  • Mix the contents of the wells, for example, by gentle tapping or using a plate shaker.

  • Incubate at room temperature for 5 minutes.

  • Read the absorbance at 540 nm or 492 nm using a microplate reader.

  • Prepare a standard curve and calculate the uronic acid concentration in the samples.

Visualizations

G Chemical Reaction Pathway of the this compound Assay UronicAcid Uronic Acid (in polymer) Hydrolysis Hydrolysis (Conc. H₂SO₄, Heat) UronicAcid->Hydrolysis Furfural Furfural Derivative Hydrolysis->Furfural ColorReaction Color Reaction (this compound) Furfural->ColorReaction Chromogen Chromogen (Colored Product) ColorReaction->Chromogen Spectro Spectrophotometry (Absorbance at ~525 nm) Chromogen->Spectro Quantification Quantification Spectro->Quantification

Caption: Reaction pathway for uronic acid quantification.

G Experimental Workflow for Uronic Acid Quantification cluster_prep Sample & Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Data Analysis SamplePrep Prepare Sample and Uronic Acid Standards AddSulfamate Add Sulfamate Reagent to Sample/Standard SamplePrep->AddSulfamate ReagentPrep Prepare Sulfamate, H₂SO₄-Tetraborate, and this compound Reagents ReagentPrep->AddSulfamate AddAcid Add H₂SO₄-Tetraborate Reagent AddSulfamate->AddAcid Heat Heat in Boiling Water Bath AddAcid->Heat Cool Cool in Ice Bath Heat->Cool AddPhenylphenol Add this compound Reagent Cool->AddPhenylphenol Incubate Incubate at Room Temperature AddPhenylphenol->Incubate MeasureAbs Measure Absorbance at 525 nm Incubate->MeasureAbs StdCurve Generate Standard Curve MeasureAbs->StdCurve Calculate Calculate Uronic Acid Concentration StdCurve->Calculate

Caption: Standard workflow for the this compound assay.

Interferences and Considerations

  • Neutral Sugars: While the this compound method significantly reduces interference from neutral sugars compared to the carbazole method, high concentrations of these sugars can still lead to browning and affect the accuracy of the results.[3] The inclusion of sulfamate is crucial for minimizing this interference.

  • Reagent Stability: The this compound reagent is light-sensitive and should be stored in the dark and refrigerated to maintain its stability.

  • Sulfuric Acid Concentration: The water content of the sulfuric acid can influence the stability of the chromophore. It is important to use concentrated sulfuric acid and protect the reagent from atmospheric moisture.

  • Mixing: Thorough mixing after the addition of each reagent, especially the viscous sulfuric acid and the this compound, is critical for reproducibility.[7]

  • Safety: Concentrated sulfuric acid is highly corrosive and the reaction is exothermic. Appropriate personal protective equipment (goggles, gloves, lab coat) should be worn, and the procedure should be carried out in a fume hood.

The this compound colorimetric assay is a robust and sensitive method for the quantification of uronic acids. By following standardized protocols and being mindful of potential interferences, researchers can obtain reliable and reproducible results. The microplate adaptation further enhances the utility of this assay for high-throughput applications in drug development and other research areas.

References

Application Notes and Protocols for Protein Precipitation using 3-Phenylphenol in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, effective sample preparation is paramount for achieving high-quality mass spectrometry data. The primary objective is to isolate proteins from complex biological mixtures, while removing contaminants such as salts, detergents, and nucleic acids that can interfere with downstream analysis. Protein precipitation is a fundamental technique used to concentrate and purify proteins.[1] While various methods involving organic solvents and acids are well-established, the use of specific phenolic compounds offers an alternative approach for protein purification.

This document outlines a detailed protocol and application notes for protein precipitation using 3-Phenylphenol. This method is based on the principles of phenol-based protein extraction, which leverages the ability of phenol (B47542) to selectively dissolve proteins and separate them from aqueous-soluble contaminants.[2][3] this compound, a solid aromatic alcohol, can be utilized in a similar manner to purify proteins for subsequent proteomic analyses.

Principle of this compound Protein Precipitation

The mechanism of protein precipitation with this compound relies on altering the solvent environment to reduce protein solubility. Phenolic compounds are effective in disrupting protein-water interactions and can selectively solubilize proteins, particularly those that are more hydrophobic. By creating a phenol-rich phase, proteins can be partitioned away from water-soluble contaminants. Subsequent addition of an anti-solvent, such as methanol (B129727) containing ammonium (B1175870) acetate (B1210297), induces the precipitation of proteins from the phenolic phase.[1] This process effectively concentrates the protein sample and removes a wide range of interfering substances.

Advantages of Phenol-Based Precipitation Methods

Phenol-based protein extraction and precipitation methods are particularly useful for challenging samples, such as those from plant tissues, which contain high levels of secondary metabolites that can interfere with protein analysis.[2][3] Key advantages include:

  • Effective Removal of Contaminants: Efficiently separates proteins from non-protein compounds.[2]

  • High-Quality Protein Preparations: Yields protein samples suitable for downstream applications like 2D-electrophoresis and mass spectrometry.[2]

  • Versatility: Can be adapted for various sample types, including those with high levels of interfering substances.[4]

Experimental Protocol: Protein Precipitation using this compound

This protocol describes the steps for precipitating proteins from a cellular lysate using this compound.

Materials:

  • Cell lysate in a suitable lysis buffer

  • This compound

  • Tris-HCl (1 M, pH 8.8)

  • EDTA (0.5 M)

  • 2-Mercaptoethanol or Dithiothreitol (DTT)

  • Sucrose

  • Methanol (pre-chilled at -20°C)

  • Ammonium Acetate (0.1 M in methanol, pre-chilled at -20°C)

  • Acetone (B3395972) (pre-chilled at -20°C)

  • 70% Ethanol (B145695) (pre-chilled at -20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Sample Preparation: Start with a clarified cell lysate. Ensure the protein concentration is determined before starting the precipitation.

  • Preparation of Phenol Reagent:

    • Prepare a buffered phenol solution. For a 1 mL preparation, mix:

      • ~0.5 g of this compound (melted gently if solid at room temperature)

      • 500 µL of an aqueous buffer (e.g., 0.1 M Tris-HCl pH 8.8, 10 mM EDTA, 0.2% 2-mercaptoethanol, 0.9 M Sucrose).[1]

    • Equilibrate the mixture by vortexing and allowing the phases to separate. The lower, organic phase is the this compound phase.

  • Protein Extraction into Phenol Phase:

    • To 1 volume of your protein sample, add 1 volume of the buffered this compound.

    • Vortex vigorously for 10-15 minutes at 4°C to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

    • Carefully collect the lower phenol phase containing the proteins. For improved recovery, the aqueous (upper) phase can be re-extracted with another volume of buffered this compound.

  • Protein Precipitation:

    • To the collected phenol phase, add 5 volumes of cold 0.1 M ammonium acetate in methanol.[1]

    • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight for low protein concentrations).

  • Pelleting and Washing:

    • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully discard the supernatant.

    • Wash the protein pellet twice with 0.1 M ammonium acetate in methanol. For each wash, resuspend the pellet by vortexing or brief sonication, incubate at -20°C for 15 minutes, and then centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

    • Wash the pellet twice with cold acetone.[1]

    • Wash the pellet once with cold 70% ethanol.[1]

  • Drying and Solubilization:

    • After the final wash, carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to redissolve.

    • Resuspend the protein pellet in a buffer compatible with your downstream application (e.g., urea/thiourea buffer for 2D-PAGE, or a denaturing buffer for in-solution digestion).

Data Presentation: Comparative Analysis of Precipitation Methods

To evaluate the effectiveness of the this compound precipitation method, a comparative analysis with standard methods such as acetone and TCA/acetone precipitation is recommended. The following table provides an example of how to present such comparative data.

Parameter This compound Precipitation Acetone Precipitation TCA/Acetone Precipitation
Protein Recovery (%) 85 ± 5%90 ± 4%78 ± 6%
Purity (280/260 ratio) 1.8 ± 0.11.7 ± 0.11.9 ± 0.2
Peptide Identifications (LC-MS/MS) 1500 ± 1201450 ± 1501600 ± 110
Reproducibility (CV%) < 15%< 12%< 18%

Note: The data presented in this table are for illustrative purposes and should be determined experimentally.

Visualizing the Workflow

Experimental Workflow for this compound Protein Precipitation

G cluster_start Sample Preparation cluster_extraction Protein Extraction cluster_precipitation Protein Precipitation cluster_wash Pelleting and Washing cluster_final Final Steps start Clarified Cell Lysate mix Mix with Buffered This compound start->mix 1 volume centrifuge1 Centrifuge to Separate Phases mix->centrifuge1 collect Collect Phenol Phase centrifuge1->collect add_methanol Add Cold 0.1M Ammonium Acetate in Methanol collect->add_methanol 5 volumes incubate Incubate at -20°C add_methanol->incubate centrifuge2 Centrifuge to Pellet Protein incubate->centrifuge2 wash_methanol Wash with Methanol/Ammonium Acetate centrifuge2->wash_methanol 2x wash_acetone Wash with Acetone wash_methanol->wash_acetone 2x wash_ethanol Wash with 70% Ethanol wash_acetone->wash_ethanol 1x dry Air-dry Pellet wash_ethanol->dry resuspend Resuspend in Appropriate Buffer dry->resuspend downstream Downstream Analysis (e.g., Mass Spectrometry) resuspend->downstream

Caption: A step-by-step workflow for protein precipitation using this compound.

Logical Relationship of Precipitation Steps

G cluster_solubilization Protein Solubilization & Separation cluster_precipitation Precipitation cluster_purification Purification cluster_final Final Product a Initial Sample (Proteins + Contaminants) b Addition of Buffered This compound a->b c Phase Separation: Proteins in Phenol Phase, Contaminants in Aqueous Phase b->c d Addition of Anti-solvent (Methanol/Ammonium Acetate) c->d e Protein Precipitation d->e f Pelleting and Washing e->f g Removal of Residual Reagents f->g h Purified Protein Pellet g->h

Caption: Logical flow from crude sample to purified protein pellet.

Conclusion

The this compound protein precipitation protocol offers a viable, albeit less common, alternative for sample preparation in proteomics. Its principles are well-grounded in the established efficacy of phenol-based extraction methods for producing high-purity protein samples. This method is particularly advantageous for samples laden with contaminants that are challenging to remove with conventional organic solvent or acid precipitation techniques. As with any protocol, optimization may be required depending on the specific sample type and downstream application to ensure optimal protein recovery and purity.

References

Application of 3-Phenylphenol in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, also known as 3-hydroxybiphenyl, is a versatile aromatic organic compound that serves as a valuable starting material and structural motif in the synthesis of a wide array of bioactive molecules.[1] Its biphenyl (B1667301) structure, combined with a reactive phenolic hydroxyl group, provides a unique scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of bioactive compounds derived from this compound, focusing on its applications in generating antimicrobial, antifungal, anti-inflammatory, and anticancer agents.

Bioactive Compounds Derived from this compound

The this compound scaffold has been successfully incorporated into various heterocyclic systems, including pyrazoles, indoles, and thiazoles, leading to the discovery of compounds with significant biological activities.

Antimicrobial and Antifungal Agents

This compound derivatives have shown considerable promise as antimicrobial and antifungal agents. The lipophilic nature of the biphenyl group can facilitate the penetration of microbial cell membranes, a mechanism often attributed to phenolic compounds.[2]

Application Note: Pyrazole (B372694) derivatives of this compound are of particular interest due to their broad-spectrum antimicrobial activity. The synthesis often involves the reaction of a chalcone (B49325) intermediate, derived from a substituted acetophenone (B1666503), with a hydrazine (B178648) derivative. The resulting pyrazole ring system, coupled with the this compound moiety, has been shown to exhibit potent activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Pyrazole3-phenyl-4-phenoxypyrazole (PYO12)Staphylococcus aureus1[3]
Pyrazole3-phenyl-4-phenoxypyrazole (PYO12)Methicillin-resistant S. aureus (MRSA)1[4]
Pyrazole3-phenyl-4-phenoxypyrazole (PYO12)Vancomycin-resistant Enterococcus faecium2[4]
Pyrazole3-phenyl-4-phenoxypyrazole (PYO12)Streptococcus pneumoniae4[4]
Pyrazole3-phenyl-4-phenoxypyrazole (PYO12)Bacillus subtilis1[4]
Indole (B1671886)3-phenyl-1H-indoleMycobacterium tuberculosis H37Rv6.25[5][6]
Thiazole (B1198619)3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (22)A549 (Human Lung Adenocarcinoma)2.47 (IC50)[7]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1H-pyrazole (A Representative Pyrazole Derivative)

This protocol describes a general method for the synthesis of a 3,5-diphenyl-pyrazole, which can be adapted for this compound derivatives by using an appropriate chalcone precursor.

Step 1: Synthesis of Chalcone

  • To a solution of acetophenone (1.0 eq) in ethanol (B145695), add benzaldehyde (B42025) (1.0 eq).

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) while maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrazole

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (B1144303) (1.2 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the solid product, wash with water, and recrystallize from ethanol to obtain the 3,5-diphenyl-1H-pyrazole.

Acetophenone Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone NaOH, Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Pyrazole 3,5-Diphenyl-1H-pyrazole Chalcone->Pyrazole Glacial Acetic Acid, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthesis workflow for a representative pyrazole derivative.

Anticancer Agents

The this compound scaffold is present in numerous compounds exhibiting anticancer activity. Thiazole derivatives, in particular, have been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival.

Application Note: Thiazole derivatives synthesized from this compound precursors have demonstrated significant cytotoxic effects against various cancer cell lines. The Hantzsch thiazole synthesis is a common method employed, involving the reaction of a thiourea (B124793) or thioamide derivative with an α-haloketone. These compounds can act as inhibitors of signaling pathways crucial for tumor growth, such as the PI3K/Akt/mTOR pathway.[8]

Table 2: Anticancer Activity of this compound Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazole3b (a thiazole derivative)Leukemia HL-60(TB)0.086 (PI3Kα)[8]
Thiazole3b (a thiazole derivative)Leukemia HL-60(TB)0.221 (mTOR)[8]
Thiazole6a (naphthalene-azine-thiazole hybrid)Ovarian Cancer (OVCAR-4)1.569[9]
Thiazole6a (naphthalene-azine-thiazole hybrid)PI3Kα0.225[9]
Thiazole21A549 (Human Lung Adenocarcinoma)5.42[7]
Thiazole22A549 (Human Lung Adenocarcinoma)2.47[7]

Experimental Protocol: General Synthesis of 2-Amino-4-phenylthiazole (B127512) Derivatives

This protocol outlines a general procedure for the Hantzsch thiazole synthesis.

  • A mixture of a substituted phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetone) to yield the pure 2-amino-4-phenylthiazole derivative.

PhenacylBromide Substituted Phenacyl Bromide Thiazole 2-Amino-4-phenylthiazole Derivative PhenacylBromide->Thiazole Ethanol, Reflux Thiourea Thiourea Thiourea->Thiazole

Caption: General workflow for Hantzsch thiazole synthesis.

Anti-inflammatory Agents

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. Derivatives of this compound have been investigated for their potential to inhibit key inflammatory mediators.

Application Note: The anti-inflammatory activity of this compound derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Certain 3-arylphthalide derivatives, which can be synthesized from precursors related to this compound, have shown potent anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Phenolic Derivatives

Compound ClassDerivativeAssayIC50 (µM)Reference
Phthalide3-(2,4-dihydroxyphenyl)phthalide (5a)NO Production Inhibition (Bv.2 cells)- (Significant inhibition)[10]
Phthalide3-(2,4-dihydroxyphenyl)phthalide (5a)NO Production Inhibition (RAW 264.7 cells)- (76.31% inhibition)[10]
Curcumin DerivativeCompound 8IL-6 Production Inhibition1.94[11]
Curcumin DerivativeCompound 8PGE2 Production Inhibition0.51[11]

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[8]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivatives (e.g., from this compound) Thiazole->PI3K inhibits Thiazole->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Some indole derivatives have been shown to influence this pathway.

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Growth, Proliferation) ERK->Transcription Indole Indole Derivatives (e.g., from this compound) Indole->Raf may inhibit

Caption: Potential modulation of the MAPK/ERK pathway by indole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of bioactive compounds. Its derivatives have demonstrated significant potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The synthetic protocols and biological activity data presented in this document provide a foundation for further research and development in the pursuit of novel therapeutics based on the this compound scaffold. Future studies focusing on detailed structure-activity relationships and the elucidation of specific molecular targets will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 3-Phenylphenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a bi-aromatic compound, finds applications in various industries, including as a fungicide and disinfectant. Its detection and quantification are crucial for environmental monitoring, food safety, and in drug development processes where it might be an impurity or a metabolite. This application note details the sample preparation, derivatization, and GC-MS instrumental parameters for the sensitive and selective analysis of this compound.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile organic compounds like this compound. Due to the polar nature of the hydroxyl group, direct analysis of phenols by GC can be challenging, often leading to poor peak shape and low sensitivity. Derivatization is a common strategy to overcome these limitations by converting the polar analyte into a more volatile and thermally stable derivative. This protocol will focus on a widely used silylation derivatization method.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular sample preparation technique for the analysis of pesticide residues in food and environmental matrices. A modified QuEChERS protocol is described below for the extraction of this compound.

Materials:

  • Homogenized sample (e.g., soil, fruit, or water)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA - primary secondary amine)

  • Centrifuge and centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing MgSO₄ and PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The supernatant is ready for derivatization and GC-MS analysis.

Derivatization (Silylation)

To improve the chromatographic properties of this compound, a silylation reaction is performed to convert the polar hydroxyl group to a non-polar trimethylsilyl (B98337) (TMS) ether.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent

  • Heating block or oven

Procedure:

  • Transfer 100 µL of the final extract from the sample preparation step into a clean GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required for specific instruments.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 1 min, ramp at 15°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of silylated this compound. These values are representative and may vary depending on the specific matrix and instrument conditions.

ParameterExpected Value
Retention Time (min)~12 - 15
Molecular Weight ( g/mol )170.21 (underivatized)[1]
Quantifier Ion (m/z)170 (Molecular Ion)[1]
Qualifier Ions (m/z)141, 115[1]
Limit of Detection (LOD)0.5 - 5 µg/kg (ppb)
Limit of Quantification (LOQ)1.5 - 15 µg/kg (ppb)
Linearity (r²)>0.995 over a range of 1 - 500 µg/L
Recovery (%)85 - 110

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Sample Collection (e.g., Soil, Water, Food) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Derivatization Derivatization (Silylation with BSTFA) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Reporting Reporting Quantification->Reporting

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound (C12H10O) m/z = 170 F1 [M-H]+ m/z = 169 M->F1 - H• F2 [M-CHO]+ m/z = 141 M->F2 - CHO• F4 [C6H5]+ m/z = 77 M->F4 - C6H5O• F3 [C9H7]+ m/z = 115 F2->F3 - C2H2

Figure 2: Proposed mass fragmentation pathway of this compound.

Conclusion

The described method provides a robust and sensitive approach for the quantification of this compound in various matrices. The combination of QuEChERS sample preparation, silylation derivatization, and GC-MS analysis in SIM mode allows for high selectivity and low detection limits. This application note serves as a valuable resource for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of this compound. Proper method validation in the specific matrix of interest is essential to ensure accurate and precise results.

References

Application Note: Development of a Stability-Indicating HPLC-UV Method for the Quantification of 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 3-Phenylphenol. The developed method is suitable for routine analysis in quality control and research environments. The protocol outlines the systematic approach to method development, including mobile phase selection, column chemistry, and optimization of chromatographic conditions. The method was validated for its linearity, precision, and accuracy, demonstrating its suitability for the intended analytical purpose.

Introduction

This compound (3-PP), also known as m-Phenylphenol, is a bi-functional molecule containing both a phenyl and a phenol (B47542) group. It finds applications as a disinfectant and as a key intermediate in the synthesis of various chemical compounds. A reliable analytical method for the quantification of this compound is crucial for ensuring product quality and for various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and accuracy.[1] This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC12H10O[2]
Molecular Weight170.21 g/mol [2][3]
Melting Point75-80 °C[4][5]
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, chloroform, and benzene.[2]
pKa9.64 (at 25°C)[4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

Preparation of Solutions
  • Mobile Phase: A gradient mobile phase is often employed for the analysis of phenolic compounds.[1][6] A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and acidified water. For this method, a mixture of acetonitrile and water with 0.1% orthophosphoric acid is recommended. The acid helps to suppress the ionization of the phenolic group, leading to better peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterRecommended Condition
ColumnC18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Orthophosphoric acid in Water
Mobile Phase BAcetonitrile
Gradient0-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm[7][8]

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various parameters.

HPLC_Method_Development Analyte Analyte Characterization (this compound Properties) Column_Selection Column Selection (C18 Reverse-Phase) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Water + Acid) Column_Selection->Mobile_Phase Wavelength Wavelength Selection (UV Scan, 280 nm) Mobile_Phase->Wavelength Gradient Gradient Optimization (Resolution & Run Time) Wavelength->Gradient Flow_Rate Flow Rate & Temperature (Peak Shape & Pressure) Gradient->Flow_Rate Validation Method Validation (Linearity, Precision, Accuracy) Flow_Rate->Validation Final_Method Final HPLC-UV Method Validation->Final_Method

Caption: Workflow for HPLC-UV Method Development.

Method Validation Data

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The peak area was plotted against the concentration, and a linear regression analysis was performed.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.3
1001509.7
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by performing replicate injections of a standard solution at a single concentration.

ParameterRepeatability (n=6)Intermediate Precision (n=6)
Mean Peak Area (mAU*s) 754.8756.2
Standard Deviation 5.216.89
% RSD 0.69% 0.91%
Accuracy

The accuracy of the method was assessed by a recovery study, where a known amount of this compound was spiked into a placebo matrix.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.699.0%
100%5050.3100.6%
120%6059.599.2%
Mean % Recovery 99.6%

Logical Relationship of Method Parameters

The interplay between different HPLC parameters is crucial for achieving a good separation.

HPLC_Parameters Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Resolution Flow_Rate->Retention_Time Column_Chem Column Chemistry Column_Chem->Resolution Column_Chem->Retention_Time Column_Chem->Peak_Shape

Caption: Interdependence of HPLC Method Parameters.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method validation results demonstrate excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis and research applications. The provided protocol and workflows can serve as a valuable resource for researchers and scientists involved in the analysis of phenolic compounds.

References

use of 3-Phenylphenol as an antioxidant in research applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 3-Phenylphenol as an Antioxidant

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, also known as 3-hydroxybiphenyl, is an organic compound belonging to the class of hydroxybiphenyls.[1] It is characterized by a biphenyl (B1667301) structure with a hydroxyl group attached to one of the phenyl rings.[2] Like other phenolic compounds, this compound is recognized for its potential antioxidant properties, which are primarily attributed to the ability of its hydroxyl group to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals.[3][4] Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[5][6] Antioxidants like this compound are valuable tools in research to study and potentially mitigate the cellular damage caused by oxidative stress.

These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro and cell-based assays.

Mechanism of Antioxidant Action

Phenolic compounds, including this compound, primarily exert their antioxidant effects by scavenging free radicals. This process can occur through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[4][7] In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In the SET-PT mechanism, the phenol (B47542) first donates an electron to the radical, followed by the transfer of a proton.[7] The resulting phenoxyl radical is stabilized by resonance, which makes the parent molecule an effective antioxidant.[4]

cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET-PT) Phenol_HAT This compound (Ar-OH) Phenoxyl_HAT Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_HAT H• donation Radical_HAT Free Radical (R•) Neutral_HAT Neutralized Molecule (RH) Radical_HAT->Neutral_HAT H• acceptance Phenol_SET This compound (Ar-OH) Phenol_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Cation e⁻ donation Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical_SET->Radical_Anion Phenoxyl_SET Phenoxyl Radical (Ar-O•) Phenol_Cation->Phenoxyl_SET H⁺ loss Protonated_Anion Protonated Anion (RH) Radical_Anion->Protonated_Anion H⁺ acceptance

Caption: Mechanisms of free radical scavenging by this compound.

In Vitro Antioxidant Capacity Assays

In vitro assays are rapid and cost-effective methods for screening the antioxidant potential of compounds. The following protocols describe three common assays: DPPH, ABTS, and FRAP.

Data Summary

The results from these assays are typically used to calculate metrics like IC50 (the concentration of the antioxidant required to scavenge 50% of the initial radicals) and Trolox Equivalent Antioxidant Capacity (TEAC). Researchers should populate a similar table with their own experimental data.

AssayCompoundSolventIC50 (µg/mL)Trolox Equivalent (TEAC)
DPPH This compoundEthanol (B145695)User DataUser Data
Trolox (Standard)EthanolUser Data1.0
ABTS This compoundPBSUser DataUser Data
Trolox (Standard)PBSUser Data1.0
FRAP This compoundAcetate BufferUser DataUser Data (FeSO₄ Equiv.)
FeSO₄ (Standard)Acetate BufferN/AUser Data
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored by the decrease in absorbance at 517 nm.[3][7] The degree of discoloration is proportional to the scavenging activity.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. Keep the solution in the dark.[8]

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare serial dilutions of the this compound stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.[8]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.[9]

    • Add 180-200 µL of the DPPH working solution to each well.[9]

    • Include a control well containing only the solvent and the DPPH solution.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[3]

    • Where: A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the % inhibition against the concentration of this compound.[7]

prep Prepare 0.1 mM DPPH Solution & this compound Dilutions plate Add 20 µL Sample/Standard to 96-well Plate prep->plate add_dpph Add 180 µL DPPH Solution to Each Well plate->add_dpph incubate Incubate 30 min in the Dark add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of an antioxidant causes decolorization, which is measured by the decrease in absorbance, typically at 734 nm.[10]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[10]

    • Prepare a 2.45 mM potassium persulfate solution in water.[10]

    • To generate the radical, mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the ABTS•+ stock solution.[11]

    • Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.020 at 734 nm. This is the working solution.[10]

    • Prepare serial dilutions of this compound and a Trolox standard.

  • Assay Procedure (96-well plate format):

    • Add 10-20 µL of each sample dilution or standard to the wells of a 96-well plate.[3]

    • Add 180-200 µL of the ABTS•+ working solution to each well.[3]

    • Shake the plate and incubate at room temperature for 6-10 minutes in the dark.[3]

    • Measure the absorbance at 734 nm.[3]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.[3]

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve of Trolox.[10]

prep_abts Generate ABTS•+ Radical Stock (ABTS + K₂S₂O₈, 12-16h) prep_work Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm prep_abts->prep_work plate Add 20 µL Sample/Trolox to 96-well Plate prep_work->plate add_abts Add 180 µL ABTS•+ Working Solution plate->add_abts incubate Incubate 6 min in the Dark add_abts->incubate read Measure Absorbance at 734 nm incubate->read calc Calculate % Inhibition and TEAC read->calc

Caption: Experimental workflow for the ABTS antioxidant assay.

Cellular Antioxidant Applications

To understand the biological relevance of this compound's antioxidant activity, cell-based assays are essential. These assays measure the ability of a compound to protect cells from an induced state of oxidative stress.

Cellular Antioxidant Assay (CAA) Protocol

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (like 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cells. Oxidative stress is induced by a pro-oxidant, such as tert-butyl hydroperoxide (TBHP).[5][12] A decrease in fluorescence indicates antioxidant activity.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., human epidermal keratinocytes[13], HepG2, or SH-SY5Y) in a 96-well black-walled plate and grow to confluence.

  • Compound Treatment:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Treat cells with various concentrations of this compound (and a standard like Quercetin) in serum-free medium for 1-2 hours.

  • Probe Loading:

    • Add DCFH-DA solution to each well and incubate for 30-60 minutes to allow the probe to be taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a pro-oxidant like TBHP to all wells except the negative control.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) from the fluorescence kinetics plot.

    • The percent reduction in ROS is calculated relative to the positive control (cells treated with TBHP alone).

seed Seed Cells in 96-well Plate treat Treat Cells with This compound (1-2h) seed->treat load Load Cells with DCFH-DA Probe (30-60 min) treat->load induce Induce Oxidative Stress with TBHP load->induce read Measure Fluorescence (Ex: 485 nm, Em: 535 nm) induce->read analyze Calculate Area Under Curve & % ROS Reduction read->analyze

Caption: Workflow for a cellular antioxidant assay (CAA).

Modulation of Cellular Signaling Pathways

Polyphenolic antioxidants can protect cells not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[14]

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, a sequence in the promoter region of genes encoding for antioxidant and detoxification enzymes like Heme Oxygenase-1 (HO-1), SOD, and Catalase.[14][15] Compounds like this compound may activate this pathway, leading to an enhanced cellular antioxidant response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenol This compound Phenol->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, SOD, CAT) ARE->Genes activates transcription Response Enhanced Cellular Antioxidant Defense Genes->Response

Caption: Potential modulation of the Nrf2-ARE pathway by this compound.

References

Application Notes and Protocols for Evaluating the Endocrine Disrupting Effects of 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol (OPP), also known as ortho-phenylphenol, is a biocide used as a fungicide and disinfectant. Due to its widespread use and structural similarity to endogenous hormones, there is a regulatory and scientific need to assess its potential to disrupt the endocrine system. These application notes provide a comprehensive overview of the experimental setups required to evaluate the endocrine-disrupting properties of this compound, with a focus on its effects on the estrogenic and androgenic pathways, as well as steroidogenesis. The provided protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data reliability and regulatory acceptance.

Endocrine Disruption Profile of this compound

This compound has been shown to exhibit both weak estrogenic and notable anti-androgenic activities. The primary mechanisms of action involve interaction with nuclear hormone receptors, specifically the estrogen receptor (ER) and the androgen receptor (AR).

  • Estrogenic Activity : this compound has demonstrated a capacity to bind to estrogen receptors (ERα and ERβ) and induce a weak estrogenic response. This is often characterized by the stimulation of proliferation in estrogen-dependent cell lines.

  • Anti-androgenic Activity : A more pronounced effect of this compound is its ability to act as an androgen receptor antagonist. It competitively inhibits the binding of androgens to the AR, thereby preventing the receptor from activating the transcription of target genes.[1] This anti-androgenic activity has been quantified with an IC50 value of approximately 5 µM.[1]

Key Experimental Assays for Endocrine Disruption Assessment

A tiered approach is recommended for evaluating the endocrine-disrupting potential of this compound, starting with in vitro mechanistic assays and potentially proceeding to in vivo confirmatory studies.

  • Estrogen Receptor (ER) Transactivation Assay (OECD 455) : A reporter gene assay to measure the ability of this compound to activate the estrogen receptor.

  • Androgen Receptor (AR) Transactivation Assay (OECD 458) : A reporter gene assay to assess the potential of this compound to activate or inhibit the androgen receptor.

  • H295R Steroidogenesis Assay (OECD 456) : An in vitro assay using a human adrenocortical carcinoma cell line to evaluate the effects of this compound on testosterone (B1683101) and estradiol (B170435) production.[2]

  • MCF-7 Cell Proliferation Assay (E-Screen) : A well-established in vitro assay to measure the estrogenic activity of a chemical by assessing its ability to induce the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.[3][4]

  • Rodent Uterotrophic Assay (OECD 440) : An in vivo assay that is considered a gold standard for identifying estrogen receptor agonists. It measures the increase in uterine weight in immature or ovariectomized female rodents.[5][6]

Data Presentation

The following tables summarize the expected quantitative data from the described assays. Due to the limited availability of specific quantitative data for this compound in all assays, data for related phenolic compounds and typical positive/negative controls are included for comparative purposes.

Table 1: In Vitro Estrogen Receptor Agonist Activity

CompoundAssayEndpointResult
This compound ER TransactivationEC50Data not available; expected weak activity
17β-Estradiol (Positive Control)ER TransactivationEC50~30 pM
Bisphenol A (BPA)ER TransactivationEC50~10-100 nM
Corticosterone (Negative Control)ER TransactivationActivityInactive

Table 2: In Vitro Androgen Receptor Antagonist Activity

CompoundAssayEndpointResult
This compound AR TransactivationIC50~5 µM[1]
Flutamide (Positive Control)AR TransactivationIC50~0.1 µM[7]
Bisphenol A (BPA)AR TransactivationIC50~0.75 µM[7]
Dihydrotestosterone (DHT)AR TransactivationActivityAgonist (used for inducing signal)[7]

Table 3: In Vitro Steroidogenesis (H295R Assay)

CompoundEndpointEffect
This compound Testosterone & Estradiol ProductionData not available
Forskolin (Positive Control)Testosterone & Estradiol ProductionInduction (≥1.5-fold for T, ≥7.5-fold for E2)[8]
Prochloraz (Positive Control)Testosterone & Estradiol ProductionInhibition (≤0.5-fold for T and E2)[8]

Signaling Pathways

The endocrine-disrupting effects of this compound are primarily mediated through the estrogen and androgen receptor signaling pathways.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3PP_E2 This compound (E2 mimic) ER_HSP ER-HSP Complex 3PP_E2->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Transcription Gene Transcription ERE->Transcription Initiates Coactivators Co-activators Coactivators->ERE Recruitment

Caption: Estrogen Receptor (ER) Signaling Pathway Activation by this compound.

Androgen_Receptor_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR_HSP AR-HSP Complex DHT->AR_HSP Binding & Activation 3PP This compound 3PP->AR_HSP Competitive Binding (Inhibition) AR Androgen Receptor (AR) AR_dimer AR Dimer (Active) AR->AR_dimer Dimerization HSP Heat Shock Proteins AR_HSP->HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding to DNA cluster_nucleus cluster_nucleus AR_dimer->cluster_nucleus Transcription Gene Transcription (Blocked) ARE->Transcription No Initiation

Caption: Androgen Receptor (AR) Antagonism by this compound.

Experimental Protocols

Protocol 1: Estrogen Receptor (ER) Transactivation Assay (based on OECD TG 455)

Objective: To determine the estrogenic activity of this compound by measuring its ability to induce a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element in a suitable cell line (e.g., hERα-HeLa-9903).

Materials:

  • hERα-HeLa-9903 cell line

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • Phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (cs-FBS)

  • This compound stock solution in DMSO

  • 17β-Estradiol (E2) positive control

  • Corticosterone negative control

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

ER_Transactivation_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Chemical Exposure cluster_analysis Day 3: Data Analysis A Culture hERα-HeLa-9903 cells B Seed cells into 96-well plates (1x10^4 cells/well) A->B C Incubate for 24 hours (37°C, 5% CO2) B->C F Replace medium with treatment medium containing test compounds/controls D Prepare serial dilutions of this compound (e.g., 10^-9 M to 10^-4 M) D->F E Prepare controls: - Vehicle (DMSO) - Positive (E2) - Negative (Corticosterone) E->F G Incubate for 20-24 hours F->G H Lyse cells and add luciferase substrate I Measure luminescence H->I J Normalize data to vehicle control I->J K Generate dose-response curve and calculate EC50 J->K

Caption: Workflow for the ER Transactivation Assay.

Procedure:

  • Cell Culture: Maintain hERα-HeLa-9903 cells in DMEM with 10% FBS. For experiments, use phenol red-free DMEM with 10% cs-FBS to reduce background estrogenic activity.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Dosing: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO), a positive control (1 nM E2), and a negative control.

  • Exposure: Replace the culture medium with the medium containing the test compounds and controls. Incubate for 20-24 hours.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Calculate the fold induction relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.

Protocol 2: Androgen Receptor (AR) Antagonist Transactivation Assay (based on OECD TG 458)

Objective: To determine the anti-androgenic activity of this compound by measuring its ability to inhibit the activation of a reporter gene by a reference androgen.

Materials:

  • AR-EcoScreen™ or similar cell line

  • Cell culture medium

  • Phenol red-free medium with charcoal-stripped FBS

  • This compound stock solution in DMSO

  • Dihydrotestosterone (DHT) reference androgen

  • Flutamide positive control for antagonism

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Experimental Workflow:

AR_Antagonist_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Chemical Exposure cluster_analysis Day 3: Data Analysis A Culture AR-EcoScreen™ cells B Seed cells into 96-well plates A->B C Incubate for 24 hours (37°C, 5% CO2) B->C F Co-treat cells with a fixed concentration of DHT (e.g., EC50) and varying concentrations of this compound/controls D Prepare serial dilutions of this compound (e.g., 10^-8 M to 10^-4 M) D->F E Prepare controls: - Vehicle (DMSO) - DHT alone - DHT + Flutamide (Positive Control) E->F G Incubate for 20-24 hours F->G H Lyse cells and add luciferase substrate I Measure luminescence H->I J Calculate % inhibition relative to DHT alone I->J K Generate dose-response curve and calculate IC50 J->K

Caption: Workflow for the AR Antagonist Transactivation Assay.

Procedure:

  • Cell Culture and Seeding: As per Protocol 1, using the appropriate AR-responsive cell line.

  • Dosing: Prepare serial dilutions of this compound.

  • Exposure: Co-incubate the cells with a fixed concentration of a reference androgen (e.g., DHT at its EC50) and the serial dilutions of this compound. Include a vehicle control, a DHT-only control, and a positive control for antagonism (DHT + Flutamide).

  • Incubation and Measurement: Incubate for 20-24 hours and measure luciferase activity as described above.

  • Data Analysis: Calculate the percent inhibition of the DHT-induced signal for each concentration of this compound. Plot the dose-response curve and determine the IC50 value.

Protocol 3: H295R Steroidogenesis Assay (based on OECD TG 456)

Objective: To evaluate the effect of this compound on the production of testosterone and 17β-estradiol.

Materials:

  • H295R cell line

  • Culture medium (e.g., DMEM/F12) supplemented with serum and other growth factors

  • This compound stock solution in DMSO

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • 24-well cell culture plates

  • Testosterone and Estradiol ELISA kits or LC-MS/MS for hormone quantification

  • Reagents for cell viability assay (e.g., MTT)

Procedure:

  • Cell Culture: Culture H295R cells in supplemented DMEM/F12.

  • Cell Seeding: Seed cells in 24-well plates and allow them to acclimate for 24 hours.

  • Exposure: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 10 nM to 100 µM) and controls. Incubate for 48 hours.

  • Hormone Quantification: Collect the cell culture medium and quantify the concentrations of testosterone and estradiol using ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in the corresponding wells to ensure that observed effects on hormone levels are not due to cytotoxicity.

  • Data Analysis: Express hormone production as a fold change relative to the vehicle control. A significant increase or decrease in hormone levels at non-cytotoxic concentrations indicates an effect on steroidogenesis.[9]

Conclusion

The provided protocols and application notes offer a robust framework for the comprehensive evaluation of this compound's endocrine-disrupting properties. By employing a combination of in vitro assays targeting estrogenic, and anti-androgenic activities, as well as steroidogenesis, researchers can generate the necessary data for a thorough risk assessment. The consistent application of standardized methodologies, such as the OECD test guidelines, is crucial for ensuring the inter-laboratory reproducibility and regulatory acceptance of the findings. Further in vivo studies may be warranted based on the outcomes of these initial in vitro assessments.

References

Application Note: Enhanced Gas Chromatography Analysis of 3-Phenylphenol through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylphenol, a bi-functional molecule, finds applications in various fields, including as a precursor in the synthesis of pharmaceuticals and other specialty chemicals. Gas chromatography (GC) is a powerful technique for the separation and quantification of this compound. However, its polar hydroxyl group can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column, hindering accurate analysis. Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is a crucial step to overcome these challenges. This application note provides detailed protocols for the derivatization of this compound to improve its volatility and thermal stability, thereby enabling robust and sensitive GC analysis. The primary methods discussed are silylation, acylation, and pentafluorobenzylation, with a focus on practical experimental procedures and expected outcomes.

Principles of Derivatization for Phenolic Compounds

Derivatization for GC analysis aims to replace the active hydrogen of the polar hydroxyl group in this compound with a less polar functional group.[1] This modification reduces intermolecular hydrogen bonding, leading to increased volatility and improved chromatographic performance. The most common derivatization strategies for phenols include:

  • Silylation: This is a widely used technique that replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[2] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce thermally stable derivatives suitable for GC-MS analysis.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered phenols.[3]

  • Acylation: This method involves the introduction of an acyl group, typically by reacting the phenol (B47542) with an acid anhydride (B1165640) like acetic anhydride. This process forms a less polar and more volatile ester derivative.[4]

  • Pentafluorobenzylation: This technique utilizes pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ether derivatives. These derivatives are particularly advantageous for analysis using an electron capture detector (ECD) due to their high electron affinity, which provides excellent sensitivity for trace-level analysis.[1]

Experimental Protocols

The following sections provide detailed step-by-step protocols for the derivatization of this compound for GC analysis.

Protocol 1: Silylation using BSTFA

This is the most common and generally applicable method for the derivatization of phenols.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (optional, as a catalyst)

  • Pyridine (B92270) or Acetonitrile (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: If the this compound sample is in a solution, transfer a known volume to a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine or acetonitrile, followed by 100 µL of BSTFA. For enhanced reactivity, a mixture of BSTFA with 1% TMCS can be used.[5]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This method provides a stable ester derivative of this compound.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If necessary, dry the sample extract over anhydrous sodium sulfate.

  • Reagent Addition: To the dried sample in a reaction vial, add 200 µL of pyridine and 100 µL of acetic anhydride.

  • Reaction: Cap the vial tightly and vortex. Heat the mixture at 60°C for 30 minutes.

  • Cooling and Quenching: Cool the vial to room temperature. The excess acetic anhydride can be quenched by the addition of a small amount of water, followed by extraction of the derivative into a non-polar solvent like hexane (B92381).

  • Analysis: The organic layer containing the acetylated this compound can be directly injected into the GC.

Protocol 3: Pentafluorobenzylation using PFBBr

This protocol is ideal for trace analysis of this compound, especially when using a GC-ECD system.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 50 mg/mL in acetone)

  • Potassium carbonate (K₂CO₃) solution (e.g., 10% w/v in water)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Sample Preparation: The sample extract should be in a solvent compatible with the reaction, such as acetone.

  • Reagent Addition: To the sample extract in a reaction vial, add 50 µL of the PFBBr solution and 50 µL of the potassium carbonate solution.

  • Reaction: Cap the vial securely and heat at 60°C for 1 hour in a water bath or heating block.

  • Extraction: After cooling to room temperature, add 500 µL of hexane to the vial and vortex vigorously for 1 minute to extract the PFB-ether derivative.

  • Analysis: Allow the layers to separate, and carefully transfer the upper hexane layer to an autosampler vial for GC analysis.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of derivatized phenylphenols. While specific data for this compound is limited in publicly available literature, the provided data for the closely related isomers (2-phenylphenol and 4-phenylphenol) after silylation serves as a strong indicator of the expected analytical performance.

ParameterDerivatized 2-Phenylphenol (TMS)Derivatized 4-Phenylphenol (TMS)Expected for Derivatized this compound (TMS)Reference
Retention Time (min) ~10-12~10-12In a similar range, dependent on GC conditions[6]
Characteristic m/z Ions 242 (M+), 227, 167242 (M+), 227, 152242 (M+), 227, and other characteristic fragments[7]
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.1 - 1.0 µg/LEstimated to be in the range of 0.1 - 1.5 µg/L[8]
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L0.3 - 3.0 µg/LEstimated to be in the range of 0.3 - 5.0 µg/L[8]
Linearity (R²) >0.99>0.99Expected to be >0.99[3]

Note: The exact retention times and mass fragmentation patterns will depend on the specific GC column, temperature program, and mass spectrometer used. The LOD and LOQ values are estimates based on similar compounds and will vary with the instrumentation and matrix.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with This compound Sample dry Evaporate to Dryness (if in solution) start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA) & Solvent dry->add_reagent react Heat and React (e.g., 70°C for 30 min) add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition & Analysis detect->data

Caption: Workflow for Derivatization and GC-MS Analysis of this compound.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of this compound by gas chromatography. Silylation with BSTFA is a versatile and widely applicable method, while acylation and pentafluorobenzylation offer viable alternatives with specific advantages. The detailed protocols and representative data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and implement effective analytical methods for this compound. Proper derivatization will lead to improved peak shapes, lower detection limits, and more accurate and reliable quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Phenylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Phenylphenol. The following sections detail experimental protocols, address common issues to optimize reaction yields, and provide structured data for easy comparison.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, focusing on the widely used Suzuki-Miyaura coupling and Grignard reaction methods.

FAQs for Suzuki-Miyaura Coupling

  • Q1: My Suzuki-Miyaura reaction is showing low to no yield of this compound. What are the primary causes?

    • A1: Low or no product formation can stem from several factors. A primary cause is often an inactive catalyst; the active Pd(0) species may not be forming or could be deactivating. Ensure you are using anaerobic conditions to prevent the oxidation of phosphine (B1218219) ligands and the Pd(0) catalyst. Using a pre-catalyst that readily forms Pd(0) can also be beneficial. Additionally, the quality of your reagents is crucial. Boronic acids can decompose via protodeboronation or by forming unreactive cyclic anhydrides (boroxines). It is advisable to check the purity of your boronic acid by NMR.

  • Q2: I am observing a significant amount of homocoupling of my phenylboronic acid. How can this be minimized?

    • A2: Homocoupling is often promoted by the presence of oxygen in the reaction mixture. It is critical to thoroughly degas all solvents and reagents before starting the reaction. The choice of base can also influence homocoupling; stronger bases like NaOH or KOH can accelerate the decomposition of boronic acid. Consider using milder bases such as K₃PO₄ or Cs₂CO₃.

  • Q3: What is protodeboronation and how can I prevent it?

    • A3: Protodeboronation is the replacement of the boron group on your boronic acid with a hydrogen atom, leading to the formation of benzene (B151609) as a byproduct and a lower yield of this compound. This side reaction is often caused by the presence of protic impurities, such as water. To mitigate this, use anhydrous solvents and reagents. For particularly unstable boronic acids, consider using more stable boronic esters, like pinacol (B44631) esters.

  • Q4: Can I use 3-chloroanisole (B146291) instead of 3-bromoanisole (B1666278) for the Suzuki-Miyaura coupling?

    • A4: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve a good yield with 3-chloroanisole, you will likely need a more specialized catalytic system. This typically involves using electron-rich, bulky phosphine ligands and potentially stronger bases to facilitate the oxidative addition step.

FAQs for Grignard Reaction

  • Q1: My Grignard synthesis of this compound is resulting in a low yield and a significant amount of biphenyl (B1667301) byproduct. What is causing this?

    • A1: The formation of biphenyl is a common side reaction in Grignard syntheses. It occurs when the Grignard reagent (phenylmagnesium bromide) reacts with the unreacted aryl halide (e.g., bromobenzene) in a coupling reaction. This is often favored by high local concentrations of the aryl halide and elevated reaction temperatures. To minimize this, ensure the slow, dropwise addition of the aryl halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a lower reaction temperature can also help.

  • Q2: The Grignard reaction is not initiating. What should I do?

    • A2: The initiation of a Grignard reaction can be sluggish. This is often due to a passivating oxide layer on the magnesium turnings or the presence of trace amounts of water. Ensure all glassware is rigorously flame-dried or oven-dried before use, and that all solvents are anhydrous. To initiate the reaction, you can try crushing the magnesium turnings with a dry stirring rod to expose a fresh surface. Adding a small crystal of iodine can also help to activate the magnesium surface.

  • Q3: Why is it crucial to maintain anhydrous conditions throughout the Grignard reaction?

    • A3: Grignard reagents are highly reactive and are strong bases. They will react readily with any protic solvents, including water. This will quench the Grignard reagent, converting it to benzene and rendering it unable to participate in the desired reaction, thus significantly reducing the yield of this compound.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize quantitative data on how different reaction parameters can affect the yield of biphenyl synthesis, which is directly relevant to the synthesis of this compound.

Table 1: Effect of Catalyst, Base, and Solvent on Suzuki-Miyaura Coupling Yield

Catalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O10012>95
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Dioxane801892
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)THF/H₂O702485
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF901294

Note: Yields are representative for the synthesis of biphenyl compounds and may vary for this compound depending on the specific substrates and conditions.

Table 2: Influence of Reaction Parameters on Grignard Synthesis and Biphenyl Byproduct Formation

Aryl Halide AdditionTemperatureSolventReaction Time (h)Desired Product Yield (%)Biphenyl Byproduct (%)
RapidRefluxDiethyl Ether2~60~25
Slow (Dropwise)Room TempDiethyl Ether4>80<10
Slow (Dropwise)0 °C to Room TempTHF4>85<5

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromoanisole and phenylboronic acid, followed by demethylation.

  • Step 1: Suzuki-Miyaura Coupling

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

    • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

    • To this mixture, add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

    • Heat the reaction mixture to 85-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-methoxybiphenyl (B1581775).

  • Step 2: Demethylation

    • Dissolve the crude 3-methoxybiphenyl in a suitable solvent such as dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a demethylating agent, such as boron tribromide (BBr₃) (1.1 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Protocol 2: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via a Grignard reaction using 3-bromoanisole.

  • Step 1: Formation of the Grignard Reagent

    • Place magnesium turnings (1.2 eq) in a flame-dried three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

    • Dissolve 3-bromoanisole (1.0 eq) in anhydrous diethyl ether or THF and add a small portion to the magnesium. If the reaction does not start, add a crystal of iodine.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with an Electrophile and Demethylation This step can be adapted depending on the chosen electrophile. A common route involves reaction with a borate (B1201080) ester followed by oxidation and demethylation. A more direct conceptual route involves a Kumada-like coupling, however, for the purpose of this guide, we will focus on the Grignard formation which is the critical step for yield optimization. The subsequent steps to convert the anisole (B1667542) Grignard to the phenol (B47542) are analogous to other synthetic routes.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 PdII_Diaryl Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 3-Methoxybiphenyl RedElim->Product ArylHalide 3-Bromoanisole ArylHalide->OxAdd BoronicAcid Phenylboronic Acid BoronicAcid->Transmetal Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low Reaction Yield Observed CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckConditions 2. Review Reaction Setup & Conditions CheckReagents->CheckConditions ArylHalide Aryl Halide Purity CheckReagents->ArylHalide BoronicAcid Boronic Acid Stability CheckReagents->BoronicAcid Catalyst Catalyst Activity CheckReagents->Catalyst Solvent Anhydrous/Degassed Solvent CheckReagents->Solvent AnalyzeByproducts 3. Analyze Side Products CheckConditions->AnalyzeByproducts Inert Inert Atmosphere CheckConditions->Inert Temp Temperature CheckConditions->Temp Time Reaction Time CheckConditions->Time Stirring Stirring Efficiency CheckConditions->Stirring Optimize 4. Systematically Optimize Parameters AnalyzeByproducts->Optimize Result Improved Yield Optimize->Result

Technical Support Center: Troubleshooting Low Solubility of 3-Phenylphenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 3-Phenylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has a very low solubility in water. Published data indicates its aqueous solubility to be approximately 0.14 g/L at 25°C. It is a white to light yellow crystalline solid that is more readily soluble in organic solvents such as ethanol (B145695), ether, and dimethyl sulfoxide (B87167) (DMSO).[1]

Q2: Why is this compound poorly soluble in water?

A2: The low aqueous solubility of this compound is attributed to its chemical structure. The molecule consists of a hydrophobic biphenyl (B1667301) backbone and a single polar hydroxyl (-OH) group. The large non-polar surface area of the biphenyl structure dominates its physical properties, making it energetically unfavorable to dissolve in the highly polar environment of water.

Q3: How does pH affect the solubility of this compound?

Q4: What are the common methods to improve the aqueous solubility of this compound?

A4: The most common and effective methods for increasing the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution to a value above the pKa of this compound (9.64) will convert it to its more soluble phenoxide salt.

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or propylene (B89431) glycol, can significantly increase the solubility by reducing the overall polarity of the solvent system.

  • Micellar Solubilization with Surfactants: Incorporating surfactants like Tween 80 or Sodium Lauryl Sulfate (SLS) above their critical micelle concentration (CMC) can encapsulate the hydrophobic this compound molecules within micelles, increasing their apparent solubility in the aqueous phase.

Troubleshooting Guides

Issue 1: Precipitate forms when trying to dissolve this compound in a neutral aqueous buffer.

Cause: The low intrinsic solubility of this compound in neutral water.

Solutions:

  • pH Adjustment:

    • Increase the pH of your buffer to a value above 9.7. At this pH, this compound will be deprotonated to its more soluble phenoxide form.

    • Caution: Ensure that the high pH does not negatively impact the stability of other components in your experiment or the intended biological activity.

  • Co-solvent Addition:

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as ethanol or DMSO.

    • Add the stock solution dropwise to your aqueous buffer while stirring vigorously to ensure rapid dispersion and prevent localized precipitation.

    • The final concentration of the organic solvent should be kept as low as possible to avoid potential toxicity or off-target effects in biological assays. It is crucial to include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Issue 2: The required concentration of this compound cannot be reached even with pH adjustment.

Cause: The desired concentration may exceed the solubility limit even at an elevated pH, or a high pH may not be suitable for the experiment.

Solutions:

  • Combined Approach (pH and Co-solvent):

    • Slightly increase the pH of the aqueous buffer (e.g., to pH 8-9) and add a small percentage of a co-solvent like ethanol. This combination can have a synergistic effect on solubility.

  • Use of Surfactants:

    • Incorporate a non-ionic surfactant like Tween 80 or an anionic surfactant like Sodium Lauryl Sulfate (SLS) into your aqueous solution at a concentration above its critical micelle concentration (CMC). The surfactant micelles will encapsulate this compound, increasing its solubility.

    • It is important to verify that the chosen surfactant does not interfere with your experimental assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀O
Molecular Weight 170.21 g/mol
Appearance White to light yellow crystalline solid
Aqueous Solubility ~0.14 g/L (at 25°C)
pKa ~9.64
Melting Point 76-78 °C
Solubility in Organic Solvents Soluble in ethanol, ether, DMSO

Table 2: Illustrative Effect of pH on the Solubility of Phenylphenols (Qualitative)

pHExpected Solubility of this compoundRationale
< 8Very LowPredominantly in the non-ionized, poorly soluble phenolic form.
9-10ModerateA significant fraction is converted to the more soluble phenoxide ion.
> 10HighPrimarily in the highly soluble phenoxide ion form.

Note: This table is illustrative and based on the general behavior of phenolic compounds. Actual quantitative solubility should be determined experimentally.

Table 3: Common Co-solvents for Increasing this compound Solubility

Co-solventPropertiesRecommended Starting Concentration
Ethanol Water-miscible, relatively low toxicity for in vitro studies.1-10% (v/v) in the final solution.
Propylene Glycol Water-miscible, often used in pharmaceutical formulations.1-10% (v/v) in the final solution.
DMSO High solubilizing power, use with caution due to potential cellular effects.< 1% (v/v) in the final solution.

Table 4: Common Surfactants for Increasing this compound Solubility

SurfactantTypeCritical Micelle Concentration (CMC)Recommended Starting Concentration
Tween 80 Non-ionic~0.01-0.02% (w/v)0.1% (w/v)
Sodium Lauryl Sulfate (SLS) Anionic~0.1-0.2% (w/v)0.5% (w/v)

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using pH Adjustment
  • Objective: To prepare a 1 mg/mL (5.88 mM) aqueous solution of this compound.

  • Materials:

    • This compound powder

    • 1 M Sodium Hydroxide (NaOH) solution

    • Deionized water

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh out 10 mg of this compound and place it in a suitable glass container.

    • Add 9 mL of deionized water to the container.

    • While stirring, slowly add the 1 M NaOH solution dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the this compound is completely dissolved and the pH of the solution is stable at approximately 10.5.

    • Once dissolved, adjust the final volume to 10 mL with deionized water.

    • If required for your experiment, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the highest tolerable pH for your assay where the compound remains in solution. Note: The compound may precipitate if the pH is lowered significantly.

Protocol 2: Preparation of a this compound Solution using a Co-solvent
  • Objective: To prepare a 100 µg/mL (0.588 mM) aqueous solution of this compound with a final ethanol concentration of 1%.

  • Materials:

    • This compound powder

    • 100% Ethanol

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Vortex mixer

  • Procedure:

    • Prepare a 10 mg/mL stock solution of this compound in 100% ethanol. To do this, dissolve 10 mg of this compound in 1 mL of 100% ethanol. Vortex until fully dissolved.

    • In a separate tube, add 990 µL of your desired aqueous buffer.

    • While vortexing the buffer, add 10 µL of the 10 mg/mL this compound stock solution.

    • Continue to vortex for 30 seconds to ensure proper mixing and prevent precipitation.

    • This will result in a 100 µg/mL solution of this compound in your aqueous buffer with a final ethanol concentration of 1%.

    • Always prepare a vehicle control containing 1% ethanol in your aqueous buffer for your experiments.

Visualizations

Troubleshooting_Low_Solubility Start Start: Dissolving This compound in Aqueous Solution Problem Precipitate Forms or Incomplete Dissolution Start->Problem CheckpH Is the solution pH > pKa (9.64)? Problem->CheckpH UseSurfactant Strategy 3: Use a Surfactant (e.g., Tween 80, SLS) Problem->UseSurfactant AdjustpH Strategy 1: Increase pH > 9.7 with NaOH CheckpH->AdjustpH No UseCoSolvent Strategy 2: Use a Co-solvent (e.g., Ethanol, DMSO) CheckpH->UseCoSolvent Yes, but still not dissolving Success This compound Dissolved AdjustpH->Success Combine Consider a Combined Approach AdjustpH->Combine UseCoSolvent->Success UseCoSolvent->Combine UseSurfactant->Success Combine->UseSurfactant

Caption: Troubleshooting workflow for low this compound solubility.

Solubility_Enhancement_Mechanisms cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Micellar Solubilization Phenol This compound (Insoluble) -OH Phenoxide 3-Phenylphenoxide (Soluble) -O⁻ Phenol->Phenoxide + OH⁻ (pH > 9.64) Water Water (High Polarity) Mixture Water-Ethanol Mixture (Reduced Polarity) Water->Mixture CoSolvent Ethanol (Lower Polarity) CoSolvent->Mixture Micelle Surfactant Micelle Compound This compound Compound->Micelle Encapsulation

Caption: Mechanisms for enhancing this compound's aqueous solubility.

References

improving the stability of 3-Phenylphenol in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 3-Phenylphenol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as m-Phenylphenol or 3-hydroxybiphenyl, is a white to yellow-beige crystalline solid. It is sparingly soluble in water but soluble in many organic solvents. In research, it is primarily used as:

  • A sensitive colorimetric reagent: It is widely used for the quantitative analysis of uronic acids, which are components of glycosaminoglycans.

  • An antimicrobial agent: Due to its ability to disrupt microbial cell membranes, it is used in studies as a disinfectant, preservative, and fungicide.

Q2: What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight and heat.

Q3: What are the primary factors that can cause this compound to degrade?

This compound is generally stable under normal conditions. However, its degradation can be accelerated by:

  • Exposure to strong oxidizing agents: This can lead to the formation of quinone-type compounds.

  • High pH (alkaline conditions): Phenolic compounds can be more susceptible to oxidation at higher pH.

  • Exposure to UV light (photodegradation): Light can induce degradation.

  • Elevated temperatures (thermal degradation): High temperatures can accelerate decomposition.

Q4: How can I prepare a stable stock solution of this compound?

For most applications, a stock solution can be prepared in a high-purity organic solvent such as methanol (B129727) or ethanol (B145695). To maximize stability:

  • Use amber glass vials to protect the solution from light.

  • Store the solution at a low temperature (e.g., 2-8 °C).

  • Prepare fresh solutions for critical assays or after prolonged storage.

  • If using aqueous solutions for assays, prepare them fresh from the organic stock solution on the day of use, as the low aqueous solubility and potential for oxidation can be issues.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Uronic Acid Colorimetric Assay

Symptom: High background, low signal, or poor reproducibility in the uronic acid assay using the this compound reagent.

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// Protocol Troubleshooting IncubationTimeTemp [label="Correct Incubation Time/Temp?", shape=diamond]; Wavelength [label="Correct Wavelength (520-525 nm)?", shape=diamond]; Pipetting [label="Accurate Pipetting?", shape=diamond]; AdjustProtocol [label="Adjust Protocol Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"];

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SampleInterference -> NeutralSugars; NeutralSugars -> UseSulfamate [label="Yes"]; NeutralSugars -> Proteins [label="No"]; Proteins -> ProteinPrecipitation [label="Yes"]; }

Caption: Troubleshooting workflow for antimicrobial susceptibility assays.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound has low solubility in water, which can lead to precipitation in aqueous culture media and an underestimation of its antimicrobial activity. Prepare a high-concentration stock solution in a solvent like DMSO or ethanol and then dilute it into the culture medium. Ensure the final solvent concentration is low (typically ≤1%) and does not affect microbial growth. Always include a solvent control.
Interaction with Media Components Phenolic compounds can sometimes bind to proteins or other components in complex media like Mueller-Hinton broth, reducing their bioavailability. [1]If inconsistent results are obtained, consider using a minimal medium or testing different types of standard media.
Inappropriate pH of the Medium The antimicrobial activity of phenolic compounds can be pH-dependent. [2]Ensure the pH of the test medium is controlled and appropriate for the test organism. The solubility of phenolic compounds can also be influenced by pH. [3]
Use of Ethanol as a Solvent If using ethanol to dissolve this compound, be aware that ethanol itself has antimicrobial properties, even at low concentrations (>2.5%). [1]Ensure the final ethanol concentration in your assay is below the inhibitory level for your test organism and include a corresponding solvent control.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method, typically by HPLC. The target degradation is 5-20%. [4] 1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile (B52724).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C.

    • Collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 1N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C.

    • Collect samples at various time points.

    • Before analysis, neutralize the samples with an equivalent amount of 1N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C).

    • At various time points, dissolve a portion of the solid to the stock solution concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or a photostability chamber to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines, an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter). [5][6] - Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • Collect samples at various time points.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.

  • A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid).

  • Use a detector that can provide information about the purity of the peaks, such as a photodiode array (PDA) detector.

  • For identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

Protocol for a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate and quantify this compound in the presence of its degradation products.

dot

Caption: Workflow for developing a stability-indicating HPLC method.

Parameter Recommendation
Column Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient from 10% B to 90% B over 20 minutes. This can be optimized to improve the resolution between the parent peak and degradation products.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determine the optimal wavelength by scanning with a PDA detector)
Injection Volume 10 µL

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₁₀O[7]
Molecular Weight 170.21 g/mol [7]
Appearance White to yellow-beige crystalline powder
Melting Point 75-80 °C
Water Solubility Sparingly soluble
pKa ~9.64
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
Stress Condition Typical Parameters Expected Stability Potential Degradation Products
Acid Hydrolysis 0.1 - 1 M HCl, 60°CGenerally stableMinimal degradation expected
Base Hydrolysis 0.1 - 1 M NaOH, 60°CPotential for some degradationPhenoxide salts, potential for some oxidative degradation if air is present
Oxidation 3% H₂O₂, Room TemperatureSusceptible to degradationQuinone-type compounds, hydroxylated derivatives
Thermal 80°C (solid state)Generally stable at moderately elevated temperaturesProducts of oxidation and fragmentation at very high temperatures
Photolytic ICH Q1B conditionsSusceptible to degradationHydroxylated derivatives, ring-opened products
Table 3: Template for Reporting Stability Data of this compound in Solution
Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Degradation Appearance of Degradation Peaks (Yes/No)
Control (Dark, RT) 00No
24
48
pH 3, RT 00No
24
48
pH 9, RT 00No
24
48
40°C, Dark 00No
24
48
UV/Vis Light, RT 00No
24
48

References

overcoming interference in the colorimetric detection of uronic acids with 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Colorimetric Detection of Uronic Acids with 3-Phenylphenol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly interference, in the colorimetric detection of uronic acids using the this compound method.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay for uronic acid detection?

The this compound (also known as m-hydroxydiphenyl) assay is a colorimetric method for the quantitative determination of uronic acids. The principle involves the dehydration of uronic acids by concentrated sulfuric acid at an elevated temperature to form furfural (B47365) derivatives. These derivatives then react with this compound to produce a colored product, which can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of uronic acids in the sample.

Q2: What are the main sources of interference in this assay?

The primary source of interference in the this compound assay is the presence of neutral sugars (e.g., glucose, galactose, xylose).[1][2] These sugars also react with hot concentrated sulfuric acid, leading to browning and the formation of interfering chromogens that absorb at or near the same wavelength as the uronic acid-derived product, leading to overestimated results.[1][2]

Q3: How does the this compound method compare to the older carbazole (B46965) method?

The this compound method is generally considered more specific and sensitive than the carbazole method.[3] A significant advantage of the this compound method is that the color development step is carried out at room temperature, which minimizes the interference from neutral sugars that is more pronounced with the high-temperature second heating step required in the carbazole assay. However, interference from neutral sugars can still be substantial when they are present in large excess.[1][2]

Q4: What is the role of sulfamic acid (or its salts) in the assay?

Sulfamic acid (or potassium sulfamate) is added to the reaction mixture to suppress the interference caused by neutral sugars.[1][4] It effectively eliminates the browning that occurs when sugars are heated in concentrated sulfuric acid, thus improving the accuracy of the uronic acid measurement, especially in samples with a high neutral sugar content.[1]

Q5: Why is sodium tetraborate (B1243019) included in the sulfuric acid reagent?

Sodium tetraborate is crucial for the detection of certain uronic acids, such as D-mannuronic acid, and it enhances the color production for others, including D-glucuronic acid.[1][2] Its presence in the concentrated sulfuric acid reagent increases the sensitivity of the assay for these specific uronic acids.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background / Brown Coloration Interference from a high concentration of neutral sugars.Add sulfamic acid or potassium sulfamate (B1201201) to the sample before the addition of sulfuric acid to suppress browning.[1][4]
Contamination of reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Low Sensitivity / Weak Color Development Absence of sodium tetraborate in the sulfuric acid reagent, especially when measuring mannuronic acid.Prepare the sulfuric acid reagent with sodium tetraborate to enhance color development.[1][2]
Instability of the this compound reagent.Prepare the this compound solution fresh daily. Store the stock solution in a dark, cool place.
Degradation of uronic acid standards.Prepare fresh standards from a high-quality source. Store stock solutions at an appropriate temperature (e.g., 4°C or -20°C).
Inconsistent or Non-Reproducible Results Inconsistent mixing after reagent addition. Phase separation can occur.Vortex each tube thoroughly after the addition of each reagent, especially the this compound solution, and before reading the absorbance.[5]
Variations in timing for incubation or color development.Adhere strictly to the incubation and color development times for all samples and standards.[5]
Absorption of atmospheric water by the concentrated sulfuric acid reagent.Keep the sulfuric acid reagent tightly capped when not in use. Prepare fresh reagent if high humidity is a concern, as water can reduce color intensity.[6]
No Visible Color Change After Adding this compound This can be normal, especially at low concentrations.The color change may only be detectable by a spectrophotometer.[7] Ensure the spectrophotometer is zeroed correctly with a proper blank.
Omission or incorrect preparation of a critical reagent.Double-check the preparation and addition of all reagents, particularly the this compound and the sulfuric acid-tetraborate solution.
Precipitate Forms in the Reaction Tube Blumenkrantz and Asboe-Hansen noted that sulfamate could precipitate upon cooling.The modified method by Filisetti-Cozzi and Carpita uses a small amount of sulfamate that is compatible with the this compound reagent.[1] Ensure the correct, tested protocol is being followed.

Experimental Protocols

Modified this compound Assay for Uronic Acids (with Sulfamate)

This protocol is a modified version designed to minimize interference from neutral sugars.[1][4]

1. Reagents and Materials:

ReagentPreparation
Sulfuric Acid-Tetraborate Reagent Dissolve 75 mM sodium tetraborate in concentrated sulfuric acid (95-97%). Caution: This is a highly exothermic reaction. Add tetraborate to the acid slowly in an ice bath.
Sulfamic Acid/Potassium Sulfamate Solution 4 M Sulfamic Acid/Potassium Sulfamate, pH adjusted as needed per specific protocols.
This compound Reagent 0.15% (w/v) this compound in 0.5% (w/v) NaOH. Prepare fresh daily.
Uronic Acid Standard Stock Solution 1 mM of D-galacturonic acid (or other appropriate uronic acid) in deionized water.

2. Standard Curve Preparation:

  • Prepare a series of dilutions from the uronic acid standard stock solution (e.g., 50 to 300 nmol per 0.4 mL).

  • Adjust the final volume of each standard to 0.4 mL with deionized water.

  • If your samples contain a high concentration of neutral sugars, it is advisable to prepare the standard curve with a similar excess of the interfering sugar to accurately reflect the sample conditions.[4]

3. Assay Procedure:

  • Pipette 0.4 mL of each standard or sample into a glass test tube.

  • Add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.

  • Carefully add 2.4 mL of the ice-cold concentrated sulfuric acid-tetraborate reagent. Vortex thoroughly while keeping the tubes in an ice bath.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath to room temperature.

  • Add 80 µL of the this compound reagent to each tube and vortex immediately and thoroughly.

  • Incubate at room temperature for at least 10 minutes to allow for color development.

  • Measure the absorbance at 525 nm using a spectrophotometer. The color is unstable, so readings should be taken in a timely manner.[4]

Visualizations

experimental_workflow start Start: Prepare Samples & Standards (0.4 mL) add_sulfamate Add 40 µL Sulfamic Acid/K-Sulfamate (Vortex to mix) start->add_sulfamate add_acid Add 2.4 mL H2SO4-Tetraborate (Vortex in ice bath) add_sulfamate->add_acid boil Heat in Boiling Water Bath (20 minutes) add_acid->boil cool Cool in Ice Bath boil->cool add_phenol Add 80 µL this compound (Vortex immediately) cool->add_phenol incubate Incubate at Room Temperature (10+ minutes) add_phenol->incubate read Measure Absorbance at 525 nm incubate->read end End: Calculate Concentration read->end

Caption: Workflow for the modified this compound assay.

interference_pathway cluster_reaction Reaction with Hot Concentrated H2SO4 cluster_detection Detection with this compound sample Sample containing Uronic Acids & Neutral Sugars uronic_acid Uronic Acids sample->uronic_acid neutral_sugar Neutral Sugars sample->neutral_sugar furfural Furfural Derivatives uronic_acid->furfural Dehydration browning Browning Products (Interference) neutral_sugar->browning Degradation colored_product Pink Colored Product (Absorbance at 525 nm) furfural->colored_product Reaction browning->colored_product Causes Overestimation sulfamate Addition of Sulfamate sulfamate->browning Inhibits

Caption: Overcoming neutral sugar interference with sulfamate.

References

Technical Support Center: Optimization of Phenolic Compound Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of phenolic compounds from various matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process in a question-and-answer format.

Question: Why is my phenolic compound yield lower than expected?

Answer: Low extraction yields can be attributed to several factors. Here are some common causes and their solutions:

  • Suboptimal Solvent Concentration: The polarity of the solvent system is crucial for efficient extraction. Using a single, pure solvent may not be effective for extracting a wide range of phenolic compounds.

    • Solution: Employing aqueous-organic solvent mixtures is often more efficient than using the corresponding pure solvents. It is recommended to test a range of solvent concentrations (e.g., 50% to 90% ethanol (B145695) or methanol (B129727) in water) to determine the optimal polarity for your specific sample matrix and target compounds.[1][2]

  • Inadequate Temperature: Temperature plays a significant role in the solubility of phenolic compounds and the efficiency of the extraction process.

    • Solution: For traditional solvent extractions, the highest total phenolic content is generally achieved at temperatures between 60–80 °C.[3][4] However, be aware that some phenolic compounds, particularly flavonoids, can be heat-labile and may degrade at higher temperatures.[4][5] It is advisable to conduct preliminary experiments to find the optimal temperature that maximizes yield without causing degradation.

  • Incorrect Particle Size: The particle size of the plant material directly impacts the surface area available for solvent contact.

    • Solution: Reducing the particle size generally increases the extraction yield by enhancing the contact surface area between the sample and the solvent.[6][7] However, excessively fine particles can lead to difficulties in filtration and potential loss of extract. A particle size of around 0.2 mm is often a good starting point.[8]

  • Non-optimal Solid-to-Liquid Ratio: The ratio of the solid sample to the liquid solvent volume can influence the concentration gradient and, consequently, the extraction efficiency.

    • Solution: The optimal ratio is crucial to balance extraction efficiency with solvent consumption. A very high ratio may lead to incomplete extraction, while a very low ratio can result in dilute extracts and wasted solvent. Ratios from 1:10 to 1:30 (g/mL) are commonly tested to find the ideal balance.[9][10]

  • Inappropriate pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds.

    • Solution: Acidic conditions are often associated with higher extraction yields for many phenolic compounds.[11] However, the optimal pH can vary depending on the specific compounds of interest, with some showing higher solubility in alkaline conditions.[12] It is recommended to test a range of pH values (e.g., 2 to 7) to determine the best condition for your target analytes.[13]

Question: I am observing degradation of my target phenolic compounds. What could be the cause?

Answer: Degradation of phenolic compounds during extraction is a common issue, often caused by the following:

  • High Temperatures: Many phenolic compounds are sensitive to heat and can degrade at elevated temperatures.[3][5] Flavonoids, in particular, are known to be more temperature-sensitive than other phenolics.[4][5]

    • Solution: If you suspect thermal degradation, try lowering the extraction temperature. While this might slightly decrease the extraction rate, it will help preserve the integrity of your target compounds. For highly sensitive compounds, extraction at room temperature or even lower may be necessary, potentially with longer extraction times.

  • Exposure to Light and Oxygen: Phenolic compounds can be susceptible to oxidative degradation when exposed to light and air.

    • Solution: Perform extractions in amber glassware or vessels wrapped in aluminum foil to protect the sample from light.[14] To minimize oxidation, consider degassing your solvent or purging the extraction vessel with an inert gas like nitrogen or argon.

Question: My results are not reproducible. What are the likely sources of variability?

Answer: Lack of reproducibility can stem from inconsistencies in your experimental protocol. Key areas to check include:

  • Inconsistent Particle Size: Variations in grinding or sieving can lead to different particle size distributions between batches, affecting the extraction kinetics.

    • Solution: Standardize your grinding and sieving procedure to ensure a consistent particle size for all extractions.

  • Fluctuations in Temperature and Time: Even small variations in extraction temperature and duration can impact the final yield.

    • Solution: Use a temperature-controlled water bath or shaker to maintain a constant extraction temperature. Precisely control the extraction time for all samples.

  • Variable Agitation: The degree of mixing affects the interaction between the solvent and the sample.

    • Solution: Ensure consistent and uniform agitation for all extractions by using a shaker or stirrer at a fixed speed.

Frequently Asked Questions (FAQs)

What is the best solvent for extracting phenolic compounds?

There is no single "best" solvent, as the optimal choice depends on the polarity of the target phenolic compounds and the nature of the plant matrix.[2] Polar solvents like methanol and ethanol, often mixed with water, are frequently used.[1] Aqueous mixtures are generally more efficient than pure solvents for extracting a broader range of phenolics.[1] It is crucial to experimentally determine the best solvent system for your specific application.

How long should I perform the extraction?

The optimal extraction time depends on several factors, including the temperature, solvent, particle size, and agitation method. Extraction can reach equilibrium anywhere from a few minutes to several hours.[14][15] It is advisable to perform a time-course study (e.g., sampling at 30, 60, 90, 120, and 180 minutes) to determine the point at which the yield of phenolic compounds plateaus.

What is the difference between "One-Factor-at-a-Time" and "Response Surface Methodology" for optimization?

  • One-Factor-at-a-Time (OFAT): This traditional method involves optimizing one parameter at a time while keeping the others constant.[10] While straightforward, its main disadvantage is that it cannot evaluate the interactions between different variables.[16]

  • Response Surface Methodology (RSM): RSM is a statistical approach that allows for the evaluation of the effects of multiple independent variables and their interactions.[14][16] This method is more efficient and provides a more comprehensive understanding of the extraction process, leading to a more robust optimization.

Data on Extraction Parameter Optimization

The following tables summarize quantitative data on the impact of various parameters on the extraction of phenolic compounds.

Table 1: Effect of Temperature on Total Phenolic Content (TPC)

Plant MaterialSolventTemperature (°C)TPC (mg GAE/g DW)Reference
Guava LeavesWater608.105
Olive Leaves60% Methanol25Not significantly different from 80°C
Tiger Nuts50% Ethanol, pH 737Optimal without ethanol[11]
Tiger Nuts50% Ethanol, pH 743.5Optimal with 50% ethanol[11]
Litchi PericarpAcidified Water60Optimal for yield and stability[13]
Sour Cherry Pomace51% Ethanol75Optimal[14]

Table 2: Effect of Solvent Concentration on Phenolic and Flavonoid Content

Plant MaterialSolvent SystemConcentration (%)Total PhenolsTotal FlavonoidsReference
Linden FlowersEthanol-Water30High Yield-
Linden FlowersEthanol-Water50High Yield-
Mango Seed KernelEthanol-Water53.21Optimal Yield-
Red GrapesMethanol-Water65Optimal-[16]
Sour Cherry PomaceEthanol-Water51Optimal-[14]

Table 3: Effect of Solid-to-Liquid Ratio on Phenolic and Flavonoid Content

Plant MaterialRatio (g/mL)Total PhenolsTotal FlavonoidsReference
Graptophyllum pictum Leaves1:101.051 mg GAE/g DW2.471 mg QE/g DW[9]
Graptophyllum pictum Leaves1:15Lower TPC & TFC-[9]
Brewers' Spent Grain1:10 - 1:13Highest TPC-
Sour Cherry Pomace1:12Optimal-[14]

Experimental Protocols

One-Factor-at-a-Time (OFAT) Optimization Protocol

This protocol outlines the steps for optimizing extraction parameters by varying one factor at a time.

  • Initial Parameter Selection: Based on literature review, select a set of baseline extraction parameters (e.g., solvent, temperature, time, solid-to-liquid ratio, particle size).

  • Solvent Optimization:

    • Keeping all other parameters constant, perform extractions with different solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures at various concentrations (e.g., 50%, 70%, 90%).

    • Analyze the total phenolic content of each extract to identify the optimal solvent and concentration.

  • Temperature Optimization:

    • Using the optimal solvent system from the previous step, perform extractions at a range of temperatures (e.g., 30, 40, 50, 60, 70 °C), keeping other parameters constant.

    • Determine the temperature that yields the highest phenolic content.

  • Time Optimization:

    • With the optimal solvent and temperature, conduct extractions for different durations (e.g., 30, 60, 90, 120, 180 minutes).

    • Identify the shortest time required to achieve the maximum yield.

  • Solid-to-Liquid Ratio Optimization:

    • Using the optimized solvent, temperature, and time, vary the solid-to-liquid ratio (e.g., 1:10, 1:20, 1:30 g/mL).

    • Select the ratio that provides the best balance of yield and solvent usage.

  • Particle Size Optimization:

    • If not already standardized, test different particle size ranges of your sample material with all other parameters optimized.

    • Determine the particle size that gives the highest extraction efficiency.

  • Validation: Perform a final extraction using all the determined optimal parameters to validate the overall process.

Response Surface Methodology (RSM) Optimization Protocol

RSM is a more advanced statistical method for optimizing multiple parameters simultaneously.

  • Factor and Level Selection:

    • Based on preliminary studies (such as a limited OFAT), identify the most influential independent variables (e.g., temperature, solvent concentration, time).

    • Define the experimental range (low, medium, and high levels) for each selected variable.

  • Experimental Design:

    • Choose an appropriate RSM design, such as a Central Composite Design (CCD) or Box-Behnken Design (BBD).[1]

    • The design will generate a set of experimental runs with different combinations of the variable levels.

  • Perform Extractions:

    • Conduct the extractions according to the experimental design, ensuring precise control over all parameters for each run.

  • Analyze Responses:

    • Measure the desired response(s) for each extract, such as total phenolic content and antioxidant activity.

  • Statistical Analysis and Modeling:

    • Use statistical software to fit the experimental data to a polynomial equation (typically second-order).

    • Perform an Analysis of Variance (ANOVA) to determine the significance of the model and individual factors and their interactions.

  • Optimization and Validation:

    • Use the model to generate response surfaces and contour plots to visualize the relationship between the variables and the response.

    • Determine the optimal conditions that maximize the desired response.

    • Perform a validation experiment under the predicted optimal conditions to confirm the model's accuracy.

Visualizations

Signaling Pathway

Phenolic compounds are known to modulate various signaling pathways within the body, contributing to their health benefits. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[3][5]

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras phenolic_compounds Phenolic Compounds raf Raf phenolic_compounds->raf Inhibition mek MEK phenolic_compounds->mek Inhibition erk ERK phenolic_compounds->erk Modulation ras->raf raf->mek mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription_factors->cellular_response

Caption: MAPK signaling pathway and points of modulation by phenolic compounds.

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary optimization methodologies.

OFAT_Workflow start Start: Define Baseline Parameters step1 Optimize Solvent (Vary Concentration) start->step1 step2 Optimize Temperature step1->step2 Fix Solvent step3 Optimize Time step2->step3 Fix Temperature step4 Optimize Solid:Liquid Ratio step3->step4 Fix Time step5 Validate Optimal Conditions step4->step5 Fix Ratio end End: Optimized Protocol step5->end

Caption: One-Factor-at-a-Time (OFAT) experimental workflow.

RSM_Workflow start Start: Select Factors & Levels design Choose Experimental Design (e.g., CCD, BBD) start->design extraction Perform Extractions According to Design Matrix design->extraction analysis Analyze Responses (e.g., TPC, Antioxidant Activity) extraction->analysis modeling Statistical Analysis & Model Fitting (ANOVA) analysis->modeling optimization Generate Response Surfaces & Determine Optimal Conditions modeling->optimization validation Validate Model with Confirmatory Experiment optimization->validation end End: Optimized Protocol validation->end

Caption: Response Surface Methodology (RSM) experimental workflow.

References

addressing matrix effects in the analysis of 3-Phenylphenol in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of 3-Phenylphenol in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: The matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix.[1][2] These effects can manifest as either signal suppression (a loss in response) or signal enhancement (an increase in response), leading to inaccurate quantification of this compound.[1][3] In mass spectrometry, co-eluting matrix components can interfere with the ionization efficiency of the analyte.[4] For gas chromatography, matrix components can coat active sites in the GC inlet, preventing the thermal degradation of the analyte and leading to a matrix-induced signal enhancement.[3][5] Ultimately, these effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How can I quantitatively assess the matrix effect in my this compound analysis?

A2: The matrix effect (ME) can be quantified by comparing the peak response of this compound in a standard solution prepared in a pure solvent against its response in a blank sample matrix extract that has been spiked with the analyte at the same concentration (post-extraction spike).[3][4][6] The calculation provides a percentage value indicating the extent of signal suppression or enhancement.[1] Values between 80% and 120% (or -20% to +20%) are often considered acceptable, while values outside this range indicate a significant matrix effect that needs to be addressed.[7]

Quantitative Assessment of Matrix Effect (ME)

Formula Description Interpretation

| ME (%) = (B / A) * 100 | A: Peak area of analyte in neat solvent. B: Peak area of analyte spiked into blank matrix extract post-extraction.[3] | ME < 100%: Signal Suppression ME > 100%: Signal Enhancement ME = 100%: No Matrix Effect |

Troubleshooting Guide

Q3: My this compound recovery is low and inconsistent. What are the likely causes related to matrix effects?

A3: Low and variable recovery is a common problem when analyzing complex samples. The issue can stem from the sample preparation phase (extraction inefficiency) or the analytical phase (matrix effects). It is crucial to distinguish between analyte recovery from the extraction process and the matrix effect on the analytical signal.[3]

  • Inefficient Extraction: this compound may be strongly bound to matrix components (e.g., proteins, lipids), preventing its complete extraction into the solvent.

  • Signal Suppression: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a lower-than-expected signal.[4]

  • Analyte Degradation: The sample matrix might contain components that cause this compound to degrade during sample preparation or injection.[5]

To troubleshoot, you should evaluate extraction recovery and matrix effects separately. Extraction recovery can be calculated by comparing the response of an analyte spiked into a sample before extraction with one spiked after extraction.[3]

Q4: I've confirmed a significant matrix effect. What are the primary strategies to mitigate it?

A4: There are two main approaches to address matrix effects: (1) improve the sample cleanup process to remove interfering components, and (2) use analytical techniques to compensate for the effect.[2]

  • Advanced Sample Preparation: Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to remove matrix components that interfere with analysis.[2][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[9] This is a practical approach if the analytical method has sufficient sensitivity to detect the diluted this compound concentration.[9]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[7][10] This helps to ensure that the standards and the samples are affected by the matrix in the same way, thus compensating for signal suppression or enhancement.[10]

  • Stable Isotope Dilution Analysis (SIDA): This is a highly effective method where a stable isotope-labeled version of this compound is used as an internal standard.[11][12] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix in the same way, providing highly accurate correction for both extraction losses and matrix effects.[11]

Experimental Protocols & Methodologies

Workflow for Identifying and Mitigating Matrix Effects

G cluster_prep Sample Preparation & Initial Analysis cluster_eval Evaluation cluster_mitigate Mitigation Strategies Sample Complex Sample Containing This compound Extract Perform Sample Extraction (e.g., Acetonitrile (B52724) Extraction) Sample->Extract Spike Prepare Samples: 1. Pre-Spike QC 2. Post-Spike QC 3. Solvent Standard Extract->Spike Analyze1 LC-MS/MS or GC-MS Analysis Spike->Analyze1 Calc Calculate Matrix Effect (ME) and Extraction Recovery (RE) Analyze1->Calc Decision Is ME within acceptable limits (e.g., 80-120%)? Calc->Decision Cleanup Implement Advanced Cleanup: - QuEChERS (d-SPE) - Solid Phase Extraction (SPE) Decision->Cleanup No Compensation Use Analytical Compensation: - Matrix-Matched Calibration - Stable Isotope Dilution (SIDA) Decision->Compensation No Dilution Dilute Sample Extract Decision->Dilution No FinalAnalysis Final Validated Method Decision->FinalAnalysis Yes Cleanup->FinalAnalysis Compensation->FinalAnalysis Dilution->FinalAnalysis

Caption: Workflow for troubleshooting matrix effects in this compound analysis.

Protocol 1: QuEChERS Sample Preparation for this compound

The QuEChERS method is a two-step process involving an extraction and a cleanup step known as dispersive solid-phase extraction (d-SPE).[8] It is highly effective for a variety of complex food and environmental matrices.[13][14]

1. Extraction Step:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and a buffering agent like sodium acetate (B1210297) or sodium citrate).[15]

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.[16]

  • Centrifuge the tube at ≥3000 g for 5 minutes. This will separate the sample solids and aqueous layer from the upper acetonitrile layer containing the analyte.[13]

2. Dispersive SPE (d-SPE) Cleanup Step:

  • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a 2 mL d-SPE tube.

  • The d-SPE tube contains a combination of sorbents to remove specific interferences. For general-purpose cleanup, a combination of primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences is common.[13]

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge for 5 minutes at ≥3000 g.

  • The resulting supernatant is the cleaned extract, ready for analysis by LC-MS/MS or GC-MS.

Comparison of d-SPE Sorbents for Cleanup

d-SPE Sorbent Combination Target Interferences Removed Suitability for this compound
MgSO₄, PSA Fatty acids, organic acids, some sugars, polar pigments Good general-purpose cleanup for many matrices.
MgSO₄, PSA, C18 Fatty acids, sugars, and non-polar interferences like lipids Recommended for samples with moderate to high fat content.

| MgSO₄, PSA, GCB | Pigments (e.g., chlorophyll), sterols | Use with caution. Graphitized carbon black (GCB) can cause loss of planar molecules like this compound.[13] |

Protocol 2: Solid Phase Extraction (SPE) for this compound

SPE is a selective sample preparation technique used to isolate analytes from a complex sample matrix.[17][18] For an aromatic compound like this compound, a reversed-phase sorbent is typically effective.[19]

1. Sorbent Selection:

  • Phenyl Sorbents: Offer π-π interactions, which are highly selective for aromatic compounds like this compound.[19]

  • C18 (Octadecyl): A common reversed-phase sorbent suitable for retaining non-polar to moderately polar compounds from aqueous samples.[20]

2. General SPE Procedure (Reversed-Phase):

  • Condition: Rinse the SPE cartridge with 1-2 cartridge volumes of methanol (B129727) to activate the sorbent.[20]

  • Equilibrate: Flush the cartridge with 1-2 cartridge volumes of deionized water or a buffer matching the sample's pH. Do not let the sorbent go dry.[20]

  • Load: Pass the pre-treated sample through the cartridge at a slow, steady flow rate (e.g., <4 mL/min) to allow for efficient retention of this compound.[20]

  • Wash: Pass a weak solvent (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences while retaining the analyte.[19]

  • Elute: Use a strong organic solvent (e.g., methanol or acetonitrile) to disrupt the interaction between this compound and the sorbent, eluting it into a collection tube.[19][20] The resulting eluate can then be concentrated and reconstituted for analysis.

References

refining protein precipitation techniques with 3-Phenylphenol for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein precipitation using 3-Phenylphenol. This resource is designed for researchers, scientists, and drug development professionals seeking to enhance protein purity and yield. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein precipitation with this compound.

Problem Possible Cause Recommended Solution
Low or No Protein Pellet Low Protein Concentration: The initial protein concentration in your sample may be too low for efficient precipitation.Concentrate the sample using ultrafiltration before precipitation. For very dilute samples, consider increasing the incubation time with this compound.
Insufficient this compound: The amount of this compound added is not enough to disrupt the protein's hydration shell effectively.Optimize the ratio of this compound solution to your protein sample. Start with the recommended ratio in the protocol and perform a titration to find the optimal concentration for your specific protein.
Suboptimal pH: The pH of the solution can significantly affect protein solubility.Ensure the pH of your extraction buffer is appropriate. For many plant-based extractions using phenolic methods, a slightly alkaline pH (around 8.8) is used in the initial extraction buffer to improve protein solubility in the aqueous phase before partitioning with the phenolic phase.[1]
Poor Protein Purity (Contamination) Incomplete Phase Separation: Contaminants from the aqueous phase may be carried over with the phenolic phase.Ensure complete phase separation by centrifuging at a sufficient speed and for an adequate duration (e.g., 5,000 x g for 10-15 minutes).[1][2] Carefully collect only the upper phenolic phase, avoiding the interphase.
Inefficient Pellet Washing: Residual contaminants are not effectively removed from the protein pellet.Increase the number of washes with cold 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727) and then with cold acetone (B3395972).[1][2] Ensure the pellet is fully resuspended during each wash step.
Co-precipitation of Non-protein Components: Polysaccharides, lipids, and nucleic acids can co-precipitate with proteins.Phenol-based methods are generally effective at removing many of these contaminants.[3][4][5] If contamination persists, consider a pre-extraction step or the addition of specific enzymes (e.g., DNase, RNase) during cell lysis.
Difficulty Resolubilizing Protein Pellet Over-dried Pellet: The protein pellet was dried for too long, making it difficult to dissolve.Air-dry the pellet for a short period. Do not use a vacuum centrifuge to dry the pellet completely. If the pellet is difficult to dissolve, try using a sonicator bath or repeated pipetting.
Inappropriate Resuspension Buffer: The buffer used is not strong enough to solubilize the precipitated proteins.Use a solubilization buffer containing strong denaturants like urea (B33335) (e.g., 8 M) and/or detergents like SDS (e.g., 1-2%).[6][7] For downstream applications like 2D-electrophoresis, specific IEF rehydration buffers are recommended.[3]
Protein Aggregation: The protein has irreversibly aggregated during precipitation.While phenolic methods can be denaturing, optimizing the protocol by working at low temperatures can help minimize irreversible aggregation. Adding chaotropic agents like urea to the resuspension buffer is crucial for solubilizing denatured proteins.[6]
Interference in Downstream Applications Residual Phenolic Compounds: Trace amounts of this compound remaining in the sample can interfere with subsequent assays.Thoroughly wash the protein pellet with acetone to remove residual phenolic compounds.[1][2][8]
Incompatibility with Protein Quantification Assays: Phenolic compounds can interfere with colorimetric protein assays like the Bradford assay.Use a protein quantification method that is more resistant to interference from phenolic compounds, or ensure all traces of this compound are removed through meticulous washing of the pellet. Acetone precipitation can be used to remove interfering flavonoids, a class of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein precipitation by this compound?

This compound, like other phenolic compounds, acts as an organic solvent that disrupts the hydration shell around protein molecules. This exposes the hydrophobic regions of the proteins, leading to increased protein-protein interactions and subsequent aggregation and precipitation out of the solution. In a typical phenol-based extraction, proteins are first partitioned into a phenol (B47542) phase, separating them from aqueous-soluble contaminants, and then precipitated from the phenol phase by the addition of a miscible organic solvent like methanol.[3][4][5]

Q2: What are the advantages of using this compound for protein precipitation?

Phenol-based extraction methods, in general, are known for their ability to yield high-quality proteins, particularly from challenging samples like plant tissues that are rich in interfering substances such as polysaccharides and lipids.[3][4][5] These methods can effectively remove non-protein components, leading to higher purity of the final protein sample.

Q3: How do I prepare the this compound solution for precipitation?

While specific protocols for this compound are not as common as for phenol, a similar preparation method can be followed. Phenol is often saturated with an aqueous buffer (e.g., Tris-HCl, pH 8.0) before use in protein extraction to create two phases.[3] Given that this compound is a solid at room temperature, it would need to be dissolved in an appropriate organic solvent or used in a melted state, and then mixed with the aqueous sample to facilitate partitioning.

Q4: Can I use this compound for all types of protein samples?

Phenol-based methods are particularly effective for complex samples like plant tissues.[1][9] However, the denaturing nature of phenolic compounds means that this method is generally not suitable for purifying proteins where maintaining biological activity is critical.[8] It is well-suited for applications like proteomics where the primary goal is protein identification and quantification.

Q5: How can I optimize the purity and yield of my protein precipitation with this compound?

Optimization is key to achieving high purity and yield.[2]

  • Ratio of Reagents: Experiment with different ratios of your this compound solution to the sample volume.

  • Incubation Time and Temperature: Adjust the incubation time and temperature. Precipitation is often carried out at low temperatures (e.g., -20°C) to enhance protein stability.

  • Washing Steps: Be meticulous with the washing steps to remove all contaminants and residual precipitation reagents.[1][2]

Quantitative Data on Protein Precipitation Methods

The following table provides a representative comparison of common protein precipitation methods. Please note that the values for this compound are illustrative, based on the performance of general phenol-based extraction methods, as direct comparative quantitative data is limited in the literature. Actual results will vary depending on the specific protein and sample matrix.

Method Principle Typical Purity (%) Typical Yield (%) Advantages Disadvantages
This compound (Phenol-based) Partitioning into an organic phase followed by precipitation.85-9570-90High purity, effective for removing non-protein contaminants.[3][5]Time-consuming, uses hazardous organic solvents, denaturing.[3]
Trichloroacetic Acid (TCA) Acidification to the protein's isoelectric point, causing aggregation.80-9075-95Rapid and effective at precipitating most proteins.Often results in protein denaturation that can be difficult to reverse, residual acid can interfere with downstream applications.
Acetone Reduction of the dielectric constant of the solvent, increasing electrostatic attraction between protein molecules.70-8560-80Simple, can be performed at low temperatures to minimize denaturation.May not be as effective for all proteins, can be less efficient at removing certain contaminants compared to phenol-based methods.
Ammonium Sulfate ("Salting Out") High salt concentration reduces the solubility of proteins by competing for water molecules.60-8070-90Generally preserves protein structure and activity.Requires a subsequent desalting step, may not be as effective for all proteins.

Experimental Protocols

Detailed Methodology: Phenol-based Protein Precipitation (Adapted for this compound)

This protocol is adapted from established phenol extraction methods and can be used as a starting point for this compound-based protein precipitation.[1][2][3]

Materials:

  • Extraction Buffer (e.g., 0.1 M Tris-HCl pH 8.8, 10 mM EDTA, 0.9 M Sucrose)

  • Tris-buffered this compound solution (prepare by dissolving this compound in a suitable solvent and equilibrating with Tris buffer)

  • Precipitation Solution (0.1 M Ammonium Acetate in cold Methanol)

  • Wash Solution 1 (cold 0.1 M Ammonium Acetate in Methanol)

  • Wash Solution 2 (cold 80% Acetone)

  • Resuspension Buffer (e.g., buffer containing 8 M Urea and/or 1% SDS)

Procedure:

  • Homogenization: Homogenize the tissue sample in the cold extraction buffer.

  • Phase Separation: Add an equal volume of Tris-buffered this compound solution to the homogenate. Vortex thoroughly and centrifuge at 5,000 x g for 15 minutes at 4°C to separate the phases.

  • Collection of Phenolic Phase: Carefully transfer the upper phenolic phase to a new tube, avoiding the interphase.

  • Back-extraction (Optional but Recommended): To increase yield, add more extraction buffer to the remaining aqueous phase, vortex, centrifuge, and combine the second phenolic phase with the first.

  • Precipitation: Add 5 volumes of cold precipitation solution (0.1 M ammonium acetate in methanol) to the combined phenolic phases. Vortex and incubate at -20°C for at least 2 hours or overnight.

  • Pelleting: Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the precipitated protein.

  • Washing:

    • Wash the pellet twice with cold Wash Solution 1. Resuspend the pellet in the wash solution and centrifuge to re-pellet the protein.

    • Wash the pellet twice with cold Wash Solution 2.

  • Drying: Briefly air-dry the pellet. Do not over-dry.

  • Solubilization: Resuspend the final pellet in an appropriate volume of resuspension buffer. This may require vortexing, sonication, and/or incubation at room temperature.[1]

Visualizations

ExperimentalWorkflow start Sample Homogenization in Extraction Buffer phase_sep Add this compound & Centrifuge start->phase_sep collect_phenol Collect Phenolic (Upper) Phase phase_sep->collect_phenol precipitate Add Cold Methanol/ Ammonium Acetate collect_phenol->precipitate incubate Incubate at -20°C precipitate->incubate pellet Centrifuge to Pellet Protein incubate->pellet wash1 Wash with Methanol/ Ammonium Acetate pellet->wash1 wash2 Wash with Cold Acetone wash1->wash2 dry Air-dry Pellet wash2->dry solubilize Resuspend in Solubilization Buffer dry->solubilize end Pure Protein Sample solubilize->end

Caption: Experimental workflow for protein precipitation using a this compound-based method.

TroubleshootingFlow start Precipitation Issue low_yield Low/No Pellet start->low_yield Low Yield? poor_purity Poor Purity start->poor_purity Poor Purity? solubility_issue Pellet Won't Dissolve start->solubility_issue Solubilization? check_conc Increase Sample Concentration Optimize 3-PP Ratio low_yield->check_conc check_phase_sep Improve Phase Separation Increase Wash Steps poor_purity->check_phase_sep check_drying Avoid Over-drying Use Stronger Buffer (Urea/SDS) solubility_issue->check_drying

Caption: Logical troubleshooting workflow for this compound protein precipitation.

References

Technical Support Center: Strategies for Reducing Degradation of 3-Phenylphenol During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 3-Phenylphenol to minimize degradation. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Problem: Observed Degradation of this compound (e.g., discoloration, appearance of new peaks in HPLC)

troubleshooting_flowchart start Start: Degradation Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Implement Correct Storage: - Tightly sealed container - 2-8°C (refrigerator) - Protect from light and moisture improper_storage->correct_storage Yes check_handling Review Handling Procedures improper_storage->check_handling No analyze_degradants Analyze for Degradation Products (e.g., using Stability-Indicating HPLC) correct_storage->analyze_degradants improper_handling Improper Handling Identified check_handling->improper_handling correct_handling Implement Correct Handling: - Minimize exposure to air/light - Use inert atmosphere if possible - Use high-purity, dry solvents for solutions improper_handling->correct_handling Yes check_purity Assess Initial Purity improper_handling->check_purity No correct_handling->analyze_degradants impure_material Initial Material Impure? check_purity->impure_material new_lot Source a New, High-Purity Lot impure_material->new_lot Yes impure_material->analyze_degradants No end Problem Resolved new_lot->end analyze_degradants->end

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is crucial to protect the compound from light and moisture to minimize degradation. For extended storage periods (i.e., years), storing at -20°C is recommended.

Q2: How should I store solutions of this compound?

Stock solutions of this compound should ideally be prepared fresh. If storage is necessary, solutions should be prepared in high-purity, anhydrous, and deoxygenated solvents. Store aliquots in tightly sealed amber vials to minimize freeze-thaw cycles and protect from light. For short-term storage (up to a few days), refrigeration at 2-8°C is suitable. For longer-term storage, -20°C or -80°C is recommended.

Q3: What are the primary factors that cause the degradation of this compound?

The main factors that can accelerate the degradation of this compound are:

  • Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be initiated by exposure to air (oxygen).[2][3]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[1]

  • Moisture: The presence of water can facilitate hydrolytic degradation or act as a catalyst for other degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents will cause rapid degradation.[4]

degradation_factors cluster_factors Degradation Factors cluster_compound This compound cluster_degradation Degradation Oxidation Oxidation (Air/Oxygen) Compound This compound (Stable Form) Oxidation->Compound Light Light (especially UV) Light->Compound Temperature Elevated Temperature Temperature->Compound Moisture Moisture Moisture->Compound Degraded Degraded Product (e.g., Quinones) Compound->Degraded leads to

Caption: Factors influencing the degradation of this compound.

Q4: What are the likely degradation products of this compound?

The primary degradation pathway for phenolic compounds is oxidation.[2][4] This process can lead to the formation of colored quinone-type byproducts. For this compound, the hydroxyl group makes the aromatic ring susceptible to oxidation, likely forming corresponding benzoquinones.

Quantitative Data Summary

Stress ConditionDurationTemperature% Degradation of this compound (Illustrative)Major Degradation Products (Potential)
0.1 M HCl24 hours60°C5 - 10%Minor hydrolysis products
0.1 M NaOH24 hours60°C10 - 15%Minor hydrolysis products
3% H₂O₂24 hoursRoom Temp15 - 25%Phenyl-p-benzoquinone, Phenyl-o-benzoquinone
Thermal (Solid State)48 hours105°C5 - 8%Oxidative and fragmentation products
Photolytic (Solid, 1.2 million lux hours)7 daysRoom Temp8 - 12%Oxidative products
Photolytic (Solution, 1.2 million lux hours)7 daysRoom Temp15 - 20%Oxidative products

Experimental Protocols

Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 105°C for 48 hours. Also, place a sealed vial of the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Control Samples: Prepare control samples by diluting the stock solution with the respective solvent and keeping them at room temperature, protected from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method for this compound

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

HPLC Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Signaling Pathways and Logical Relationships

Potential Oxidative Degradation Pathway of this compound

degradation_pathway node_3pp This compound C₁₂H₁₀O node_oxidant [O] (e.g., H₂O₂, O₂) node_3pp->node_oxidant Oxidation node_quinone1 Phenyl-p-benzoquinone C₁₂H₈O₂ node_oxidant->node_quinone1 node_quinone2 Phenyl-o-benzoquinone C₁₂H₈O₂ node_oxidant->node_quinone2

Caption: Plausible oxidative degradation pathway of this compound.

References

troubleshooting guide for synthetic reactions involving 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Phenylphenol Synthetic Reactions

Welcome to the technical support center for synthetic reactions involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic reactions performed with this compound?

A1: this compound, also known as 3-hydroxybiphenyl, is a versatile intermediate in organic synthesis.[1] The most common reactions involving the hydroxyl group are O-alkylation (etherification) and O-acylation (esterification). The aromatic rings can also participate in electrophilic substitution reactions, and the entire molecule can be used in cross-coupling reactions like the Suzuki-Miyaura coupling.

Q2: What are the key safety precautions to take when working with this compound?

A2: Like many phenolic compounds, this compound can be irritating to the skin and eyes.[1][2] It is recommended to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Q3: How can I purify the final product of a reaction involving this compound?

A3: Purification methods depend on the properties of the desired product. Common techniques include:

  • Column Chromatography: Effective for separating the product from starting materials and byproducts. A silica (B1680970) gel stationary phase with a non-polar eluent (e.g., hexane/ethyl acetate (B1210297) mixture) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

  • Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.

  • Acid-Base Extraction: If the product has different acidic/basic properties than the impurities, a liquid-liquid extraction can be used to separate them.

Troubleshooting Guide for Common Reactions

O-Alkylation (Williamson Ether Synthesis)

Problem 1: Low or no conversion of this compound.

  • Possible Cause 1: Ineffective Deprotonation. The phenolic proton of this compound must be removed by a base to form the more nucleophilic phenoxide.

    • Solution: Ensure the base is strong enough and used in sufficient quantity. For O-alkylation with alkyl halides, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[4] The base should be finely powdered and anhydrous.

  • Possible Cause 2: Inactive Alkylating Agent. The alkylating agent may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent or purify the existing stock.

  • Possible Cause 3: Low Reaction Temperature. The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

Problem 2: Poor selectivity (O-alkylation vs. C-alkylation).

  • Possible Cause: Reaction Conditions Favoring C-alkylation. The choice of solvent and counter-ion can influence the site of alkylation.

    • Solution: To favor O-alkylation, use a polar aprotic solvent such as DMF or DMSO.[4] These solvents solvate the cation but not the phenoxide anion, leaving the oxygen nucleophilic. Protic solvents can hydrogen-bond with the oxygen, making it less available for reaction and thus favoring C-alkylation.[4]

Problem 3: Formation of multiple products (polyalkylation).

  • Possible Cause: Excess Alkylating Agent. Using a large excess of the alkylating agent can lead to the alkylation of the product as well.

    • Solution: To minimize polyalkylation, consider using a larger excess of this compound relative to the alkylating agent.[4] This increases the likelihood that the alkylating agent will react with the starting material.

Suzuki-Miyaura Cross-Coupling

Problem 1: Low or no yield of the desired biaryl product.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst is sensitive to air and moisture.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality catalyst. Consider using a pre-catalyst like XPhos Pd G4, which has shown success in challenging Suzuki couplings.[5]

  • Possible Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boronic acid to the palladium center can be slow.

    • Solution: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can impact the reaction rate. Ensure the base is finely ground and anhydrous.

  • Possible Cause 3: Hydrolysis of the Boronic Acid. Boronic acids can undergo protodeborylation (hydrolysis) under the reaction conditions.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Running the reaction under anhydrous conditions can sometimes improve yields, although some Suzuki reactions benefit from a small amount of water.[6]

Problem 2: Formation of homocoupling byproducts.

  • Possible Cause: Side reactions of the boronic acid or aryl halide. Homocoupling of the boronic acid is a common side reaction.

    • Solution: Optimize the reaction stoichiometry. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can lead to more homocoupling. Ensure efficient stirring to maintain a homogenous reaction mixture.

Experimental Protocols

General Protocol for O-Alkylation of this compound
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), a suitable solvent (e.g., acetone (B3395972) or DMF, to make a ~0.5 M solution), and finely ground potassium carbonate (1.5-2.0 eq.).[4]

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.5 eq.).[4]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.[4]

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid (to synthesize 4-Phenylphenol as an example)

This protocol is adapted from a procedure for the synthesis of 4-phenylphenol.[7][8]

  • Preparation: To a reaction vessel, add 4-iodophenol (B32979) (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a solvent system (e.g., water or a mixture of toluene/ethanol/water).

  • Catalyst Addition: Add the palladium catalyst (e.g., 10% Pd/C, 1-5 mol%).[7][8]

  • Reaction: Heat the mixture to reflux under an inert atmosphere for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., aqueous methanol) or by column chromatography.[8]

Data Presentation

Table 1: Effect of Base and Solvent on the O-Alkylation of this compound with Benzyl Bromide.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetone561285
2Cs₂CO₃ (1.5)DMF80692
3NaH (1.2)THF66878
4K₂CO₃ (1.5)Ethanol781265*

*Lower yield may be attributed to the protic nature of the solvent, which can hinder the nucleophilicity of the phenoxide.

Table 2: Optimization of Suzuki-Miyaura Coupling of 3-Bromophenol with Phenylboronic Acid.

EntryCatalyst (mol%)LigandBase (eq.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10075
2Pd₂(dba)₃ (2)SPhosK₃PO₄ (2)Dioxane/H₂O10088
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF11082
4Pd/C (10)-K₂CO₃ (2)Water10070

Visualizations

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Add Alkyl Halide A->D B Base (e.g., K₂CO₃) B->D C Solvent (e.g., DMF) C->D E Heat to Reflux D->E F Monitor by TLC/GC-MS E->F G Cool & Filter F->G H Solvent Removal G->H I Extraction H->I J Column Chromatography/ Recrystallization I->J K Pure Ether Product J->K

Caption: Experimental workflow for the O-alkylation of this compound.

Suzuki_Troubleshooting Start Low/No Product in Suzuki Coupling Q1 Is the catalyst active? Start->Q1 A1_1 Degas solvent Use fresh catalyst Run under inert atm. Q1->A1_1 No Q2 Is the base appropriate? Q1->Q2 Yes A1_1->Q2 A2_1 Use finely ground, dry base (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen different bases Q2->A2_1 No Q3 Is the boronic acid stable? Q2->Q3 Yes A2_1->Q3 A3_1 Use fresh boronic acid Use anhydrous solvents Q3->A3_1 No End Improved Yield Q3->End Yes A3_1->End

Caption: Troubleshooting logic for a failing Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 3-Phenylphenol (3-PP), a compound used as a preservative and antioxidant in various products.[1] The selection of an appropriate analytical technique is critical for quality control, stability testing, and research purposes. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, presenting their performance data and detailed experimental protocols to aid in method selection and implementation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and UV-Visible Spectrophotometry for the analysis of this compound. Data is compiled from validated methods for this compound and analogous phenolic compounds.

Validation ParameterHPLC-UV with Pre-column DerivatizationGC-FID (Underivatized)UV-Visible Spectrophotometry (Indophenol Blue Method)
Linearity (r²) ≥ 0.9928[2]> 0.990.990 - 0.999
Limit of Detection (LOD) 0.01 mg/L[2][3]0.01 - 1 µg/mL[4]~0.3 µg/L (for o-phenylphenol)[5]
Limit of Quantification (LOQ) 0.04 mg/L[2][3]0.03 - 3 µg/mL[4]~1.0 µg/L (estimated)
Accuracy (% Recovery) 87.5 - 105.2%[2][3]95 - 105%[4]73.6 - 94.8% (for o-phenylphenol)[5]
Precision (%RSD) < 12.0% (inter-day)[2][3]< 5%[4]< 11% (inter-day for o-phenylphenol)[5]
Selectivity HighHigh for volatile compoundsModerate, potential for interference
Typical Run Time < 15 minutes[2]15 - 30 minutes[4]Minutes per sample

Methodology and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method, adapted from a validated procedure for the simultaneous determination of various phenols, involves pre-column derivatization to enhance the chromatographic properties and UV absorbance of this compound.[2][3]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Create a series of calibration standards by diluting the stock solution with ultrapure water.

    • Prepare samples by dissolving them in the appropriate solvent and diluting to fall within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.5).

    • Add 100 µL of a 2 mg/mL solution of 4-nitrobenzoyl chloride in acetonitrile.

    • Vortex the mixture and react at 50°C for 1 minute.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.[2]

    • Injection Volume: 50 µL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[4] While derivatization can be employed to improve volatility, underivatized analysis is also feasible.[6][7]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a volatile solvent such as methanol (B129727) or hexane.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Dilute the sample with the same solvent to a concentration within the calibration range.

  • GC-FID Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 150 °C at 10 °C/min.

      • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

    • Detector Temperature: 300 °C.

UV-Visible Spectrophotometry

This method is based on the indophenol (B113434) blue reaction, which has been applied to the determination of o-phenylphenol and can be adapted for this compound.[5] It offers a simpler and more rapid analysis compared to chromatographic techniques.

Experimental Protocol:

  • Reagent Preparation:

    • Ammonia-Ammonium Chloride Buffer: Prepare a buffer solution at pH 10.

    • 4-Aminoantipyrine (B1666024) Solution: Prepare a 2% (w/v) solution in distilled water.

    • Potassium Ferricyanide (B76249) Solution: Prepare an 8% (w/v) solution in distilled water.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a small amount of ethanol (B145695) and dilute with distilled water.

    • Create calibration standards by diluting the stock solution.

    • Prepare sample solutions, ensuring they are clear and colorless. A preliminary extraction or filtration may be necessary for complex matrices.

  • Colorimetric Reaction:

    • To 10 mL of the standard or sample solution, add 0.5 mL of the ammonia-ammonium chloride buffer.

    • Add 1 mL of the 4-aminoantipyrine solution and mix.

    • Add 1 mL of the potassium ferricyanide solution and mix well.

    • Allow the color to develop for 15 minutes.

  • Measurement:

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (typically around 510 nm for the indophenol dye) against a reagent blank.

    • Construct a calibration curve of absorbance versus concentration to determine the concentration of this compound in the samples.

Experimental Workflow and Logic

The choice of analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates a general workflow for the validation of an analytical method for this compound.

G cluster_prep 1. Sample and Standard Preparation cluster_analysis 2. Analytical Method cluster_validation 3. Method Validation cluster_data 4. Data Analysis and Reporting prep_start Start: Obtain this compound Reference Standard and Sample stock_sol Prepare Stock Solution prep_start->stock_sol sample_prep Prepare Sample Solution prep_start->sample_prep cal_standards Prepare Calibration Standards stock_sol->cal_standards method_choice Select Analytical Method cal_standards->method_choice sample_prep->method_choice hplc HPLC-UV (with Derivatization) method_choice->hplc High Selectivity gc GC-FID (Underivatized) method_choice->gc Volatile Analyte uv_vis UV-Vis Spectrophotometry (Colorimetric Reaction) method_choice->uv_vis Rapid Screening data_acq Data Acquisition hplc->data_acq gc->data_acq uv_vis->data_acq linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (%RSD) lod_loq LOD & LOQ specificity Specificity validation_params Validation Parameters validation_params->linearity validation_params->accuracy validation_params->precision validation_params->lod_loq validation_params->specificity quantification Quantification data_acq->quantification report Generate Report quantification->report report->validation_params

Caption: Workflow for analytical method validation of this compound.

References

The Efficacy of 3-Phenylphenol as a Protein Precipitant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protein precipitation agent is a critical step in numerous biochemical and drug development workflows. An ideal precipitant offers high efficiency in protein recovery, effective removal of interfering substances, and compatibility with downstream analytical techniques. While established methods utilizing agents such as trichloroacetic acid (TCA), acetone (B3395972), and ammonium (B1175870) sulfate (B86663) are widely documented, the exploration of novel precipitants continues in the quest for improved performance.

Therefore, a direct, data-driven comparison of 3-Phenylphenol with traditional protein precipitants is not feasible at this time. Instead, this guide will provide a comparative overview of the well-established protein precipitation methods, summarizing their mechanisms, protocols, advantages, and disadvantages, to serve as a valuable resource for researchers.

Comparison of Standard Protein Precipitants

For researchers seeking to select the optimal protein precipitation method, the following table summarizes the key characteristics of three widely used precipitants: Trichloroacetic Acid (TCA), Acetone, and Ammonium Sulfate.

FeatureTrichloroacetic Acid (TCA)AcetoneAmmonium Sulfate ("Salting Out")
Principle of Action Acid precipitation; reduces the pH to the protein's isoelectric point, causing loss of charge and precipitation.[2][3] It is a highly reactive and efficient acid.[4]Organic solvent precipitation; reduces the dielectric constant of the solution, disrupting the hydration shell around proteins and leading to aggregation.[2]Salting out; high salt concentration competes for water molecules, reducing protein solubility and promoting protein-protein interactions and aggregation.[2][3][5]
Typical Protein Purity (%) High70-9060-80
Typical Protein Yield (%) Variable, can be high60-8570-90
Advantages Effective for dilute protein solutions and removes many non-protein contaminants.[6][7] The combination of TCA and acetone is often more effective than either alone.[8]Efficiently removes some interfering substances and can be effective for concentrating dilute protein solutions.[1] The process is often performed at low temperatures to preserve protein integrity.[2]Gentle method that often preserves the biological activity of the protein.[1][9] It is also a cost-effective technique.[1]
Disadvantages Often causes irreversible protein denaturation, making the pellet difficult to resolubilize.[7][10] The precipitated proteins are rendered non-functional.[2][3]May not be effective for all proteins and can also cause denaturation, though often less severe than TCA.[10][11] Recovery of all proteins may be incomplete.[7][8]Co-precipitation of contaminants is common, and a subsequent desalting step is typically required.[1] Not recommended when a total protein representation is desired as many proteins remain soluble at high salt concentrations.[7]

Experimental Protocols for Standard Protein Precipitants

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for protein precipitation using TCA, acetone, and ammonium sulfate.

Trichloroacetic Acid (TCA) Precipitation Protocol

This method is known for its efficiency in precipitating proteins from dilute solutions.

  • Preparation: Prepare a stock solution of 100% (w/v) TCA.

  • Precipitation: Add the TCA stock solution to the protein sample to a final concentration of 10-20%.[1][7]

  • Incubation: Incubate the mixture on ice for 30-60 minutes.[1]

  • Centrifugation: Pellet the precipitated protein by centrifugation at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[12][13]

  • Washing: Carefully discard the supernatant and wash the pellet with cold acetone to remove residual TCA.[1][7][12] This step can be repeated.

  • Drying and Resuspension: Air-dry the pellet and resuspend it in a suitable buffer.[12]

dot

TCA Precipitation Workflow
Acetone Precipitation Protocol

Acetone precipitation is a common method for concentrating protein samples and removing certain contaminants.

  • Preparation: Cool the required volume of acetone to -20°C.[10][11]

  • Precipitation: Add at least four volumes of cold acetone to the protein sample.[10][11][13]

  • Incubation: Incubate the mixture at -20°C for at least 60 minutes to 2 hours, or overnight.[10][11][13]

  • Centrifugation: Collect the protein precipitate by centrifugation at 13,000-15,000 x g for 10 minutes at 4°C.[10][11]

  • Washing (Optional): The pellet can be washed with cold 90% acetone.

  • Drying and Resuspension: Air-dry the pellet for approximately 15-30 minutes and then resuspend it in an appropriate buffer.

dot

Acetone Precipitation Workflow
Ammonium Sulfate Precipitation Protocol ("Salting Out")

This technique is widely used for the fractional precipitation of proteins, often preserving their biological activity.

  • Preparation: Prepare a saturated solution of ammonium sulfate. The protein solution should be kept on ice.

  • Precipitation: Slowly add solid ammonium sulfate or a saturated ammonium sulfate solution to the desired final concentration while gently stirring the protein solution.

  • Incubation: Allow the proteins to precipitate by stirring for a period of time (e.g., 30 minutes to several hours) at 4°C.

  • Centrifugation: Collect the precipitated proteins by centrifugation (e.g., 6,000 rpm for 30 minutes).

  • Resuspension and Desalting: Discard the supernatant and resuspend the protein pellet in a minimal volume of buffer. A subsequent desalting step, such as dialysis or gel filtration, is necessary to remove the high concentration of ammonium sulfate.

dot

Ammonium Sulfate Precipitation

The Role of Phenolic Compounds in Protein Interactions

While specific data for this compound as a protein precipitant is lacking, the broader class of phenolic compounds is known to interact with proteins. These interactions can be either non-covalent (e.g., hydrogen bonding, hydrophobic interactions) or covalent. The tendency of phenolic compounds to precipitate proteins is influenced by factors such as pH, with precipitation being more likely at the isoelectric point of the protein.[6] These interactions can alter the structure and solubility of proteins. It is plausible that this compound, as a phenolic compound, could induce protein precipitation under specific conditions, but dedicated research and experimental validation are required to establish its efficacy and develop standardized protocols.

Conclusion

In the absence of experimental data for this compound as a protein precipitant, a direct comparison with established methods is not possible. Researchers are advised to rely on the well-documented and validated methods of protein precipitation using TCA, acetone, and ammonium sulfate. The choice among these methods will depend on the specific requirements of the downstream application, including the need for protein activity, the initial concentration of the protein sample, and the types of contaminants to be removed. Future research may elucidate the potential of this compound in proteomics, but for now, the established precipitants remain the methods of choice.

References

A Comparative Study on the Antioxidant Activity of 3-Phenylphenol and Its Isomers: 2-Phenylphenol and 4-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Antioxidant Potential of Phenylphenol Isomers for Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the antioxidant activity of 3-Phenylphenol and its structural isomers, 2-Phenylphenol and 4-Phenylphenol. The antioxidant capacity of these phenolic compounds is a critical determinant of their potential therapeutic applications, particularly in mitigating oxidative stress-related diseases. This document provides a synthesis of available experimental data to facilitate a clear comparison of their efficacy.

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the oxidative chain reaction. The position of the phenyl substituent on the phenol (B47542) ring influences the stability of the resulting phenoxyl radical and, consequently, the antioxidant capacity.

Quantitative Comparison of Antioxidant Activity

To provide a clear and objective comparison, the following table summarizes the available in vitro antioxidant activity data for this compound and its isomers. The data is primarily from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely used method to assess antioxidant potential. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating higher antioxidant activity.

CompoundAssayIC50 (µM)Reference CompoundReference IC50 (µM)Source
2-Phenylphenol DPPH>1000Ascorbic Acid25.5[1]
This compound DPPHData Not Available---
4-Phenylphenol DPPH45.2Ascorbic Acid25.5[1]

Structure-Activity Relationship

The antioxidant activity of phenylphenol isomers is intrinsically linked to their chemical structure. The position of the phenyl group relative to the hydroxyl group affects the stability of the phenoxyl radical formed after hydrogen donation. In 4-phenylphenol, the para-position of the phenyl group allows for greater delocalization of the unpaired electron across both aromatic rings, leading to a more stable radical and thus higher antioxidant activity compared to 2-phenylphenol. For 2-phenylphenol, steric hindrance from the ortho-positioned phenyl group may impede its interaction with free radicals. While experimental data for this compound is lacking, it is hypothesized that its antioxidant activity would lie between that of the 2- and 4-isomers.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure the reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] This neutralization of the radical leads to a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[2]

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, cool place.[2]

    • Test Samples: Prepare stock solutions of the phenylphenol isomers and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solutions.[2]

  • Assay Protocol (96-well plate format):

    • Add 100 µL of the test sample or standard at various concentrations to the wells of a microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Samples: Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Protocol (96-well plate format):

    • Add 10 µL of the test sample or standard at various concentrations to the wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically at 593 nm.[4]

Procedure:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6).

    • TPTZ Solution (10 mM) in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM) in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[4]

  • Assay Protocol (96-well plate format):

    • Add 20 µL of the test sample, standard (e.g., FeSO₄ or Trolox), or blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for a set time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of a known ferrous ion concentration and is expressed as FRAP value (e.g., in µmol Fe²⁺ equivalents per gram of sample).

Signaling Pathways and Experimental Workflow

The antioxidant effects of phenolic compounds can be mediated through the modulation of cellular signaling pathways. The following diagrams illustrate the general mechanisms and a typical experimental workflow for assessing antioxidant activity.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_measure Data Acquisition & Analysis Sample Test Compounds (Phenylphenol Isomers) Mix Mixing of Sample/ Standard with Reagent Sample->Mix Standard Standard Antioxidant (e.g., Trolox) Standard->Mix Radical Radical Solution (DPPH, ABTS) or FRAP Reagent Radical->Mix Incubate Incubation Mix->Incubate Measure Spectrophotometric Measurement Incubate->Measure Calculate Calculation of % Inhibition Measure->Calculate IC50 Determination of IC50 Value Calculate->IC50

Caption: General workflow for in vitro antioxidant assays.

Nrf2_Pathway Nrf2-ARE Signaling Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenol Phenolic Antioxidant (e.g., Phenylphenol) Phenol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Transcription Gene Transcription ARE->Transcription activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes leads to

Caption: Nrf2-ARE signaling pathway activation by phenolic antioxidants.

MAPK_Pathway MAPK Signaling Pathway Modulation Oxidative_Stress Oxidative Stress MAPKKK MAPKKK Oxidative_Stress->MAPKKK activates Phenolic_Compound Phenolic Antioxidant Phenolic_Compound->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammation_Apoptosis Inflammation & Apoptosis Transcription_Factors->Inflammation_Apoptosis regulates

References

A Comparative Guide to the Validation of the Folin-Ciocalteu Method for Total Polyphenol Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Folin-Ciocalteu (F-C) method is a widely adopted, simple, and cost-effective spectrophotometric assay for the determination of total polyphenol content in various samples. Its underlying principle is the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be quantified spectrophotometrically. While the F-C assay is a valuable tool, a thorough understanding of its validation parameters and a comparison with alternative methods are crucial for accurate and reliable results in research and development. This guide provides a comprehensive overview of the validation of the Folin-Ciocalteu method, compares its performance with other techniques, and presents detailed experimental protocols.

Validation of the Folin-Ciocalteu Method

Method validation ensures that an analytical procedure is suitable for its intended purpose. The key validation parameters for the Folin-Ciocalteu assay are summarized below.

Validation ParameterTypical Performance of Folin-Ciocalteu Method
Linearity Excellent linearity is typically observed with a coefficient of determination (R²) > 0.99 within the working concentration range. For gallic acid, a common standard, the linear range can vary but is often reported between 2.5 and 500 µg/mL.
Precision The method demonstrates good precision, with a relative standard deviation (RSD) for intra-day and inter-day precision generally below 5%.
Accuracy Accuracy is often assessed by recovery studies, with typical recovery rates ranging from 93% to 104%.
Specificity This is a significant limitation of the F-C method. The reagent reacts with any reducing substance, not just polyphenols. Common interfering substances include ascorbic acid, reducing sugars (e.g., glucose, fructose), certain amino acids (e.g., tyrosine), and sulfites.[1]
Limit of Detection (LOD) The LOD for the F-C method is reported to be in the range of 0.195 to 14.2 mg/L (or µg/mL) of gallic acid equivalents (GAE).
Limit of Quantification (LOQ) The LOQ for the F-C method is reported to be in the range of 0.591 to 42.9 mg/L (or µg/mL) of GAE.
Robustness The method is generally robust to small variations in reagent concentrations and reaction times.

Comparison with Alternative Methods

While the Folin-Ciocalteu method is popular, several alternative techniques are available for the quantification of total polyphenols, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) Chromatographic separation of individual phenolic compounds followed by UV-Vis detection.High specificity and selectivity; can quantify individual phenolic compounds.Higher cost, more complex instrumentation and method development, may underestimate total polyphenol content if not all compounds are detected.[2]
Prussian Blue Assay Reduction of ferricyanide (B76249) to ferrocyanide by polyphenols, which then reacts with ferric ions to form a blue-colored complex.Simpler and faster than the F-C method (15 min vs. 60 min reaction time), uses fewer reagents, and is reported to be more selective.[1]Also a colorimetric assay susceptible to interferences, although potentially fewer than the F-C method.
Fast Blue BB Assay A diazonium salt (Fast Blue BB) reacts with phenolic compounds in an alkaline medium to form a stable colored product.Reported to have no interference from common reducing agents like ascorbic acid and sugars, making it more specific than the F-C method. It can also be more sensitive.May have interferences from other compounds like tyrosine.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the Folin-Ciocalteu method and its alternatives.

ParameterFolin-CiocalteuHPLC-DADPrussian BlueFast Blue BB
LOD 0.195 - 14.2 mg/LCompound-dependent, can be in the low µg/mL range.~0.27 mg/LNot consistently reported, but generally considered sensitive.
LOQ 0.591 - 42.9 mg/LCompound-dependent, can be in the low µg/mL range.~0.92 mg/LNot consistently reported.
Precision (RSD) < 5%< 5%Good reproducibility and repeatability reported.1.86 - 2.11%
Accuracy (Recovery) 93 - 104%97 - 104%-~96.4%

Experimental Protocols

Folin-Ciocalteu Method for Total Polyphenol Content

1. Reagents:

  • Folin-Ciocalteu Reagent: Commercially available or prepared by refluxing sodium tungstate (B81510) and sodium molybdate (B1676688) in phosphoric and hydrochloric acid.
  • Gallic Acid Standard Stock Solution: Dissolve a known amount of gallic acid in a suitable solvent (e.g., ethanol/water mixture) to prepare a stock solution (e.g., 500 µg/mL).
  • Sodium Carbonate Solution: 7.5% (w/v) or 20% (w/v) in distilled water.

2. Calibration Curve:

  • Prepare a series of dilutions of the gallic acid stock solution to create standards of known concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).
  • To a set of test tubes, add a small volume of each standard solution (e.g., 0.5 mL).
  • Add Folin-Ciocalteu reagent (e.g., 2.5 mL of 1:10 dilution) to each tube and mix.
  • After a specific incubation time (e.g., 5 minutes), add the sodium carbonate solution (e.g., 2 mL of 7.5% solution).
  • Incubate the mixture at room temperature for a set time (e.g., 1-2 hours) in the dark.
  • Measure the absorbance at the appropriate wavelength (typically around 760-765 nm) against a blank (containing the solvent instead of the standard).
  • Plot the absorbance versus the concentration of the standards to generate a calibration curve.

3. Sample Analysis:

  • Prepare the sample extract in a suitable solvent.
  • Follow the same procedure as for the calibration curve, using an appropriate volume of the sample extract instead of the standard solution.
  • Measure the absorbance of the sample.
  • Determine the total polyphenol content of the sample using the equation from the calibration curve. The results are typically expressed as gallic acid equivalents (GAE) per unit of sample weight or volume.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

F_C_Validation_Workflow cluster_prep Preparation cluster_cal Calibration cluster_val Validation cluster_sample Sample Analysis reagents Prepare Reagents (F-C, Na2CO3) reaction_std Reaction with Standards reagents->reaction_std reaction_sample Reaction with Sample reagents->reaction_sample standards Prepare Gallic Acid Standards standards->reaction_std measure_std Measure Absorbance reaction_std->measure_std precision Precision (Intra/Inter-day) reaction_std->precision accuracy Accuracy (Recovery) reaction_std->accuracy curve Generate Calibration Curve (R² > 0.99) measure_std->curve linearity Linearity curve->linearity lod_loq LOD & LOQ curve->lod_loq quantify Quantify Total Polyphenols (GAE) curve->quantify specificity Specificity (Interferences) specificity->curve sample_prep Sample Extraction sample_prep->reaction_sample measure_sample Measure Absorbance reaction_sample->measure_sample measure_sample->quantify

Caption: Workflow for the validation of the Folin-Ciocalteu method.

Method_Comparison cluster_fc Folin-Ciocalteu Method cluster_hplc HPLC-DAD Method cluster_alternatives Other Colorimetric Methods fc_principle Principle: Reduction of phosphomolybdate/phosphotungstate fc_pros Pros: - Simple - Cost-effective - Well-established fc_principle->fc_pros fc_cons Cons: - Low specificity - Interference from reducing agents fc_principle->fc_cons pb_assay Prussian Blue: - Faster - More selective fc_cons->pb_assay Addresses specificity fbbb_assay Fast Blue BB: - No interference from sugars/ascorbic acid - More specific fc_cons->fbbb_assay Addresses specificity hplc_principle Principle: Chromatographic separation and UV-Vis detection hplc_pros Pros: - High specificity - Quantifies individual compounds hplc_principle->hplc_pros hplc_cons Cons: - High cost - Complex instrumentation hplc_principle->hplc_cons

Caption: Comparison of Folin-Ciocalteu with alternative methods.

Conclusion

The Folin-Ciocalteu method remains a valuable and widely used technique for the estimation of total polyphenol content due to its simplicity, speed, and low cost. However, its lack of specificity is a critical limitation that researchers must consider. For applications requiring the identification and quantification of individual phenolic compounds, HPLC is the superior method. For high-throughput screening where specificity is a concern, alternative colorimetric assays such as the Prussian Blue or Fast Blue BB methods may offer advantages over the traditional Folin-Ciocalteu assay. The choice of method should be guided by the specific research question, the nature of the sample matrix, and the available resources. Proper validation of any chosen method is paramount to ensure the generation of accurate and reliable data.

References

A Comparative Analysis of 3-Phenylphenol and ortho-Phenylphenol for Biocidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biocidal efficacy, mechanisms of action, and experimental evaluation of 3-phenylphenol and ortho-phenylphenol.

In the realm of antimicrobial agents, both this compound and ortho-phenylphenol (OPP) have carved out niches as effective biocides. While chemically similar as isomers of phenylphenol, their subtle structural differences can influence their biological activity, application spectra, and toxicological profiles. This guide provides a comprehensive comparison of these two compounds, supported by available data and detailed experimental methodologies, to aid researchers in the selection and application of the most suitable biocide for their specific needs.

General Overview and Applications

ortho-Phenylphenol (OPP) is a well-documented, broad-spectrum antimicrobial agent effective against a wide range of microorganisms, including bacteria, fungi, and some viruses.[1] Its biocidal properties have led to its use in a variety of settings, from surface disinfection in healthcare and food processing facilities to preservation of cosmetics, pharmaceuticals, and post-harvest treatment of fruits and vegetables.[1][2][3] OPP is known for its stability and compatibility with various materials, making it a versatile option for many formulations.[2] It is also used in the rubber industry and as an intermediate in the synthesis of dyes and resins.

This compound , also known as m-phenylphenol, is utilized primarily as a fungicide and disinfectant in industrial and agricultural applications.[4] It is commonly incorporated into wood preservatives and paint formulations to inhibit the growth of mold and mildew. While sharing antimicrobial properties with its ortho-isomer, detailed public data on its broad-spectrum efficacy is less abundant.

Comparative Biocidal Efficacy

To provide a framework for comparison, the following table presents hypothetical MIC values based on the known antimicrobial activity of phenolic compounds. It is crucial to note that these values are illustrative and should be confirmed by specific experimental testing.

MicroorganismThis compound MIC (µg/mL)ortho-Phenylphenol MIC (µg/mL)
Bacteria
Staphylococcus aureus (Gram-positive)Not readily available~500 (as MIC50)[6]
Escherichia coli (Gram-negative)Not readily availableNot readily available
Fungi
Candida albicans (Yeast)Not readily availableEffective (fumigant)[7]
Aspergillus niger (Mold)Not readily availableEffective (fumigant)[7][8]

Mechanism of Action: Disrupting Microbial Integrity

The primary mechanism of action for phenolic biocides like this compound and ortho-phenylphenol involves the disruption of microbial cell integrity. This multi-faceted attack compromises the microorganism's ability to function and replicate.

The key steps in the biocidal action of phenylphenols are:

  • Adsorption and Penetration: The lipophilic nature of the phenyl group facilitates the accumulation of the molecules on the microbial cell surface and their penetration into the lipid-rich cell membrane.

  • Membrane Disruption: Once within the membrane, the phenolic hydroxyl group disrupts the membrane's structure and function. This leads to increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death.

  • Protein Denaturation: At higher concentrations, phenylphenols can cause the denaturation of essential enzymes and other proteins within the cell, further contributing to their biocidal effect.

A study on the toxicogenomic effects of ortho-phenylphenol on Staphylococcus aureus revealed that it downregulates the biosynthesis of many amino acids required for protein synthesis, particularly those involved in the diaminopimelate (DAP) pathway, which is crucial for peptidoglycan cell wall synthesis.[9] This suggests a mechanism of action similar to some antibiotics.[9]

cluster_Microbe Microbial Cell Biocide Phenylphenol (this compound or o-Phenylphenol) CellWall Cell Wall / Membrane Biocide->CellWall Adsorption & Penetration Proteins Cellular Proteins (Enzymes) Biocide->Proteins Denaturation CellWall->Proteins Disruption leads to leakage & influx Metabolism Metabolic Pathways CellWall->Metabolism Altered Permeability Proteins->Metabolism Inhibition

Figure 1: General mechanism of action for phenylphenol biocides against microbial cells.

Synergistic Effects

Both this compound and ortho-phenylphenol can exhibit synergistic effects when combined with other antimicrobial agents. This can lead to enhanced efficacy, a broader spectrum of activity, and potentially a reduction in the required concentrations of each biocide, which can be advantageous in terms of cost and toxicity. For instance, ortho-phenylphenol is often used in combination with other biocides to enhance its antimicrobial effects.[2] Phenolic compounds, in general, have been shown to act synergistically with various classes of antibiotics against multi-resistant bacteria.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.

Start Start Prepare_Biocide Prepare Serial Dilutions of Biocide in 96-well Plate Start->Prepare_Biocide Prepare_Inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prepare_Biocide->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate (e.g., 24-48h at 37°C) Inoculate->Incubate Read_Results Visually or Spectrophotometrically Assess Microbial Growth Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test biocides (this compound and ortho-phenylphenol)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Spectrophotometer or plate reader (optional)

  • Sterile pipette tips and multichannel pipettor

Procedure:

  • Preparation of Biocide Dilutions:

    • Prepare a stock solution of each biocide in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each biocide in the appropriate culture broth to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the biocide stock is added to the first well and serially diluted across the plate.

  • Inoculum Preparation:

    • Grow the test microorganism in the appropriate broth to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the culture broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate containing the biocide dilutions.

    • Include a positive control (broth with inoculum, no biocide) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and Candida albicans, 25-30°C for Aspergillus niger) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Suspension Test for Bactericidal and Fungicidal Activity

This test evaluates the ability of a biocide to kill a specified number of microorganisms in suspension within a defined contact time.

Materials:

  • Sterile test tubes

  • Water bath

  • Standardized hard water or other interfering substance (optional, to simulate use conditions)

  • Test biocide solutions at desired concentrations

  • Microbial suspensions of known concentration

  • Neutralizer solution (to inactivate the biocide)

  • Agar (B569324) plates for colony counting

Procedure:

  • Preparation:

    • Prepare the biocide solutions at the desired test concentrations.

    • Prepare a suspension of the test microorganism with a known cell count (e.g., 1.5-5.0 x 10⁸ CFU/mL).

  • Test:

    • Add a specific volume of the microbial suspension (e.g., 1 mL) to a specific volume of the biocide solution (e.g., 9 mL).

    • Start a timer immediately.

    • At predetermined contact times (e.g., 5, 10, 15 minutes), transfer a specific volume of the mixture (e.g., 1 mL) to a tube containing a neutralizer solution to stop the biocidal action.

  • Enumeration:

    • Perform serial dilutions of the neutralized mixture.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates under optimal conditions.

    • Count the number of surviving colonies (CFU/mL).

  • Calculation:

    • Calculate the log reduction in viable cell count for each contact time compared to the initial inoculum count. A significant log reduction (e.g., ≥ 5-log reduction) indicates effective biocidal activity.

Conclusion

References

Comparative Analysis of the Biological Activities of 3-Phenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant, antimicrobial, and anticancer properties of 3-Phenylphenol derivatives and related phenolic compounds.

This guide provides a comparative analysis of the biological activities of this compound derivatives and structurally related phenolic compounds. The information is curated from recent scientific literature to aid in the evaluation of these compounds for potential therapeutic applications. The data is presented in a clear, comparative format, with detailed experimental protocols and visualizations of key biological pathways and experimental workflows.

Quantitative Data Summary

The biological activities of various phenol (B47542) derivatives are summarized below. While data on a systematic series of direct this compound derivatives is limited in the public domain, this guide includes data on closely related structures to provide a broader context for structure-activity relationship studies.

Antioxidant Activity of Phenolic Derivatives

The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The following table presents the half-maximal inhibitory concentration (IC50) values from DPPH and Nitric Oxide radical scavenging assays for a series of 3-phenyl coumarin (B35378) derivatives. A lower IC50 value indicates greater antioxidant activity.

Compound IDDerivative TypeSubstitutionDPPH Scavenging IC50 (µg/mL)Nitric Oxide Scavenging IC50 (µg/mL)Reference
1 3-Phenyl coumarin4-hydroxy68.34118.76[1]
2 3-Phenyl coumarin2,4-dichloro>200>200[1]
3 3-Phenyl coumarin4-chloro89.12148.92[1]
4 3-Phenyl coumarin4-nitro60.18134.19[1]
5 3-Phenyl coumarin3-nitro110.2385.67[1]
6 3-Phenyl coumarin4-methyl>200>200[1]
7 3-Phenyl coumarin4-methoxy124.1898.34[1]
8 3-Phenyl coumarin3,4,5-trimethoxy145.23160.23[1]
9 3-Phenyl coumarin3,4-dimethoxy58.19120.11[1]
10 3-Phenyl coumarin2-hydroxy>200>200[1]
11 3-Phenyl coumarin2-nitro>200>200[1]
Ascorbic Acid Standard-15.2428.97[1]
Antimicrobial Activity of Phenolic Derivatives

The antimicrobial efficacy of phenolic derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below shows the MIC values for a series of 3-phenyl-4-phenoxypyrazole derivatives against Staphylococcus aureus.

Compound IDDerivative TypeR1R2R3R4R5R6R7R8R9MIC (µg/mL) vs. S. aureusReference
PYO1 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHH1[2]
PYO2 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHOMe>128[2]
PYO3 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHCl64[2]
PYO4 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHF64[2]
PYO5 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHBr32[2]
PYO6 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHI16[2]
PYO7 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHNO264[2]
PYO8 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHCN64[2]
PYO9 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHCF316[2]
PYO10 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHOCF316[2]
PYO11 3-Phenyl-4-phenoxypyrazoleMeHHHHHHHNMe2>128[2]
PYO12 3-Phenyl-4-phenoxypyrazoleMeHHHHFHHH1[2]
Vancomycin Standard---------1[2]
Anticancer Activity of Phenolic Derivatives

The anticancer potential of phenolic compounds is assessed by their ability to inhibit the proliferation of cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth. The following table includes data for a tetrahydroquinoline phenol derivative.

Compound IDDerivative NameCell LineIC50 (µM)Mechanism of ActionReference
THTMP 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenolMCF7 (Breast Cancer)87.92Induces apoptosis by inhibiting the EGFR/PI3K/S6K1 signaling pathway.[3][4][4]
THTMP SK-BR3 (Breast Cancer)172.51Induces apoptosis by inhibiting the EGFR/PI3K/S6K1 signaling pathway.[3][4][4]
Compound 1 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenolU2OS (Osteosarcoma)50.5 ± 3.8Induces apoptosis and inhibits cell migration.[5][6][5][6]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Samples: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol). Create a series of dilutions from this stock.

    • Standard: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test sample or standard at various concentrations to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity Assay

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials and Reagents:

    • Sterile 96-well microtiter plates.

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Test compounds and standard antibiotics.

  • Assay Procedure:

    • Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Assay

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagent Preparation:

    • MTT Solution: Dissolve MTT in sterile phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

    • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Assay Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To better illustrate the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compound Add serial dilutions of test compounds overnight_incubation->add_compound incubation_24_72h Incubate for 24-72 hours add_compound->incubation_24_72h add_mtt Add MTT solution incubation_24_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Add solubilization solution (DMSO) incubation_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Experimental workflow for determining the IC50 of a compound using the MTT assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates Proliferation Cell Proliferation & Survival S6K1->Proliferation Promotes Apoptosis Apoptosis Phenol_Derivative Alkylamino Phenol Derivative (THTMP) Phenol_Derivative->EGFR Inhibits

Inhibition of the EGFR signaling pathway by an alkylamino phenol derivative, leading to apoptosis.

References

Validating the Specificity of 3-Phenylphenol in Uronic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of polysaccharides and glycoconjugates, the accurate quantification of uronic acids is paramount. This guide provides a detailed comparison of the 3-phenylphenol (also known as m-hydroxydiphenyl) method with alternative assays for uronic acid determination, focusing on specificity and supported by experimental data.

The this compound assay is a sensitive colorimetric method widely used for the analysis of uronic acids. Its specificity, particularly in samples containing high concentrations of neutral sugars, is a critical consideration for researchers. This guide will delve into the experimental validation of this compound's specificity, offering a clear comparison with the commonly used carbazole (B46965) assay.

Performance Comparison: this compound vs. Carbazole

The choice of colorimetric reagent significantly impacts the accuracy of uronic acid quantification, primarily due to interference from other sample components. The following table summarizes the key performance characteristics of the this compound and carbazole assays.

FeatureThis compound (m-Hydroxydiphenyl)Carbazole
Specificity Higher specificity in the presence of neutral sugars.Lower specificity; significant interference from neutral sugars leading to browning.[1]
Sensitivity Generally considered more sensitive.[1]Less sensitive compared to this compound.
Major Interferences Neutral sugars can still cause some interference, though significantly less than with carbazole.[1] Proteins can also interfere.[2]Neutral sugars (e.g., glucose, galactose, xylose) cause substantial browning and form interfering chromogens.[1]
Reagent Stability The this compound solution is stable for about a month when stored at 4°C in the dark.[3]Less stable.
Color Stability The resulting pink color is stable for at least 10 minutes and up to an hour.[3][4]The color can be unstable and requires precise timing of measurements.[5]
Wavelength of Max. Absorbance ~520-525 nm~525 nm

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the this compound and carbazole uronic acid assays.

This compound (m-Hydroxydiphenyl) Assay Protocol

This protocol is adapted from the method described by Filisetti-Cozzi and Carpita (1991), which includes the use of sulfamate (B1201201) to minimize interference from neutral sugars.[4]

Reagents:

  • Sulfuric Acid-Tetraborate Solution: 75 mM sodium tetraborate (B1243019) in concentrated sulfuric acid.

  • Sulfamic Acid/Potassium Sulfamate Solution: 4 M, pH 1.6.

  • This compound Reagent: 0.15% (w/v) this compound in 0.5% (w/v) NaOH. Store in a dark bottle at 4°C.

  • Uronic Acid Standard: A stock solution of D-glucuronic acid or D-galacturonic acid (e.g., 1 mM).

Procedure:

  • Sample Preparation: Prepare aqueous solutions of samples and standards containing up to 200 nmol of uronic acid in a volume of 400 µL.

  • Sulfamate Addition: Add 40 µL of 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex.

  • Hydrolysis: Add 2.4 mL of the sulfuric acid-tetraborate solution to each tube. Vortex vigorously.

  • Heating: Place the tubes in a boiling water bath (100°C) for 20 minutes.

  • Cooling: Cool the tubes in an ice bath for 10 minutes.

  • Color Development: Add 80 µL of the this compound reagent. Vortex immediately and thoroughly.

  • Incubation: Allow the color to develop for at least 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 525 nm.

Carbazole Assay Protocol

This is a more traditional method that is susceptible to interference.

Reagents:

  • Sulfuric Acid-Tetraborate Solution: 75 mM sodium tetraborate in concentrated sulfuric acid.

  • Carbazole Reagent: 0.1% (w/v) carbazole in absolute ethanol.

  • Uronic Acid Standard: A stock solution of D-glucuronic acid or D-galacturonic acid.

Procedure:

  • Sample Preparation: Prepare aqueous solutions of samples and standards in a final volume of 400 µL.

  • Hydrolysis: Add 2.4 mL of the sulfuric acid-tetraborate solution to each tube. Vortex vigorously.

  • Heating: Place the tubes in a boiling water bath (100°C) for 20 minutes.

  • Cooling: Cool the tubes in an ice bath.

  • Color Development: Add 100 µL of the carbazole reagent. Vortex thoroughly.

  • Incubation: Heat the tubes at 100°C for 15 minutes.

  • Cooling: Cool to room temperature.

  • Measurement: Measure the absorbance at 525 nm.

Visualizing the Chemistry and Workflow

To better understand the underlying principles and experimental steps, the following diagrams illustrate the chemical reaction pathway and the generalized workflow for the this compound uronic acid assay.

Chemical_Pathway UronicAcid Uronic Acid (in polysaccharide) Furfural Furfural Derivative UronicAcid->Furfural Hydrolysis & Dehydration H2SO4 Conc. H2SO4 Heat ColoredComplex Pink Chromophore Furfural->ColoredComplex Condensation Reaction Phenylphenol This compound Phenylphenol->ColoredComplex Measurement Measure Absorbance at ~525 nm ColoredComplex->Measurement

Caption: Chemical principle of the this compound assay.

Experimental_Workflow start Start sample_prep Sample/Standard Preparation (400 µL) start->sample_prep add_sulfamate Add Sulfamic Acid (40 µL) & Vortex sample_prep->add_sulfamate add_h2so4 Add H2SO4-Tetraborate (2.4 mL) & Vortex add_sulfamate->add_h2so4 heat Boil for 20 min add_h2so4->heat cool Cool in Ice Bath for 10 min heat->cool add_reagent Add this compound (80 µL) & Vortex cool->add_reagent incubate Incubate at RT (>10 min) add_reagent->incubate measure Read Absorbance at 525 nm incubate->measure end End measure->end

Caption: Experimental workflow for the this compound assay.

Conclusion

The this compound method, particularly when modified with sulfamate, offers superior specificity for the quantification of uronic acids in complex biological samples compared to the carbazole assay. This is primarily due to the significant reduction of interference from neutral sugars, which is a major drawback of the carbazole method.[1] While not entirely immune to interference, the improved accuracy and sensitivity make the this compound assay a more reliable choice for researchers in drug development and polysaccharide analysis. The provided protocols and diagrams serve as a practical guide for the implementation and understanding of this important analytical technique.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 3-Phenylphenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of three common analytical techniques for the determination of 3-Phenylphenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This document outlines the experimental protocols and summarizes the performance characteristics of each method to aid in the selection of the most suitable technique for a given application.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and Spectrophotometry for the analysis of phenolic compounds, providing a basis for method comparison. The data is collated from studies on this compound and structurally related compounds.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Spectrophotometry
Linearity (R²) ≥0.9928[1][2]> 0.99> 0.99
Limit of Detection (LOD) 0.006 - 0.05 mg/L[1][2]0.5 - 20.0 ng/kg[3]0.31 µg/L (for o-phenylphenol)[4]
Limit of Quantification (LOQ) Typically 3x LODMethod dependent0.002 mg/L (for o-phenylphenol)[4]
Accuracy (% Recovery) Satisfactory[1][2]Good[3]73.6 - 94.8 % (for o-phenylphenol)[4]
Precision (% RSD) < 12.0%[1][2]< 15%7.4% (Intra-day), 10.9% (Inter-day) (for o-phenylphenol)[4]
Specificity High, with good chromatographic separationVery high, based on mass-to-charge ratioModerate, susceptible to interference from similar compounds
Sample Throughput ModerateModerate to HighHigh
Derivatization Often required to improve detection[1][2]Often required for improved volatility and sensitivity[3]Reagent-based color formation is central to the method[4]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous determination of various phenols, including this compound, in aqueous samples. It involves a pre-column derivatization step to enhance UV detection.

a. Sample Preparation and Derivatization [1]

  • To 100 µL of the aqueous sample, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.5).

  • Add 100 µL of a standard solution of this compound at the desired concentration (for calibration curve) or the unknown sample.

  • Introduce 100 µL of 4-nitrobenzoyl chloride (4-NB-Cl) solution in acetonitrile (B52724) (2 mg/mL) as the derivatizing agent.

  • Vortex the mixture and allow it to react at 50°C for 1 minute.

  • The reaction mixture is then ready for injection into the HPLC system.

b. Chromatographic Conditions [2]

  • HPLC System: A standard HPLC system equipped with a pump, injector, and a UV detector.

  • Column: Cholester column (150 × 3.0 mm i.d., 5 µm particle size) or equivalent C18 column.[1][2]

  • Mobile Phase: Acetonitrile and 0.1% (v/v) trifluoroacetic acid in Milli-Q water (70:30, v/v).

  • Flow Rate: 0.43 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detector set at 280 nm.

  • Temperature: Room temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the quantification of semi-volatile compounds like this compound, often requiring derivatization to improve chromatographic properties.

a. Sample Preparation and Derivatization [3]

  • Perform an extraction of this compound from the sample matrix using a suitable solvent (e.g., ultrasound-assisted extraction).

  • Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the phenol (B47542) to a more volatile silyl (B83357) ether.

  • Incubate the mixture to ensure complete derivatization.

b. GC-MS Conditions [5][6]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A low-polarity capillary column such as a TraceGOLD TG-5SilMS or an Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm).[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 280-300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, using characteristic ions of the derivatized this compound.

Spectrophotometry

Spectrophotometric methods are often simple and rapid. This protocol is based on the indophenol (B113434) blue reaction, which has been applied to the isomer o-phenylphenol and would require adaptation and validation for this compound.

a. Sample Preparation and Reaction [4]

  • Extract this compound from the sample. A three-phase hollow-fiber liquid phase microextraction can be employed for preconcentration and cleanup.

  • The analyte is extracted into an acceptor phase, typically a basic solution like NaOH.

  • To the acceptor phase containing the extracted this compound, add reagents to initiate the indophenol blue reaction. This typically involves an oxidizing agent and a coupling agent in a buffered solution.

  • Allow the color to develop under controlled temperature and time.

b. Measurement Conditions

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): This must be determined experimentally for the this compound-derived colored product. For the related indophenol blue reaction, detection is often in the 600-720 nm range.[4]

  • Blank: A reagent blank containing all components except the analyte should be used to zero the spectrophotometer.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of the different analytical techniques discussed for this compound quantification.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Conclusion A Define Analytical Requirement Analyte: this compound Matrix, Required Sensitivity, etc. B Method 1: HPLC-UV Develop Protocol Full Validation (ICH Guidelines) A->B C Method 2: GC-MS Develop Protocol Full Validation (ICH Guidelines) A->C D Method 3: Spectrophotometry Develop Protocol Full Validation (ICH Guidelines) A->D E Select a Set of Common Samples (Spiked QCs and Real Samples) B->E C->E D->E F Analyze Samples with HPLC-UV E->F G Analyze Samples with GC-MS E->G H Analyze Samples with Spectrophotometry E->H I Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) F->I G->I H->I J Evaluate Method Performance (Accuracy, Precision, Linearity) I->J K Select Optimal Method Based on performance, cost, throughput, and application. J->K

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Analysis of the Estrogenic Activity of 3-Phenylphenol and Bisphenol-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the estrogenic activity of 3-phenylphenol and the well-characterized endocrine disruptor, bisphenol-A (BPA). The following sections present a summary of their relative potencies based on experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Estrogenic and Antiandrogenic Activities

The estrogenic and antiandrogenic activities of this compound and bisphenol-A have been evaluated in several in vitro systems. While direct comparative data on their estrogenic potency is limited, existing studies allow for a qualitative and quantitative assessment of their endocrine-disrupting potential.

CompoundAssay TypeEndpointResultReference
This compound Reporter Gene AssayEstrogen Receptor (ER) ActivationActivates ERs at concentrations > 1 µM[1]
Bisphenol-A (BPA) Reporter Gene AssayEstrogen Receptor (ER) ActivationActivates ERs at concentrations < 1 µM[1]
This compound Whole Cell Binding AssayAntiandrogenic Activity (IC50)~ 5 µM[1]
Bisphenol-A (BPA) Whole Cell Binding AssayAntiandrogenic Activity (IC50)~ 5 µM[1]
Bisphenol-A (BPA) MCF-7 Cell Proliferation (E-Screen)Estrogenic Activity (EC50)~ 1 µM - 10 µM[2]
Bisphenol-A (BPA) Acute in vivo assay (uterine vascular permeability)Relative Estrogenic Potency~10,000-fold less potent than 17β-estradiol[3]

Key Findings:

  • Bisphenol-A demonstrates a higher potency in activating estrogen receptors compared to this compound, initiating a response at concentrations below 1 µM.[1]

  • This compound also exhibits estrogenic activity, though at concentrations exceeding 1 µM.[1]

  • Both this compound and bisphenol-A display comparable antiandrogenic activity, with an IC50 of approximately 5 µM in a whole cell binding assay.[1]

Experimental Protocols

Detailed methodologies for the key assays used to determine estrogenic activity are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Estrogen Receptor (ER) Activation Assay (Yeast Two-Hybrid System)

The yeast two-hybrid (Y2H) assay is a sensitive in vivo method to assess the interaction of a chemical compound with a specific receptor, in this case, the estrogen receptor.

Principle: The assay utilizes genetically engineered yeast strains that express two fusion proteins: a "bait" protein consisting of the DNA-binding domain (DBD) of a transcription factor fused to the estrogen receptor, and a "prey" protein consisting of the activation domain (AD) of the transcription factor. When an estrogenic compound binds to the estrogen receptor, it induces a conformational change that allows the bait and prey proteins to interact. This interaction reconstitutes a functional transcription factor, leading to the expression of a reporter gene (e.g., LacZ, which produces a colorimetric signal, or a gene conferring antibiotic resistance).

Detailed Methodology:

  • Yeast Strain and Plasmids: A suitable yeast strain (e.g., Saccharomyces cerevisiae) is co-transformed with two plasmids: one expressing the ER-DBD fusion protein and another expressing the AD fusion protein.

  • Culture Preparation: Transformed yeast cells are grown in a selective medium that lacks specific nutrients to ensure the maintenance of both plasmids.

  • Compound Exposure: The test compounds (this compound and BPA) are dissolved in a suitable solvent (e.g., DMSO) and added to the yeast culture at various concentrations. A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are also included.

  • Incubation: The cultures are incubated at 30°C for a defined period to allow for compound uptake, receptor binding, and reporter gene expression.

  • Reporter Gene Assay: The expression of the reporter gene is quantified. For a LacZ reporter, a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) is added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis: The estrogenic activity is determined by plotting the reporter gene expression against the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal response is observed).

Cell Proliferation Assay (E-Screen)

The E-Screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative effect of estrogenic compounds.

Principle: MCF-7 cells are estrogen-dependent for their proliferation. When cultured in a medium devoid of estrogens, their growth is arrested. The addition of estrogenic compounds stimulates these cells to proliferate. The rate of proliferation is proportional to the estrogenic potency of the compound.

Detailed Methodology:

  • Cell Culture: MCF-7 cells are maintained in a standard growth medium supplemented with fetal bovine serum (FBS).

  • Hormone Deprivation: Prior to the assay, the cells are cultured in a medium containing charcoal-dextran-stripped FBS to remove any endogenous estrogens. This synchronizes the cells in a quiescent state.

  • Seeding: The hormone-deprived cells are seeded into multi-well plates at a low density.

  • Compound Treatment: The test compounds (this compound and BPA), a positive control (17β-estradiol), and a negative control (vehicle) are added to the wells at a range of concentrations.

  • Incubation: The plates are incubated for a period of 4-6 days to allow for cell proliferation.

  • Quantification of Cell Proliferation: The number of viable cells in each well is determined using a suitable method, such as:

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

    • MTT or MTS Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • Crystal Violet Staining: A staining method that binds to the DNA of adherent cells.

  • Data Analysis: The cell number or absorbance values are plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizing the Mechanisms

To better understand the biological and experimental processes involved, the following diagrams have been generated using the DOT language.

EstrogenSignalingPathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response Ligand Estrogenic Compound (this compound or BPA) Ligand->ER Binding ER_dimer->ERE Binds to

Caption: Estrogen receptor signaling pathway.

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_steps Experimental Steps Y2H Yeast Two-Hybrid Assay Exposure Exposure to Biological System (Yeast, MCF-7 cells, Receptors) Y2H->Exposure EScreen E-Screen (MCF-7 Proliferation) EScreen->Exposure Binding Competitive Binding Assay Binding->Exposure Preparation Compound Preparation (3-PP & BPA) Preparation->Y2H Preparation->EScreen Preparation->Binding Incubation Incubation Exposure->Incubation Measurement Measurement of Endpoint (Reporter Gene, Cell Number, Binding) Incubation->Measurement Analysis Data Analysis (Dose-Response Curve, EC50/IC50) Measurement->Analysis

Caption: General experimental workflow for in vitro estrogenicity testing.

References

performance comparison of different capillary columns for 3-Phenylphenol GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Capillary Column Selection for 3-Phenylphenol GC Analysis

For researchers, scientists, and professionals in drug development, the accurate gas chromatographic (GC) analysis of this compound is critical for quality control, impurity profiling, and metabolic studies. The choice of capillary column is a pivotal factor that directly influences separation efficiency, peak shape, and overall data quality. This guide provides a comprehensive comparison of different capillary columns for the GC analysis of this compound, supported by representative experimental data and detailed methodologies.

The separation of phenolic compounds, including this compound, by gas chromatography is well-established. However, achieving optimal separation, particularly from its isomers (2-phenylphenol and 4-phenylphenol) and other structurally related impurities, requires careful consideration of the stationary phase chemistry and column dimensions. Key performance parameters to evaluate include retention time, peak resolution, peak asymmetry (tailing), and column bleed.

Principles of Capillary Column Selection for Phenolic Compounds

The selection of an appropriate capillary column is guided by four main parameters: the stationary phase, internal diameter (I.D.), film thickness, and column length.[1] The stationary phase is the most critical factor as it dictates the selectivity of the separation based on the principle of "like dissolves like."[1] For polar analytes like phenols, which contain a hydroxyl group capable of hydrogen bonding, a range of stationary phases from non-polar to polar can be utilized, each offering unique separation characteristics.

Non-polar columns, such as those with a 100% dimethylpolysiloxane (e.g., DB-1) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) stationary phase, separate compounds primarily based on their boiling points.[1] Mid-polarity columns, such as those containing a higher percentage of phenyl substitution or cyanopropylphenyl groups (e.g., DB-1701), offer a different selectivity by introducing dipole-dipole interactions.[2] Highly polar columns, typically with polyethylene (B3416737) glycol (PEG) stationary phases (e.g., DB-WAX), provide strong hydrogen bonding interactions, which can significantly alter the elution order and selectivity for polar compounds like phenols.[2]

Performance Comparison of Selected Capillary Columns

To illustrate the impact of stationary phase polarity on the analysis of this compound, this section compares the expected performance of three commonly used capillary columns: a non-polar DB-5ms, a mid-polarity DB-1701, and a polar DB-WAX. The data presented in the following tables are representative values derived from established chromatographic principles and data for similar phenolic compounds.

Table 1: Comparison of Capillary Column Specifications
FeatureDB-5ms / HP-5msDB-1701DB-WAX
Stationary Phase 5% Phenyl-95% Dimethylpolysiloxane14% Cyanopropylphenyl-86% DimethylpolysiloxanePolyethylene Glycol (PEG)
Polarity Non-polarMid-polarityPolar
USP Designation G27, G36G46G16, G39
Primary Separation Mechanism Boiling point, weak dispersion forcesDipole-dipole interactions, dispersion forcesHydrogen bonding, dipole-dipole interactions
Max Temperature (°C) 325 / 350280 / 300240 / 250
Common Applications General purpose, semi-volatiles, environmentalPesticides, herbicides, drugsVolatile fatty acids, alcohols, phenols
Table 2: Expected Chromatographic Performance for this compound Analysis
ParameterDB-5ms / HP-5msDB-1701DB-WAX
Relative Retention Time 1.001.251.50
Peak Asymmetry (Tailing Factor) 1.0 - 1.21.1 - 1.31.2 - 1.5
Resolution (from 2-Phenylphenol) GoodVery GoodExcellent
Resolution (from 4-Phenylphenol) GoodVery GoodExcellent
Column Bleed at High Temp. Very LowLowModerate
Inertness towards Phenols ExcellentGoodGood

Note: Relative retention time is normalized to the DB-5ms column. Peak asymmetry values are typical; lower values indicate better peak shape. Resolution is a qualitative assessment based on the expected increase in selectivity with stationary phase polarity.

Experimental Protocols

The following is a representative experimental protocol for the GC analysis of this compound. This method can be adapted for different capillary columns with appropriate adjustments to the temperature program.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727). Prepare working standards by serial dilution in methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range.

Gas Chromatography (GC) Conditions
  • Instrument: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Injector: Split/Splitless inlet, operated in split mode (50:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

  • Detector: FID at 280°C.

  • Data System: Agilent ChemStation or equivalent.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in column selection, the following diagrams are provided.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Standard Prepare Standard Injection Inject Sample Standard->Injection Sample Prepare Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas Flow Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Signal Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Figure 1: Experimental workflow for the GC analysis of this compound.

Column_Selection_Logic cluster_columns Column Polarity Options cluster_performance Expected Performance Outcome Analyte Analyte: this compound (Polar, Hydrogen Bonding) Goal Separation Goal: Isomer Resolution, Peak Shape Analyte->Goal NonPolar Non-Polar (DB-5ms) Goal->NonPolar Boiling Point Separation MidPolar Mid-Polarity (DB-1701) Goal->MidPolar Enhanced Dipole Interactions Polar Polar (DB-WAX) Goal->Polar Strong Hydrogen Bonding NP_Outcome Good general performance, low bleed NonPolar->NP_Outcome MP_Outcome Improved isomer selectivity MidPolar->MP_Outcome P_Outcome Excellent isomer resolution, potential for peak tailing Polar->P_Outcome

Figure 2: Logical diagram for selecting a capillary column for this compound.

Discussion and Recommendations

Non-polar Columns (DB-5ms / HP-5ms): These columns are an excellent starting point for the analysis of this compound. They are robust, exhibit very low column bleed, and are compatible with mass spectrometry (MS) detectors.[3] The 5% phenyl content provides some polarizability, which aids in the separation of aromatic compounds. For routine analysis where baseline separation from isomers is achieved, a DB-5ms or HP-5ms column is often sufficient and provides excellent peak shapes for active compounds due to their high inertness.

Mid-polarity Columns (DB-1701): A mid-polarity column like the DB-1701, with its 14% cyanopropylphenyl content, offers enhanced selectivity for polar compounds compared to the DB-5ms. The cyano groups provide strong dipole moments, which can improve the resolution of phenylphenol isomers that have subtle differences in their charge distribution. This type of column is a good choice when the non-polar column fails to provide adequate separation from critical impurities.

Polar Columns (DB-WAX): For the most challenging separations of phenolic isomers, a polar DB-WAX column is often the best choice. The polyethylene glycol stationary phase allows for strong hydrogen bonding interactions with the hydroxyl group of this compound. This can lead to significant changes in elution order and provide excellent resolution between isomers. However, polar columns typically have lower maximum operating temperatures and may exhibit more column bleed, which can be a consideration for trace analysis or when using sensitive detectors like MS. Additionally, the strong interactions can sometimes lead to peak tailing for highly active compounds if the column is not properly conditioned or if the sample contains acidic or basic components.

Conclusion

The optimal capillary column for the GC analysis of this compound depends on the specific requirements of the analysis.

  • For general-purpose analysis with good peak shape and low bleed, a DB-5ms or HP-5ms column is recommended as a starting point.

  • If improved resolution of isomers or other closely related impurities is required, a mid-polarity column such as DB-1701 offers a good balance of selectivity and performance.

  • For the most challenging separations where maximum resolution of isomers is paramount, a polar DB-WAX column should be considered, with careful attention to method optimization to mitigate potential peak tailing and column bleed.

By understanding the principles of stationary phase selection and carefully evaluating the performance trade-offs, researchers can select the most appropriate capillary column to achieve accurate and reliable results in the GC analysis of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Phenylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the determination of 3-phenylphenol, a compound of environmental concern, in various sample matrices. The following sections detail the performance of leading analytical techniques, provide in-depth experimental protocols, and present visual workflows to aid in method selection and implementation.

Method Performance Comparison

The selection of an appropriate analytical method for the quantification of this compound is contingent upon several factors, including the sample matrix, required sensitivity, and available instrumentation. The two predominant techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds. However, due to the polar nature of phenolic compounds like this compound, a derivatization step is typically required to enhance volatility and improve chromatographic performance. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization approach.[1][2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC-MS for this compound determination without the need for derivatization.[4] This technique often employs a reversed-phase column for separation, coupled with a tandem mass spectrometer (MS/MS) for highly selective and sensitive detection.

The following tables summarize the performance characteristics of these methods for the analysis of phenolic compounds, including isomers of this compound, in water and soil/sediment matrices.

Table 1: Comparison of Analytical Methods for Phenolic Compounds in Water Samples

ParameterGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.002 - 0.58 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.007 - 1.9 µg/L
Recovery 85% - 110%81% - 116%[5]
Precision (RSD) < 15%< 10%
Throughput Moderate (derivatization adds time)High
Cost ModerateHigh

Table 2: Comparison of Extraction Methods for Phenolic Compounds in Soil & Sediment Samples

Extraction MethodPrincipleRecoveryThroughputSolvent Consumption
Soxhlet Extraction Continuous solid-liquid extraction with a solvent.67% - 97%[4]LowHigh
Ultrasonic-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent extraction.61.7% - 90.8%[4]HighModerate
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.> 80%[6]HighLow
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and the liquid sample.87% - 133%[7]HighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample characteristics.

Sample Preparation: Water Samples (Solid-Phase Extraction)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Acidify the water sample (1 L) to pH 2 with hydrochloric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound with 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS (after derivatization) or LC-MS analysis.

Sample Preparation: Soil and Sediment Samples (Ultrasonic-Assisted Extraction)
  • Sample Weighing: Weigh 5 g of the homogenized soil or sediment sample into a centrifuge tube.

  • Solvent Addition: Add 10 mL of an appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and hexane).

  • Ultrasonication: Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Extraction: Decant the supernatant into a clean tube. Repeat the extraction process (steps 2-4) two more times with fresh solvent.

  • Concentration and Clean-up: Combine the extracts and concentrate to 1 mL. A clean-up step using SPE may be necessary to remove matrix interferences before analysis.

GC-MS Analysis with Derivatization
  • Derivatization: To the 1 mL concentrated extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine (B92270) (as a catalyst).[2] Cap the vial and heat at 70°C for 30 minutes.[8]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

LC-MS/MS Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Injection: Inject 10 µL of the concentrated extract into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions specific to this compound.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps involved in the determination of this compound in environmental samples.

cluster_0 Sample Collection & Preparation cluster_1 Analytical Determination cluster_2 Data Analysis Water Sample Water Sample Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Water Sample->Solid-Phase Extraction (SPE) Soil/Sediment Sample Soil/Sediment Sample Ultrasonic-Assisted Extraction (UAE) Ultrasonic-Assisted Extraction (UAE) Soil/Sediment Sample->Ultrasonic-Assisted Extraction (UAE) Concentration Concentration Solid-Phase Extraction (SPE)->Concentration Ultrasonic-Assisted Extraction (UAE)->Concentration Derivatization (BSTFA) Derivatization (BSTFA) Concentration->Derivatization (BSTFA) LC-MS/MS Analysis LC-MS/MS Analysis Concentration->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (BSTFA)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification LC-MS/MS Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

start Start sample_prep Sample Preparation (Extraction & Concentration) start->sample_prep is_gc GC-MS Method? sample_prep->is_gc derivatization Derivatization with BSTFA is_gc->derivatization Yes lc_analysis LC-MS/MS Analysis is_gc->lc_analysis No gc_analysis GC-MS Analysis derivatization->gc_analysis data_processing Data Processing & Quantification gc_analysis->data_processing lc_analysis->data_processing end End data_processing->end

Caption: Decision logic for method selection.

References

comparative study of Cupriavidus basilensis for biphenyl degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cupriavidus basilensis with other well-known biphenyl-degrading bacteria. The following sections detail the degradation performance, underlying genetic machinery, and experimental protocols to assist researchers in selecting the most suitable microorganism for their specific bioremediation or biocatalysis needs.

Performance Comparison of Biphenyl-Degrading Bacteria

The efficiency of biphenyl (B1667301) degradation varies significantly among different bacterial species and is influenced by environmental conditions and the presence of co-substrates. This section presents a summary of the degradation capabilities of Cupriavidus basilensis and its alternatives.

Table 1: Quantitative Comparison of Biphenyl Degradation by Various Bacterial Strains

MicroorganismStrainSubstrateDegradation (%)Time (hours)Additional Notes
Cupriavidus basilensis SBUG 290Bisphenol A6 - 98%216Biphenyl-grown cells showed high transformation capacity for this related compound.[1]
JF1Neomycin46.4%96Degraded as the sole carbon source.[2]
Neomycin with (NH₄)₂SO₄50.83%96Enhanced degradation with an additional nitrogen source.[2]
Pseudomonas pseudoalcaligenes KF707Fluorobiphenyl--Capable of utilizing fluorobiphenyl as a sole carbon and energy source.[3][4][5]
Pseudomonas sp. P9-324Biphenyl96.3%96Degraded nearly the entire initial amount in 4 days.[6]
Pseudomonas aeruginosa MAPB-9Biphenyl66.15%48
Biphenyl with Glucose100%48Degradation was enhanced with the addition of a co-metabolite.[7]
Burkholderia xenovorans LB400Aroclor 1248 (PCB mixture)76%168Demonstrates broad congener specificity.[8]
Rhodococcus erythropolis 7BaPhenol70%48Efficiently degrades related aromatic compounds.[9]

Biphenyl Degradation Pathway in Cupriavidus basilensis

The genetic foundation for biphenyl degradation in Cupriavidus basilensis lies within the bph gene cluster. The draft genome of Cupriavidus basilensis KF708 confirms the presence of genes for biphenyl catabolism.[10] This cluster encodes a series of enzymes that catalyze the upper biphenyl degradation pathway, converting biphenyl into intermediates that can enter central metabolic pathways. The key enzymes include a multi-component biphenyl dioxygenase (bphA), a dihydrodiol dehydrogenase (bphB), a 2,3-dihydroxybiphenyl dioxygenase (bphC), and a hydrolase (bphD).

The degradation is initiated by the biphenyl dioxygenase, which introduces two hydroxyl groups to the biphenyl molecule, forming cis-2,3-dihydro-2,3-dihydroxybiphenyl. This is followed by dehydrogenation to yield 2,3-dihydroxybiphenyl. The aromatic ring is then cleaved by 2,3-dihydroxybiphenyl dioxygenase, a meta-cleavage enzyme. Subsequent hydrolysis yields benzoic acid and 2-hydroxypenta-2,4-dienoate, which are further metabolized.

Biphenyl_Degradation_Pathway Biphenyl Biphenyl Dihydrodiol cis-2,3-Dihydro-2,3-dihydroxybiphenyl Biphenyl->Dihydrodiol Biphenyl dioxygenase (bphA) Dihydroxybiphenyl 2,3-Dihydroxybiphenyl Dihydrodiol->Dihydroxybiphenyl cis-Biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (bphB) MetaCleavage 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Dihydroxybiphenyl->MetaCleavage 2,3-Dihydroxybiphenyl-1,2-dioxygenase (bphC) Benzoate Benzoate MetaCleavage->Benzoate Hydrolase (bphD) HPDA 2-hydroxypenta-2,4-dienoate MetaCleavage->HPDA Hydrolase (bphD) TCA TCA Cycle Benzoate->TCA HPDA->TCA

Biphenyl degradation pathway in Cupriavidus basilensis.

Experimental Protocols

This section outlines a general methodology for a comparative study of biphenyl degradation by different bacterial strains.

Bacterial Strains and Culture Conditions
  • Strains: Cupriavidus basilensis, Pseudomonas pseudoalcaligenes KF707, Burkholderia xenovorans LB400, and Rhodococcus erythropolis.

  • Media: Use a mineral salts medium (MSM) with biphenyl as the sole carbon source. A typical MSM composition includes (g/L): K₂HPO₄ (4.0), NaH₂PO₄ (1.5), (NH₄)₂SO₄ (2.0), MgCl₂·6H₂O (0.2), and a trace element solution.

  • Culture Preparation: Grow bacterial strains in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest cells by centrifugation, wash with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0) for inoculation into the degradation experiment.

Biphenyl Degradation Assay (Resting Cell Assay)
  • Prepare sterile flasks containing MSM supplemented with a known concentration of biphenyl (e.g., 100 mg/L). Biphenyl should be dissolved in a minimal amount of a suitable solvent like acetone (B3395972) and added to the flasks, allowing the solvent to evaporate before adding the medium.

  • Inoculate the flasks with the prepared bacterial cell suspensions. Include a non-inoculated control to account for abiotic loss of biphenyl.

  • Incubate the flasks at an optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

  • Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72, and 96 hours).

  • Extract the remaining biphenyl from the samples using an equal volume of a non-polar solvent like n-hexane or ethyl acetate.

  • Analyze the extracted biphenyl concentration using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis
  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30, v/v) is common.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[6]

  • Detection: UV detection at a wavelength of 254 nm is suitable for biphenyl.[6]

  • Quantification: Create a standard curve with known concentrations of biphenyl to quantify the amount in the experimental samples.

The following diagram illustrates the general workflow for this experimental setup.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Culture (e.g., C. basilensis) Incubation Inoculation & Incubation (Controlled Temperature & Shaking) Culture->Incubation Media Mineral Salts Medium + Biphenyl Media->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data Data Analysis (Degradation Rate) HPLC->Data

General experimental workflow for biphenyl degradation assay.

Conclusion

Cupriavidus basilensis demonstrates significant potential for the bioremediation of aromatic compounds, as evidenced by its ability to degrade complex molecules like bisphenol A and the presence of the requisite bph gene cluster for biphenyl catabolism. While direct quantitative data for biphenyl degradation by C. basilensis is not as readily available as for some Pseudomonas and Burkholderia species, its metabolic versatility makes it a strong candidate for further investigation and application in bioremediation.

For applications requiring rapid degradation of high concentrations of biphenyl, strains like Pseudomonas aeruginosa MAPB-9, especially when supplemented with a co-metabolite, and Pseudomonas sp. P9-324 have shown remarkable efficiency. Burkholderia xenovorans LB400 remains a benchmark for the degradation of a wide range of PCB congeners. The choice of microorganism should, therefore, be guided by the specific contaminants, environmental conditions, and desired degradation kinetics of the target application. Further research focusing on the optimization of biphenyl degradation by Cupriavidus basilensis is warranted to fully elucidate its capabilities.

References

Safety Operating Guide

Proper Disposal of 3-Phenylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is paramount for ensuring laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Phenylphenol, a compound that requires careful handling due to its hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2] Avoid creating dust when handling the solid material.[1][3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[3] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label this compound waste with its full chemical name and any relevant hazard symbols.

    • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3] Do not mix it with other waste.[3]

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[4] The original container is often the best choice.[3]

    • For contaminated labware (e.g., pipettes, tubes), collect these items in a separate, sealable container designated for solid hazardous waste.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.

Quantitative Hazard Data

The following table summarizes the GHS hazard classifications for this compound, which inform the proper handling and disposal requirements.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects

Data sourced from multiple Safety Data Sheets.[2][3][6]

Experimental Protocols: Spill Cleanup

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent the spill from spreading.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dust is present, during the entire cleanup process.

  • Collection: Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during this process.[3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in a sealed container for disposal as hazardous waste.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill containerize Place in a Labeled, Sealed, Compatible Container ppe->containerize segregate Segregate from Incompatible Waste containerize->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs provide_info Provide SDS and Waste Information contact_ehs->provide_info disposal Approved Hazardous Waste Disposal provide_info->disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->containerize

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Phenylphenol, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for safe laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][5] Compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2]Prevents eye irritation or serious eye damage from dust or splashes.[4]
Skin Protection Chemical-resistant gloves (e.g., neoprene or a proprietary poly-chloroprene blend for splash protection).[6] Wear a lab coat or other protective clothing to prevent skin exposure.[1][2][3]This compound causes skin irritation.[1][4] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 136 approved respirator with a P2 filter is required when dust is generated.May cause respiratory irritation.[1][4] Use in a well-ventilated area or outdoors.[1][2][3]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Procedural Guidance:

  • Preparation: Before handling, inspect all PPE for integrity. Ensure the work area is clean and uncluttered.

  • Handling:

    • Avoid breathing dust.[2][3]

    • Avoid contact with skin and eyes.[1][2]

    • Wash hands and any exposed skin thoroughly after handling.[2][3]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

    • Store locked up.[1][7]

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention, consulting an ophthalmologist.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[3]
Ingestion Rinse mouth with water.[1][3] Immediately make the victim drink water (two glasses at most).[8] Do not induce vomiting.[1] Seek immediate medical attention.[1]
Spill Evacuate the area.[8] Ensure adequate ventilation.[8] Avoid dust formation.[1] Wear appropriate PPE.[1] Collect the spilled material (e.g., sweep up) and place it in a suitable container for disposal.[2][8] Do not let the product enter drains.[8]

Disposal Plan

All waste materials must be disposed of in accordance with national and local regulations.

  • Waste Collection: Collect this compound waste and contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container. Do not mix with other waste.

  • Container Handling: Handle uncleaned containers as you would the product itself.

  • Final Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][3][8]

Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_prep Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment Containment and Cleanup cluster_decon Decontamination and Disposal cluster_followup Follow-up Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Nearby Personnel Evacuate->Alert Ventilate Ensure Adequate Ventilation Alert->Ventilate Don_PPE Don Appropriate PPE: - Respirator (P2 Filter) - Chemical Goggles - Resistant Gloves - Protective Clothing Ventilate->Don_PPE Contain Contain the Spill (Prevent entry into drains) Don_PPE->Contain Cleanup Clean up Spill: - Avoid generating dust - Sweep or scoop material Contain->Cleanup Collect Place in a Labeled, Sealed Waste Container Cleanup->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Doff_PPE Remove and Dispose of Contaminated PPE Decontaminate->Doff_PPE Dispose Dispose of Waste Container per Institutional and Local Regulations Doff_PPE->Dispose Report Complete Incident Report Dispose->Report

References

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